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  • Product: 3-Iodoprop-2-enoic acid
  • CAS: 71815-44-6

Core Science & Biosynthesis

Foundational

3-Iodoprop-2-enoic Acid: A Technical Guide on Stereoselective Synthesis and Advanced Applications

Executive Summary As a versatile building block in medicinal chemistry and advanced organic synthesis, 3-iodoprop-2-enoic acid (commonly known as 3-iodoacrylic acid) represents a critical structural motif[1]. Featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a versatile building block in medicinal chemistry and advanced organic synthesis, 3-iodoprop-2-enoic acid (commonly known as 3-iodoacrylic acid) represents a critical structural motif[1]. Featuring a highly reactive iodine atom positioned on an alkenyl chain, this compound is an indispensable precursor for cross-coupling reactions, radiotracer development, and the construction of complex molecular architectures[1]. Because the geometric configuration of the double bond dictates its downstream reactivity and biological targeting capabilities, mastering the stereoselective synthesis of its (E)- and (Z)-isomers is paramount for any drug development professional.

Physicochemical Profiling

Understanding the baseline physicochemical properties is the first step in designing robust synthetic workflows. The table below summarizes the quantitative data for both stereoisomers to facilitate easy comparison during analytical validation.

Property(E)-3-Iodoprop-2-enoic acid(Z)-3-Iodoprop-2-enoic acid
CAS Number 6372-02-7[1]6214-35-3[2]
Molecular Formula C₃H₃IO₂[1]C₃H₃IO₂[2]
Molecular Weight 197.96 g/mol [1]197.96 g/mol [2]
Melting Point Solid (White needles)[3]65–68 °C[4]
Density N/A2.325 g/cm³[2]
Topological Polar Surface Area 37.30 Ų[5]37.30 Ų[6]

Stereoselective Synthesis Methodologies

As a Senior Application Scientist, I emphasize that successful synthesis is not merely about mixing reagents; it is about controlling the thermodynamic and kinetic environments to force a desired stereochemical outcome.

Thermodynamic Control: Synthesis of (E)-3-Iodoprop-2-enoic Acid

Reference Protocol:[3]

Step-by-Step Methodology:

  • Initiation: Charge a 250-mL round-bottomed flask with 1.1 mmol Copper(I) iodide (CuI) and 40 mL of 57% aqueous hydriodic acid (HI)[3].

  • Addition: Rapidly inject 162 mmol of propiolic acid. The reaction is exothermic, naturally raising the internal temperature to ~100°C[3].

  • Isomerization: Immediately immerse the vessel in a preheated oil bath at 130°C. Maintain a gentle reflux for exactly 30 minutes[3].

  • Crystallization (Self-Validation): Remove from heat and allow the vigorously stirred mixture to cool to 28°C over 15 minutes. The (E)-isomer will selectively crystallize as white needles[3].

  • Isolation: Filter the crystals, wash with distilled water (3 × 70 mL), and dry over phosphorus pentoxide in a vacuum desiccator[3].

Expertise & Causality: The addition of CuI (0.6 mol%) is the critical variable here. Historically, hydroiodination required a sealed tube and prolonged heating, often yielding an impure mixture of isomers[3]. CuI lowers the activation energy for the addition of iodide and facilitates the rapid thermodynamic isomerization of any transient kinetic (Z)-isomer into the highly pure, stable (E)-isomer[3]. Furthermore, the controlled cooling profile (15 minutes to 28°C) acts as an inherent self-validating purification step: the (E)-isomer selectively crystallizes from the aqueous matrix, bypassing the need for complex chromatographic purification and achieving a ~79% yield[3].

Kinetic Control: Synthesis of (Z)-3-Iodoprop-2-enoic Acid

Reference Protocol:[2]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of methylmagnesium iodide (MeMgI) in anhydrous tetrahydrofuran (THF) under a strict inert atmosphere[2].

  • Stereospecific Addition: Slowly add propiolic acid to the Grignard reagent at controlled low temperatures to dictate a stereospecific addition[2].

  • Kinetic Trapping: Quench the reaction mixture rapidly with acetic acid[2].

  • Workup: Extract and purify the resulting (Z)-isomer, strictly maintaining temperatures below 40°C to prevent thermal isomerization[2].

Expertise & Causality: To isolate the (Z)-isomer, thermodynamic equilibration must be entirely suppressed. The Grignard reagent acts as a nucleophile, delivering the iodide stereospecifically across the alkyne[2]. Rapid quenching with acetic acid immediately traps the kinetic product before it can transition to the lower-energy (E)-state[2].

Mechanistic Workflow & Applications Diagram

G Propiolic Propiolic Acid (Alkyne Precursor) CuCat Thermodynamic Control CuI, 57% HI, 130°C Propiolic->CuCat Addition-Isomerization Grignard Kinetic Control MeMgI, THF, AcOH Propiolic->Grignard Stereospecific Addition E_Isomer (E)-3-Iodoacrylic Acid (Thermodynamic Product) CuCat->E_Isomer Crystallization Z_Isomer (Z)-3-Iodoacrylic Acid (Kinetic Product) Grignard->Z_Isomer Acidic Quench PET PET Radiotracers (DAT Targeting) E_Isomer->PET Cross-Coupling Glutamate Domino Metathesis (Glutamate Analogues) Z_Isomer->Glutamate ROM/CM/RCM

Bifurcated synthetic pathways of 3-iodoprop-2-enoic acid isomers and their downstream applications.

Advanced Applications in Medicinal Chemistry

Domino Metathesis for Glutamate Analogues

The (Z)-isomer is a critical starting material in the synthesis of biologically active glutamate analogues, such as dysiherbaine derivatives[7]. Through a highly regioselective domino metathesis reaction (Ring-Opening Metathesis / Cross-Metathesis / Ring-Closing Metathesis), the defined stereochemistry of the (Z)-isomer allows for the precise construction of cis-fused heterocycles[7]. This 13–15 step sequence relies on the iodine atom as a reactive handle, ultimately yielding potent central nervous system depressants ()[7].

Radiotracer Development (PET Probes)

The (E)-isomer is extensively utilized in advanced pharmaceutical research for the design of positron emission tomography (PET) probes[1]. It acts as a precursor for radioligands targeting neurological biomarkers like the dopamine transporter (DAT), which is pivotal in Parkinson's disease research[1]. The reactive iodine atom on the alkenyl chain facilitates rapid, late-stage radiohalogenation or cross-coupling, ensuring the high specific activity required for in vivo imaging ()[1].

Analytical Validation & Handling

Self-Validating System (NMR Spectroscopy): Before proceeding to downstream cross-coupling applications, isomeric purity must be validated via


 NMR. The vinylic protons of the (Z)-isomer exhibit a distinct coupling constant (

Hz), contrasting sharply with the (E)-isomer (

Hz). This fundamental spectroscopic difference serves as a definitive, self-validating checkpoint for the success of your kinetic vs. thermodynamic control.

Safety Protocols: 3-Iodoprop-2-enoic acid is classified with the signal word "Danger" (Hazard statement H314), indicating it causes severe skin burns and eye damage[1]. It must be handled in a highly ventilated fume hood with appropriate PPE[1]. Storage requires a dark, sealed, and dry environment at 2-8°C to prevent light-induced degradation or spontaneous isomerization[1].

References

  • Title : Cas 6214-35-3, (Z)-(3)-IODOACRYLIC ACID Source : LookChem URL : [Link]

  • Title : (2-Propenoic acid, 3-iodo-, (2E)-) - Organic Syntheses Procedure Source : Organic Syntheses URL : [Link]

  • Title : Regioselective Domino Metathesis of 7-Oxanorbornenes and Its Application to the Synthesis of Biologically Active Glutamate Analogues Source : National Institutes of Health (NIH) PMC URL : [Link]

  • Title : (Z)-3-Iodoacrylic acid | C3H3IO2 | CID 643796 Source : PubChem URL : [Link]

Sources

Exploratory

Technical Guide: Synthesis of (E)-3-Iodoprop-2-enoic Acid

This guide details the synthesis, characterization, and application of (E)-3-iodoprop-2-enoic acid (also known as trans-3-iodoacrylic acid), a critical building block in medicinal chemistry for accessing functionalized a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and application of (E)-3-iodoprop-2-enoic acid (also known as trans-3-iodoacrylic acid), a critical building block in medicinal chemistry for accessing functionalized acrylic acid derivatives via palladium-catalyzed cross-coupling.[1]

[1]

Executive Summary & Strategic Importance

(E)-3-iodoprop-2-enoic acid (1 ) is the thermodynamically stable isomer of 3-iodoacrylic acid.[1] It serves as a high-value linchpin in organic synthesis, particularly for introducing the acrylate moiety into complex pharmacophores. Unlike its cis (Z) counterpart, the (E)-isomer allows for the stereoselective formation of trans-cinnamates and other conjugated systems via Sonogashira, Suzuki-Miyaura, and Heck couplings, which are ubiquitous in drug development (e.g., antifungal agents, antitumor pharmacophores).

Historically, the synthesis of (1 ) was plagued by mixtures of regioisomers (2-iodo vs. 3-iodo) and stereoisomers (E vs. Z). The protocol detailed herein represents the current "Gold Standard" methodology—a copper(I)-catalyzed hydroiodination of propiolic acid—which ensures high stereochemical purity (


 E) and operational simplicity without the need for sealed-tube conditions.

Mechanistic Analysis: Stereocontrol in Hydroiodination

The synthesis relies on the hydroiodination of propiolic acid. Understanding the kinetic vs. thermodynamic control is vital for reproducibility.

  • Kinetic Control (The Z-Trap): Standard electrophilic addition of hydrogen iodide (HI) to propiolic acid proceeds via anti-addition, kinetically favoring the (Z)-isomer (cis).

  • Thermodynamic Control (The E-Solution): The (E)-isomer is thermodynamically more stable due to reduced steric repulsion between the iodine atom and the carboxylic acid group.

  • Role of CuI: Copper(I) iodide acts not just as a Lewis acid but facilitates the isomerization of the kinetically formed (Z)-isomer into the stable (E)-isomer under reflux conditions. This one-pot transformation obviates the need for separate isomerization steps.[1]

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical isomerization step enabled by the catalyst.

ReactionPathway Propiolic Propiolic Acid (HC≡C-COOH) Transition Transition State (Anti-Addition) Propiolic->Transition + HI (aq) Z_Isomer (Z)-3-Iodoprop-2-enoic acid (Kinetic Product) Transition->Z_Isomer Fast (Kinetic) E_Isomer (E)-3-Iodoprop-2-enoic acid (Thermodynamic Product) Z_Isomer->E_Isomer CuI / 130°C Isomerization

Figure 1: Reaction pathway illustrating the kinetic formation of the (Z)-isomer and its CuI-catalyzed isomerization to the desired (E)-product.

Experimental Protocol: The "Gold Standard" Method

This protocol is adapted from the optimized procedure by Abarbri et al. (Organic Syntheses), which provides the highest reliability for scale-up.

Materials & Reagents
ReagentRoleSpecificationsHazard Note
Propiolic Acid Substrate95%+ purityCorrosive, lachrymator
Hydriodic Acid (HI) Reagent57% aqueous, stabilizedHighly Corrosive , toxic vapor
Copper(I) Iodide (CuI) Catalyst98%+Irritant
Water Solvent/WashDistilled/Deionized-
Step-by-Step Procedure

1. Setup:

  • Equip a 250-mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Safety Precaution: Perform all operations in a well-ventilated fume hood. HI fumes are severe respiratory irritants.

2. Reaction Initiation:

  • Charge the flask with Copper(I) iodide (200 mg, 1.1 mmol) .

  • Add Hydriodic acid (57% aq, 40 mL) . The solution will be dark.

  • Add Propiolic acid (10 mL, 162 mmol) in a single portion via syringe.

  • Observation: The temperature may rise spontaneously to ~100°C due to the exothermic addition.

3. Reflux & Isomerization:

  • Immediately immerse the flask in an oil bath preheated to 130°C .

  • Maintain a gentle reflux (internal temp ~110°C) for 30 minutes .

  • Note: Do not extend reflux excessively beyond 45 mins as polymerization or degradation may occur.

4. Crystallization & Workup:

  • Remove the oil bath and replace it with a room-temperature water bath.

  • Allow the mixture to cool to ~25°C while stirring vigorously.

  • Critical Step: As the solution cools, the (E)-isomer will precipitate as voluminous white needles .

  • Cool further to 0-5°C (ice bath) for 15 minutes to maximize yield.

5. Isolation:

  • Filter the solids using a sintered glass funnel (medium porosity).

  • Wash the filter cake with cold distilled water (

    
     mL) to remove residual acid and iodine traces.
    
  • Dry the crystals under suction for 1 hour, then dry in a vacuum desiccator over

    
     to constant weight.
    

6. Yield:

  • Typical Yield: 75–80% (approx. 25 g).

  • Appearance: White to off-white crystalline needles.[1]

Process Validation & Quality Control

To ensure the synthesized material is suitable for downstream applications, it must meet specific structural criteria. The primary differentiator between (E) and (Z) isomers is the NMR coupling constant (


) .
Analytical Data Profile
ParameterSpecification for (E)-IsomerContrast with (Z)-Isomer
Appearance White crystalline needlesOften amorphous or lower MP solid
Melting Point 147–148 °C (Lit.)65–66 °C

H NMR (

)
14.5 – 15.0 Hz (Trans-coupling)7.0 – 9.0 Hz (Cis-coupling)
Solubility Soluble in Acetone, DMSO, MethanolSimilar
NMR Interpretation

The proton NMR spectrum in DMSO-


 is definitive.[1]
  • 
     7.85 ppm (1H, d, 
    
    
    
    Hz):
    Proton beta to COOH (deshielded by iodine and carboxyl).
  • 
     6.65 ppm (1H, d, 
    
    
    
    Hz):
    Proton alpha to COOH.
  • Diagnostic: The large coupling constant (

    
     Hz) confirms the trans (E) geometry.
    

Applications in Drug Discovery[4]

(E)-3-iodoprop-2-enoic acid is a versatile "molecular lego" piece. Its primary utility lies in metal-catalyzed cross-coupling reactions where the iodine atom is replaced by aryl, vinyl, or alkynyl groups while retaining the double bond geometry.

Workflow: From Scaffold to Lead Compound

Applications Start (E)-3-Iodoprop-2-enoic Acid Sonogashira Sonogashira Coupling (+ Alkyne) Start->Sonogashira Suzuki Suzuki-Miyaura Coupling (+ Boronic Acid) Start->Suzuki Heck Heck Reaction (+ Alkene) Start->Heck Prod1 Enyne Carboxylic Acids (Antibacterial Scaffolds) Sonogashira->Prod1 Prod2 (E)-Cinnamates / Chalcones (Antitumor Agents) Suzuki->Prod2 Prod3 Dienoic Acids (Natural Product Synthesis) Heck->Prod3

Figure 2: Common synthetic diversifications of the (E)-3-iodoacrylic acid scaffold in medicinal chemistry.[1]

Key Examples:

  • Antifungal Agents: Synthesis of trans-iodoallyl derivatives targeting fungal cell walls.

  • Salarin C Synthesis: Used as a fragment in the total synthesis of marine macrolides.

  • Radio-labeling: Precursor for isotopic exchange in radiopharmaceutical development.[1]

Storage & Stability

  • Light Sensitivity: The carbon-iodine bond is photosensitive. Store in amber vials or wrap containers in aluminum foil.

  • Temperature: Stable at room temperature, but long-term storage at 2–8°C is recommended to prevent gradual discoloration (iodine liberation).[1]

  • Incompatibility: Avoid contact with strong oxidizers or strong bases (unless intended for reaction).

References

  • Abarbri, M., Parrain, J.-L., Cintrat, J.-C., & Duchêne, A. (2002). "Stereoselective Synthesis of (E)-3-Iodoprop-2-enoic Acid". Organic Syntheses, 79, 148.

  • Zoller, T., & Uguen, D. (1998). "A New Stereoselective Synthesis of (E)-3-Iodoacrylic Acid". Tetrahedron Letters, 39(37), 6719-6720.

  • Marek, I., Meyer, C., & Normant, J. F. (1997). "Preparation of (Z)-3-Iodoacrylic Acid Derivatives". Organic Syntheses, 74, 194. (Context for Z-isomer contrast).

  • Bellina, F., Carpita, A., & Rossi, R. (2004). "Pd-catalyzed cross-coupling reactions of terminal alkynes with (E)-3-iodoprop-2-enoic acid derivatives". Synthesis, 2004(15), 2419-2440.

Sources

Foundational

Structural and Synthetic Insights into (Z)-3-Iodoprop-2-enoic Acid: A Technical Whitepaper

Executive Summary In the realm of advanced organic synthesis and drug development, stereochemical fidelity is not merely a preference—it is a strict requirement for biological efficacy. (Z)-3-iodoprop-2-enoic acid (commo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, stereochemical fidelity is not merely a preference—it is a strict requirement for biological efficacy. (Z)-3-iodoprop-2-enoic acid (commonly known as cis-3-iodoacrylic acid) serves as a highly versatile, stereodefined building block[1],[2]. Characterized by an iodine atom at the β-position of an acrylic acid moiety, it is highly susceptible to oxidative addition by transition metals, making it an indispensable intermediate for complex cross-coupling reactions[3],[4].

This whitepaper provides an in-depth technical analysis of the structural properties, mechanistic causality behind its stereospecific synthesis, and field-proven protocols for its application in pharmaceutical development.

Structural and Physicochemical Profiling

The utility of (Z)-3-iodoprop-2-enoic acid stems from its defined cis-geometry. In synthesizing complex natural products or active pharmaceutical ingredients (APIs), maintaining this Z-configuration prevents the formation of inactive or potentially toxic diastereomers.

Table 1 summarizes the critical quantitative data and physicochemical properties necessary for handling and analytical verification.

Table 1: Physicochemical Properties of (Z)-3-Iodoprop-2-enoic Acid

ParameterValueReference
IUPAC Name (Z)-3-iodoprop-2-enoic acid[1]
Common Synonyms cis-3-Iodoacrylic acid; (2Z)-3-Iodo-2-propenoic acid[1],[2]
CAS Registry Number 6214-35-3[1],[5]
Molecular Formula C

H

IO

[1]
Molecular Weight 197.96 g/mol [1],[5]
Melting Point 65 °C[5]
Boiling Point 248.3 °C at 760 mmHg[5]
Density 2.325 g/cm³[5]
Appearance White to yellow crystalline powder[5]

Mechanistic Causality in Stereospecific Synthesis

The synthesis of (Z)-3-iodoacrylic acid requires strict stereocontrol. While direct hydroiodination of propiolic acid using aqueous hydroiodic acid (HI) is possible, the thermodynamic stability of the E-isomer often leads to unwanted isomerization under strongly acidic and heated conditions[5],[4].

To achieve >98% Z-isomer purity, the industry standard employs methylmagnesium iodide (MeMgI) in tetrahydrofuran (THF)[5],[6].

The Causality of the Grignard Route:

  • Deprotonation: The first equivalent of MeMgI acts as a base, deprotonating the carboxylic acid of propiolic acid to form a magnesium carboxylate salt, releasing methane gas.

  • Iodometalation (Anti-Addition): The second equivalent of MeMgI participates in a highly stereoselective anti-addition across the activated alkyne. The iodine and magnesium position themselves trans to each other.

  • Stereoretentive Quenching: Upon mild protonation with acetic acid (AcOH), the trans relationship between the iodine and the carboxylate group is locked into a cis (Z) alkene geometry. Using AcOH instead of strong mineral acids prevents the acid-catalyzed isomerization to the E-form[5].

Synthesis N1 Propiolic Acid (Starting Material) N2 MeMgI (2.2 equiv) in THF (0 °C to RT) N1->N2 Deprotonation & Addition N3 Anti-Addition Intermediate (Iodometalation) N2->N3 Stereospecific Reaction N4 Acetic Acid (AcOH) Mild Quenching N3->N4 Prevents Isomerization N5 (Z)-3-Iodoacrylic Acid (High Purity Z-Isomer) N4->N5 Protonation

Synthetic workflow for stereospecific (Z)-3-iodoacrylic acid preparation.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness in the lab, the following protocol is designed as a self-validating system.

Objective: Synthesize (Z)-3-iodoacrylic acid with >98% stereopurity. Reagents: Propiolic acid (1.0 equiv), Methylmagnesium iodide (MeMgI, 2.2 equiv, 3M in diethyl ether/THF), Anhydrous THF, Glacial Acetic Acid (AcOH).

Step-by-Step Methodology:

  • System Initialization: Purge a flame-dried round-bottom flask with Argon. Add anhydrous THF and the MeMgI solution (2.2 equiv). Cool the mixture to 0 °C using an ice bath. Causality: Low temperature suppresses unwanted exothermic side reactions and radical pathways.

  • Substrate Addition: Dissolve propiolic acid (1.0 equiv) in a small volume of anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes. Observation: Effervescence (methane gas evolution) will occur.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours to ensure complete iodometalation of the alkyne[5],[6].

  • Mild Quenching: Cool the flask back to 0 °C. Slowly add a solution of glacial acetic acid (AcOH) in THF. Causality: AcOH provides a mild proton source that cleaves the carbon-magnesium bond without providing the high hydronium ion concentration required to trigger E-isomerization.

  • Isolation & Extraction: Dilute with water and extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Self-Validation (Analytical Check): Before recrystallization, take a 5 mg aliquot for

    
    H NMR analysis in CDCl
    
    
    
    .
    • Validation Metric: The vinylic protons of the Z-isomer will display a characteristic coupling constant (

      
       Hz). If the protocol was breached (e.g., temperature spike), E-isomer contamination will appear as a distinct set of doublets with a larger coupling constant (
      
      
      
      Hz).
  • Purification: Recrystallize the crude product from a hexane/ethyl acetate mixture to yield a white to yellow crystalline powder[5].

Advanced Applications in Drug Development

In pharmaceutical chemistry, (Z)-3-iodoprop-2-enoic acid is frequently deployed in transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, and Stille couplings)[4].

Synthesis of γ-Ylidene Butenolides

A prominent application is the one-pot synthesis of γ-ylidene butenolides, which are core pharmacophores in numerous antimicrobial and anticancer agents. By utilizing a catalyst system of 10% Pd/C in combination with CuI, PPh


, and Et

N in 1,4-dioxane, (Z)-3-iodoacrylic acid can be coupled with terminal alkynes[3].

Because the starting material is strictly the Z-isomer, the resulting five-membered lactone ring forms with an exocyclic double bond that perfectly retains the Z-geometry[3]. This regio- and stereoselectivity is critical, as the E-isomers of these butenolides often exhibit drastically reduced receptor binding affinity.

CrossCoupling N1 (Z)-3-Iodoacrylic Acid N3 Pd/C, CuI, PPh3, Et3N (1,4-Dioxane) N1->N3 N2 Terminal Alkyne N2->N3 N4 Tandem Cross-Coupling & Lactonization N3->N4 One-pot Catalysis N5 γ-Ylidene Butenolides (Z-geometry retained) N4->N5 Regio/Stereoselective Yield

Pd-catalyzed one-pot synthesis of γ-ylidene butenolides from (Z)-3-iodoacrylic acid.

Total Synthesis of Natural Products

The compound is also a cornerstone in the total synthesis of complex marine macrolides and fungal metabolites. For instance, the palladium-catalyzed tandem cross-coupling/cyclization reaction of polyenynes with (Z)-3-iodo-2-propenoic acid leads directly to natural products like xerulin and dihydroxerulin with an exceptionally high degree of stereoselectivity[3].

References

  • PubChem - National Center for Biotechnology Information. "(Z)-3-Iodoacrylic acid; CID 643796". Available at:[Link]

  • LookChem - Chemical Database and Properties. "Cas 6214-35-3, (Z)-(3)-IODOACRYLIC ACID". Available at:[Link]

  • ResearchGate - A Convenient Procedure for the Efficient Preparation of Alkyl (Z)-3-Iodo-2-alkenoates. Available at:[Link]

  • ResearchGate - Pd/C-Cu mediated direct and one-pot synthesis of gamma-ylidene butenolides. Available at:[Link]

  • ResearchGate - Palladium-Catalysed Cross-Coupling of Iodovinylic Acids with Organometallic Reagents. Selective Synthesis of 3,3-Disubstituted Prop-2-enoic Acids. Available at:[Link]

Sources

Exploratory

3-Iodoprop-2-enoic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3-Iodoprop-2-enoic Acid Abstract This technical guide provides a comprehensive examination of the molecular mechanism of action of 3-iodoprop-2-enoic acid, a pote...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Iodoprop-2-enoic Acid

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of 3-iodoprop-2-enoic acid, a potent inhibitor of cellular metabolism. Drawing from established principles of enzyme kinetics and the known activities of structurally analogous compounds, we delineate its primary biochemical target, the downstream cellular consequences of its inhibitory action, and its potential applications in biomedical research, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational mechanistic insights and detailed, field-proven experimental protocols to validate and explore its biological activity.

Introduction: Targeting Cellular Metabolism with Haloalkenoic Acids

The reprogramming of cellular metabolism is a hallmark of many pathological states, most notably cancer. Tumor cells frequently exhibit a profound dependence on aerobic glycolysis, a phenomenon known as the Warburg effect, to fuel their rapid proliferation.[1][2] This metabolic shift presents a strategic vulnerability that can be exploited for therapeutic intervention. Small molecule inhibitors designed to disrupt key glycolytic enzymes offer a promising avenue for selectively targeting these highly metabolic cells.[3]

3-Iodoprop-2-enoic acid belongs to the class of α,β-unsaturated haloalkenoic acids. Its structure, featuring an electrophilic β-carbon due to the electron-withdrawing effects of both the carboxylic acid and the iodine atom, makes it a prime candidate for interaction with nucleophilic residues in enzyme active sites. This guide will elucidate the hypothesis that 3-iodoprop-2-enoic acid functions as a mechanism-based inactivator, primarily targeting the pivotal glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

The Primary Molecular Target: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

GAPDH is a central enzyme in cellular metabolism, catalyzing the sixth step of glycolysis: the oxidative phosphorylation of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG).[3] This reaction is critical not only for generating ATP but also for producing NADH, a key reducing equivalent for the cell.

Proposed Mechanism of Irreversible Inhibition

The catalytic activity of GAPDH is dependent on a highly reactive cysteine residue (Cys152) within its active site.[1] We postulate that 3-iodoprop-2-enoic acid acts as an irreversible inhibitor of GAPDH via covalent modification of this critical cysteine. The mechanism is analogous to that of iodoacetate, a well-characterized GAPDH inhibitor.[4]

The proposed mechanism involves a nucleophilic attack by the thiolate anion of the Cys152 residue on the electrophilic β-carbon of the α,β-unsaturated system of 3-iodoprop-2-enoic acid (a Michael addition). This reaction forms a stable, covalent adduct, thereby permanently inactivating the enzyme.

cluster_0 GAPDH Active Site cluster_1 Inhibitor cluster_2 Inactivation GAPDH GAPDH Enzyme Cys152 Active Site Cysteine (Cys152-SH) Adduct Covalent GAPDH-Inhibitor Adduct (Enzyme Inactivated) Cys152->Adduct Nucleophilic Attack (Michael Addition) Inhibitor 3-Iodoprop-2-enoic acid Inhibitor->Adduct Covalent Bond Formation

Caption: Proposed covalent inactivation of GAPDH by 3-iodoprop-2-enoic acid.

This covalent modification prevents the substrate (G3P) from binding and catalysis from occurring, leading to a decrease in the enzyme's maximum velocity (Vmax).[5]

Downstream Cellular Consequences of GAPDH Inhibition

The inactivation of GAPDH initiates a cascade of cellular events stemming from the disruption of glycolysis and the enzyme's non-glycolytic functions.

Bioenergetic Crisis and Metabolic Stress
  • Glycolytic Blockade: Inhibition of GAPDH creates a bottleneck in the glycolytic pathway. This leads to the accumulation of upstream metabolites, such as glyceraldehyde-3-phosphate, and a severe depletion of downstream products, including ATP and pyruvate.[5]

  • ATP Depletion: The reduction in glycolytic flux results in a significant drop in cellular ATP levels, compromising numerous energy-dependent cellular processes essential for survival and proliferation.[4]

Induction of Oxidative Stress and Apoptosis
  • Redox Imbalance: The disruption of central metabolism can lead to an imbalance in the cellular redox state, promoting the generation of reactive oxygen species (ROS).[6]

  • Apoptosis Trigger: The combined insults of severe energy depletion and heightened oxidative stress are potent triggers for programmed cell death (apoptosis). This process is often mediated by the intrinsic mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of caspases, which execute the apoptotic program.[7]

A 3-Iodoprop-2-enoic acid B GAPDH Inactivation A->B C Glycolysis Blockade B->C D ATP Depletion C->D E Oxidative Stress (ROS↑) C->E F Mitochondrial Dysfunction D->F E->F G Caspase Activation F->G H Apoptosis G->H

Caption: Downstream cellular effects following GAPDH inhibition.

Disruption of Non-Glycolytic GAPDH Functions

Beyond its role in metabolism, GAPDH is a "moonlighting" protein involved in processes such as DNA repair, nuclear RNA export, and direct modulation of apoptosis.[3] Inhibiting GAPDH can therefore have far-reaching consequences beyond simple energy disruption, potentially impairing the cell's ability to respond to stress and maintain genomic integrity.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism of action, a series of robust biochemical and cell-based assays are required. These protocols are designed as self-validating systems to ensure data integrity.[8]

Protocol 1: In Vitro GAPDH Enzyme Inhibition Assay
  • Objective: To quantify the direct inhibitory effect of 3-iodoprop-2-enoic acid on purified GAPDH and determine its potency (IC₅₀).[9]

  • Principle: This spectrophotometric assay measures the enzymatic conversion of G3P to 1,3-BPG by monitoring the concomitant reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

  • Methodology:

    • Reagent Preparation:

      • Assay Buffer: 100 mM Tris-HCl, 10 mM sodium pyrophosphate, 10 mM sodium arsenate, pH 8.5.

      • Enzyme Solution: Purified rabbit muscle GAPDH (e.g., 10 units/mL).

      • Substrate/Cofactor Mix: 4 mM Glyceraldehyde-3-phosphate (G3P), 4 mM NAD⁺ in assay buffer.

      • Inhibitor Stock: 10 mM 3-iodoprop-2-enoic acid in DMSO. Perform a 2-fold serial dilution to create a range of concentrations.[9]

    • Assay Procedure (96-well UV-transparent plate):

      • To each well, add 170 µL of Assay Buffer.

      • Add 10 µL of GAPDH enzyme solution.

      • Add 10 µL of the inhibitor dilution (or DMSO for the vehicle control).

      • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

      • Initiate the reaction by adding 10 µL of the Substrate/Cofactor Mix.

    • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (defined as 100% activity).

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[9]

cluster_workflow In Vitro Inhibition Assay Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Step1 Dispense Buffer, Enzyme, and Inhibitor into Plate Start->Step1 Step2 Pre-incubate (15 min) Step1->Step2 Step3 Initiate Reaction with Substrate/Cofactor Mix Step2->Step3 Step4 Measure Absorbance (340 nm) Kinetically Step3->Step4 Step5 Calculate Reaction Velocities Step4->Step5 Step6 Plot Dose-Response Curve Step5->Step6 End Determine IC₅₀ Step6->End

Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.

Protocol 2: Cellular Glycolysis Rate Assay (Extracellular Flux Analysis)
  • Objective: To measure the impact of 3-iodoprop-2-enoic acid on the overall rate of glycolysis in living cells.

  • Principle: The Seahorse XF Glycolysis Rate Assay measures the real-time Extracellular Acidification Rate (ECAR), which is an indicator of lactate production and, therefore, a proxy for the rate of glycolysis.[10]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • Inhibitor Treatment: Replace the culture medium with Seahorse XF base medium supplemented with glutamine, pyruvate, and glucose. Treat cells with various concentrations of 3-iodoprop-2-enoic acid for a predetermined time (e.g., 4-6 hours).

    • Assay Execution: Load the sensor cartridge with the glycolysis inhibitors Rotenone/Antimycin A (to inhibit mitochondrial respiration) and 2-Deoxyglucose (2-DG, a competitive inhibitor of hexokinase).

    • Run the assay on the Seahorse XF Analyzer. The instrument will measure the basal ECAR and then the ECAR after the injection of the inhibitors.

  • Data Analysis:

    • The instrument software calculates the basal glycolytic rate and the compensatory glycolysis after mitochondrial inhibition.

    • Compare the glycolytic rates of inhibitor-treated cells to vehicle-treated controls. A significant decrease in ECAR indicates inhibition of the glycolytic pathway.

Protocol 3: Cell Viability and Apoptosis Assay
  • Objective: To determine the cytotoxic and pro-apoptotic effects of 3-iodoprop-2-enoic acid on cancer cells.

  • Methodology (Apoptosis):

    • Cell Treatment: Seed cells in a 6-well plate and treat with the inhibitor at concentrations around its GAPDH IC₅₀ for 24-48 hours.

    • Cell Staining: Harvest the cells (including floating cells) and wash with cold PBS. Resuspend cells in Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.[6]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) and compare treated samples to the vehicle control.

Summary of Expected Quantitative Outcomes

The following table summarizes the anticipated results from the described experimental protocols, which would collectively validate the proposed mechanism of action.

Parameter Assay Expected Outcome with 3-Iodoprop-2-enoic acid Rationale
IC₅₀ In Vitro GAPDH InhibitionLow micromolar to nanomolar rangeDirect, potent inactivation of the target enzyme.
ECAR Cellular Glycolysis RateDose-dependent decreaseInhibition of GAPDH blocks the glycolytic pathway, reducing lactate production.
Cell Viability MTT / Cell Titer-Glo AssayDose- and time-dependent decreaseConsequence of bioenergetic crisis and apoptosis.
Apoptosis Annexin V / PI StainingDose-dependent increase in Annexin V positive cellsInduction of programmed cell death due to metabolic collapse and oxidative stress.

Conclusion

3-Iodoprop-2-enoic acid is a rationally designed metabolic inhibitor with a high probability of targeting the glycolytic enzyme GAPDH through irreversible covalent modification. This mechanism leads to a profound disruption of cellular bioenergetics, induction of oxidative stress, and ultimately, apoptotic cell death. Its action is particularly relevant in the context of cancer cells that display a heightened reliance on glycolysis. The experimental frameworks provided in this guide offer a clear and robust pathway for researchers to rigorously test this hypothesis, quantify the compound's efficacy, and further explore its potential as a tool for basic research and therapeutic development.

References

  • Disruption of the Complex between GAPDH and Hsp70 Sensitizes C6 Glioblastoma Cells to Hypoxic Stress. (2021). MDPI. Available at: [Link]

  • Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Biochemical Assay Services. (n.d.). Evotec. Available at: [Link]

  • ALDOC- and ENO2- driven glucose metabolism sustains 3D tumor spheroids growth regardless of nutrient environmental conditions: a multi-omics analysis. (2023). BMC. Available at: [Link]

  • Inhibition of glyceraldehyde-3-phosphate dehydrogenase in post-ischaemic myocardium. (n.d.). PubMed. Available at: [Link]

  • Interference with ENO2 promotes ferroptosis and inhibits glycolysis in clear cell renal cell carcinoma by regulating Hippo‑YAP1 signaling. (n.d.). Spandidos Publications. Available at: [Link]

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  • A Compound that Inhibits Glycolysis in Prostate Cancer Controls Growth of Advanced Prostate Cancer. (2024). bioRxiv. Available at: [Link]

  • Nitric-oxide-induced inhibition of glyceraldehyde-3-phosphate dehydrogenase may mediate reduced endothelial cell monolayer integrity in an in vitro model blood-brain barrier. (2001). PubMed. Available at: [Link]

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  • Effect of 3-nitropropionic acid inducing oxidative stress and apoptosis of granulosa cells in geese. (2018). PMC. Available at: [Link]

  • ENO2 Promotes Cell Proliferation, Glycolysis, and Glucocorticoid-Resistance in Acute Lymphoblastic Leukemia. (2018). PubMed. Available at: [Link]

  • Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa. (2011). PMC. Available at: [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2022). ACS Publications. Available at: [Link]

  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2025). Biology LibreTexts. Available at: [Link]

  • Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases Pathways. (2023). MDPI. Available at: [Link]

  • Bioassay-Guided Isolation and Identification of Antibacterial Compounds from Invasive Tree of Heaven Stem and Trunk Bark. (2024). MDPI. Available at: [Link]

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Sources

Foundational

Biological activity of 3-Iodoprop-2-enoic acid derivatives

An In-depth Technical Guide to the Biological Activity of Prop-2-enoic Acid Derivatives and their Halogenated Analogs Introduction The prop-2-enoic acid scaffold, a simple α,β-unsaturated carboxylic acid, is a fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Prop-2-enoic Acid Derivatives and their Halogenated Analogs

Introduction

The prop-2-enoic acid scaffold, a simple α,β-unsaturated carboxylic acid, is a fundamental building block in organic chemistry and a recurring motif in a multitude of biologically active molecules. Its inherent reactivity, conferred by the electron-withdrawing carboxylic acid group activating the double bond for nucleophilic attack, makes it a prime candidate for covalent interactions with biological macromolecules. The introduction of a halogen atom, particularly iodine, onto this scaffold can dramatically modulate its physicochemical properties and biological activity. The iodine atom, with its size, polarizability, and ability to form halogen bonds, can significantly influence a molecule's binding affinity and reactivity towards its biological targets[1].

While the specific class of 3-iodoprop-2-enoic acid derivatives remains a relatively underexplored area of research, this guide will provide a comprehensive overview of the known biological activities of the broader family of prop-2-enoic acid derivatives and their halogenated analogs. By examining the structure-activity relationships and mechanisms of action of related compounds, we can extrapolate and predict the potential therapeutic applications of iodo-substituted derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry of this promising class of compounds.

Synthesis of Halogenated Prop-2-enoic Acid Derivatives

The synthesis of 3-iodoprop-2-enoic acid derivatives can be achieved through various synthetic routes. A common laboratory-scale method involves the iodination of acrylic acid or its derivatives using molecular iodine in the presence of a palladium-based catalyst. This reaction is typically carried out in a solvent such as acetonitrile, with a base like potassium carbonate to facilitate the reaction. This method allows for the selective iodination at the 3-position of the propenoic acid backbone[1].

Potential Mechanisms of Action

The biological activity of prop-2-enoic acid derivatives is often attributed to their ability to act as Michael acceptors. The α,β-unsaturated carbonyl system readily undergoes conjugate addition with nucleophilic residues (such as cysteine thiols) in proteins, leading to covalent modification and often, irreversible inhibition of the target protein's function. This reactivity is a key factor in the biological effects of many natural and synthetic compounds containing this motif[2].

The introduction of an iodine atom can further enhance the biological activity through several mechanisms:

  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on a biological target. This can enhance the binding affinity and specificity of the compound for its target protein[1].

  • Induction of Apoptosis: Some studies on (E)-3-iodoacrylic acid have shown that it can induce programmed cell death (apoptosis) in cancer cells through the activation of caspase pathways[1]. This suggests that these compounds may interfere with key signaling pathways that regulate cell survival and death.

Apoptosis_Pathway 3-Iodoprop-2-enoic_Acid_Derivative 3-Iodoprop-2-enoic_Acid_Derivative Mitochondrial_Stress Mitochondrial_Stress 3-Iodoprop-2-enoic_Acid_Derivative->Mitochondrial_Stress Induces Caspase-9_Activation Caspase-9_Activation Mitochondrial_Stress->Caspase-9_Activation Leads to Caspase-3_Activation Caspase-3_Activation Caspase-9_Activation->Caspase-3_Activation Activates Apoptosis Apoptosis Caspase-3_Activation->Apoptosis Executes

Caption: Proposed mechanism of apoptosis induction by 3-iodoprop-2-enoic acid derivatives.

Key Biological Activities

Anticancer Properties

Several derivatives of prop-2-enoic acid have been investigated for their potential as anticancer agents. The ability of these compounds to induce apoptosis in cancer cells makes them attractive candidates for cancer therapy[1]. For instance, certain (E)-3-substituted-4-acyloxyphenylpropenoic acid derivatives have demonstrated significant anticancer activities in vitro against Ehrlich ascites carcinoma cells. While specific IC50 values for 3-iodoprop-2-enoic acid derivatives are not widely reported, the potency of related compounds suggests that this class of molecules could be a valuable starting point for the development of new chemotherapeutics[1].

Antimicrobial Activity

Halogenation is a well-known strategy for enhancing the antimicrobial properties of organic compounds[3][4][5][6]. The N-aryl-β-alanine scaffold, which is structurally related to 3-iodoprop-2-enoic acid derivatives, has been explored for its antimicrobial effects. For example, certain hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown potent and broad-spectrum activity against multidrug-resistant bacterial and fungal pathogens. This suggests that iodo-substituted prop-2-enoic acid derivatives could also exhibit significant antimicrobial properties. A series of propionic acid derivatives have been synthesized and shown to possess good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli, and antifungal activity against Candida albicans and Aspergillus niger[7].

Structure-Activity Relationships (SAR)

The biological activity of prop-2-enoic acid derivatives is highly dependent on the nature and position of substituents on the molecule. The following general SAR principles can be inferred from studies on related compounds:

  • The α,β-Unsaturated System: The presence of the Michael acceptor is crucial for covalent modification of target proteins and is often essential for biological activity[2].

  • Halogenation: The type and position of the halogen atom can significantly impact potency and selectivity. Iodine, being the largest and most polarizable of the common halogens, can form strong halogen bonds, potentially leading to higher affinity for target enzymes or receptors[1].

  • Other Substituents: The addition of other functional groups to the propenoic acid backbone or to any aryl rings present in the derivative can influence the compound's lipophilicity, electronic properties, and steric profile, all of which can affect its biological activity.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of 3-iodoprop-2-enoic acid derivatives on a cancer cell line.

1. Cell Culture and Seeding:

  • Culture a human cancer cell line (e.g., A549 lung carcinoma) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
  • After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Data on Related Halogenated Compounds

Compound ClassBiological ActivityOrganism/Cell LinePotency (IC50/MIC)Reference
(E)-3-Iodoacrylic acidAnticancerCancer cell linesPotency suggested to be higher than some established chemotherapeutics[1]
Iodoquinazoline derivativesAnticancerVarious tumor cell lines4.0 - 9.0 µM[8]
Iodo-dihydro-pyrrole-2-one derivativesAntimicrobialS. aureus, P. aeruginosa, C. albicansActive[9]
Halogenated phenylboronic acidsAntibacterial, AntibiofilmV. parahaemolyticus, V. harveyiMIC = 100 µg/mL[5]
Vinyl halogenated fatty acidsAntibacterialMethicillin-resistant S. aureusMIC = 3.9 - 15.6 µg/mL[6]

Conclusion

While the specific biological activities of 3-iodoprop-2-enoic acid derivatives are not yet extensively documented, the available evidence from structurally related compounds suggests that this is a promising scaffold for the development of new therapeutic agents. Their potential for covalent modification of biological targets, combined with the unique properties conferred by the iodine atom, makes them attractive candidates for further investigation, particularly in the areas of anticancer and antimicrobial research. The synthetic accessibility and the potential for diverse functionalization of the prop-2-enoic acid backbone provide a solid foundation for future medicinal chemistry efforts aimed at elucidating the full therapeutic potential of this intriguing class of molecules.

References

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. [Link]

  • PubChem. (Z)-3-Iodoacrylic acid | C3H3IO2 | CID 643796. [Link]

  • Al-Mourabit, A., et al. (2020). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 18(1), 2. [Link]

  • Al-Ghorbani, M., et al. (2023). Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. Scientific Reports, 13(1), 9845. [Link]

  • Sun, G., & Sun, Y. (2015). N-Halamine-Based Antimicrobial Additives for Polymers. Polymers, 7(5), 859–881. [Link]

  • G-G, B., et al. (2023). Novel Antimicrobial Iodo-Dihydro-Pyrrole-2-One Compounds. Molecules, 28(3), 1009. [Link]

  • Lee, J. H., et al. (2022). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Journal of Hazardous Materials, 426, 128109. [Link]

  • Kowalewska, A., & Grobelny, J. (2023). Light-activated antimicrobial coatings: the great potential of organic photosensitizers. RSC Advances, 13(12), 7935-7953. [Link]

  • Li, Z., et al. (2011). Electronic Structure and Conformation Properties of Halogen-Substituted Acetyl Acrylic Anhydrides, CX3C(O)OC(O)CH=CH2 (X = H, F, or Cl). The Journal of Physical Chemistry A, 115(50), 14372–14381. [Link]

  • A. K., et al. (2022). Poly(acrylic acid)-b-Poly(vinylamine) Copolymer: Decoration with Silver Nanoparticles, Antibacterial Properties, Quorum Sensing Activity, and Cytotoxicity on Breast Cancer and Fibroblast Cell Lines. ACS Applied Polymer Materials, 4(10), 7545–7557. [Link]

  • Al-Ostoot, F. H., et al. (2022). Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. Molecules, 27(15), 4786. [Link]

  • Sanabria-Ríos, D. J., et al. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. PLoS ONE, 17(9), e0274139. [Link]

  • Wang, W., et al. (2011). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules, 16(9), 7859–7871. [Link]

  • Grigoras, S., & Tudor, M. (2005). Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. Journal of Molecular Structure: THEOCHEM, 727(1-3), 133-141. [Link]

  • Li, Z., et al. (2012). Electronic structure and conformation properties of halogen-substituted acetyl acrylic anhydrides, CX3C(O)OC(O)CH═CH2 (X = H, F, or Cl). The Journal of Physical Chemistry A, 116(1), 133-40. [Link]

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Exploratory

The Dual Modality of 3-Iodoprop-2-enoic Acid in Enzyme Inhibition: Direct Covalent Targeting and Privileged Scaffold Synthesis

Executive Summary In the landscape of rational drug design, small halogenated molecules often serve highly specialized roles. 3-Iodoprop-2-enoic acid (commonly known as 3-iodoacrylic acid) defies singular categorization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, small halogenated molecules often serve highly specialized roles. 3-Iodoprop-2-enoic acid (commonly known as 3-iodoacrylic acid) defies singular categorization by operating through a dual modality. On one hand, its highly polarizable vinylic iodine and α,β-unsaturated system make it a potent, direct covalent inhibitor of thiol-dependent metabolic enzymes. On the other hand, its unique stereoelectronic topology renders it a privileged synthetic scaffold—a critical building block for constructing advanced, highly selective enzyme inhibitors, including Histone Deacetylase (HDAC) inhibitors and Crm1 nuclear transport modulators.

This whitepaper dissects the mechanistic causality behind both functional pathways, providing self-validating experimental protocols and quantitative insights for drug development professionals.

Structural & Stereoelectronic Profiling

The pharmacological utility of 3-iodoprop-2-enoic acid stems directly from its molecular architecture. The compound features a carboxylic acid moiety conjugated to an alkene, terminating in an iodine atom.

  • The Iodine Effect: Iodine is a highly polarizable, heavy halogen. It acts as an exceptional leaving group while simultaneously participating in halogen bonding —a non-covalent interaction where the electrophilic region (the σ-hole) of the iodine atom interacts with Lewis bases in an enzyme's active site.

  • Stereochemical Rigidity: The molecule exists in distinct (E) and (Z) isomeric forms. This geometric rigidity is paramount; the (E)-isomer is predominantly utilized to synthesize linear pharmacophores that penetrate deep, narrow enzymatic pockets (such as the HDAC active site), while the (Z)-isomer is favored for inducing macrocyclic or folded conformations.

Direct Covalent Inhibition: The Electrophilic Warhead Mechanism

Beyond its role as a precursor, the 3-iodoacrylate moiety itself acts as a potent electrophilic warhead. Research into halogenated disinfection byproducts (DBPs) has revealed that iodoacids—including derivatives like (E)-3-bromo-3-iodopropenoic acid—are highly cytotoxic and genotoxic[1].

Mechanism of Action: The primary mechanism of cytotoxicity is the direct, irreversible inhibition of critical metabolic enzymes, notably Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) .

  • Pre-organization: The iodine atom engages in halogen bonding with backbone carbonyls or active-site water molecules, anchoring the inhibitor.

  • Cysteine Alkylation: The α,β-unsaturated system acts as a Michael acceptor. The highly nucleophilic thiolate anion of the active-site cysteine attacks the β-carbon. Alternatively, direct nucleophilic substitution (

    
    ) displaces the iodine atom.
    
  • Enzyme Inactivation: The resulting covalent thioether bond irreversibly blocks the enzyme's catalytic function, disrupting glycolysis and inducing cellular apoptosis. The rank order of toxicity in monohalogenated acids strongly correlates with their electrophilic reactivity, making iodo-derivatives the most potent[1].

MOA A 3-Iodoprop-2-enoic Acid B Direct Covalent Inhibitor A->B Electrophilic Warhead C Privileged Scaffold A->C Synthetic Precursor D Thiol Alkylation (e.g., GAPDH) B->D Cysteine Attack E Click Chemistry & Cross-Coupling C->E Functionalization F HDAC Inhibitors E->F CuAAC G Crm1 Modulators E->G Amidation

Caption: Divergent pathways of 3-Iodoprop-2-enoic acid in enzyme inhibition workflows.

Privileged Scaffold for Targeted Enzyme Inhibitors

When not acting as a direct inhibitor, 3-iodoprop-2-enoic acid is a highly sought-after precursor for complex drug synthesis.

Histone Deacetylase (HDAC) Inhibitors via Click Chemistry

HDACs are epigenetic enzymes that regulate gene expression by deacetylating lysine residues on histones. Inhibiting HDACs is a validated strategy in oncology. The consensus pharmacophore for an HDAC inhibitor requires three components: a Cap group (to interact with the enzyme surface), a Linker (to span the narrow hydrophobic channel), and a Zinc-binding group (to chelate the catalytic


 ion)[2].

(E)-3-Iodoprop-2-enoic acid serves as the perfect Linker-Zinc precursor. Through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry", the vinylic iodine is converted to an alkyne, which is then reacted with various azide-containing Cap groups. The carboxylic acid is subsequently converted into a hydroxamic acid to form the Zinc-binding moiety[2]. This modular approach allows for rapid combinatorial synthesis of highly selective HDAC1 inhibitors.

Crm1 Nuclear Transport Modulators

Chromosomal Maintenance 1 (Crm1) is an exportin protein responsible for transporting tumor suppressor proteins (like p53 and FOXO) out of the nucleus. Inhibiting Crm1 forces these proteins to accumulate in the nucleus, triggering apoptosis in malignant cells[3]. (Z)-3-iodoacrylic acid is utilized as a foundational building block to synthesize hydrazide-containing Crm1 modulators. The vinylic iodine allows for precise stereocontrolled cross-coupling, enabling the construction of the rigid geometric frameworks required to block the Crm1 nuclear export signal (NES) binding groove[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the success of the procedure is intrinsically verified by a measurable, internal quality-control metric.

Protocol A: Stereoselective Synthesis of (E)-3-Iodoprop-2-enoic Acid

Causality: The synthesis utilizes a Copper(I)-catalyzed addition of Hydrogen Iodide (HI) to propiolic acid. The use of CuI is not merely to accelerate the reaction; it strictly enforces the anti-addition of HI across the alkyne, ensuring exclusive formation of the (E)-isomer[4]. This stereocontrol is non-negotiable, as the (Z)-isomer will clash sterically within the narrow HDAC active site channel.

  • Initialization: In a reaction vessel, dissolve CuI (0.007 equiv) in HI (57% aqueous, 1.9 equiv).

  • Substrate Addition: Add propiolic acid (1.0 equiv) dropwise over 1 minute.

  • Thermal Activation: Immediately immerse the vessel in a pre-heated oil bath at 130°C for exactly 30 minutes. Causality: The rapid, high-temperature burst overcomes the activation energy for the vinylic cuprate intermediate without allowing time for thermal degradation or iodine elimination[2].

  • Isolation: Cool to room temperature, extract with ethyl acetate, wash with sodium thiosulfate (to remove

    
     byproducts), and concentrate in vacuo.
    
  • Self-Validation (1H NMR): Analyze the product via Proton NMR. The success of the stereoselective synthesis is validated by the coupling constant (

    
    ) of the vinylic protons. A 
    
    
    
    -value of ~14.5 Hz confirms the (E)-isomer, whereas a
    
    
    -value of ~8.5 Hz would indicate failure (formation of the (Z)-isomer).
Protocol B: In Vitro HDAC Inhibition Assay

Causality: To determine the


 of the synthesized click-chemistry derivatives, a fluorogenic assay is employed. The substrate contains an acetylated lysine coupled to a fluorophore. Deacetylation by HDAC allows a secondary developer enzyme to cleave the fluorophore, shifting the emission spectrum.
  • Preparation: Incubate recombinant HDAC1 or HDAC8 with varying concentrations of the synthesized inhibitor (0.1 nM to 10 μM) in assay buffer for 10 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic acetylated substrate and incubate for 30 minutes.

  • Signal Development: Add the developer solution (containing trypsin-like proteases and Trichostatin A to halt further HDAC activity).

  • Quantification: Read fluorescence at Ex=360 nm / Em=460 nm.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the positive control (SAHA) and negative control (DMSO vehicle). The assay is only validated and deemed trustworthy if

    
    , ensuring the signal-to-noise ratio is sufficient for nanomolar 
    
    
    
    determination.

Workflow N1 Step 1: Cu(I)-Catalyzed Addition Propiolic Acid + HI -> (E)-3-Iodoprop-2-enoic Acid N2 Step 2: Esterification & Alkyne Formation Preparation for Click Chemistry N1->N2 N3 Step 3: CuAAC Click Reaction Conjugation with Azide 'Cap' Groups N2->N3 N4 Step 4: Hydroxamic Acid Conversion Generation of Zn(II) Binding Moiety N3->N4 N5 Step 5: Fluorogenic Enzyme Assay Quantification of HDAC1/8 IC50 N4->N5

Caption: Step-by-step workflow for synthesizing and validating HDAC inhibitors.

Quantitative Data Analysis

The modularity of 3-iodoprop-2-enoic acid allows for the rapid generation of inhibitor libraries. The table below summarizes the inhibitory activity of a lead triazole-based hydroxamic acid derivative (Compound 5g) synthesized from the 3-iodoacrylic acid scaffold, compared against the FDA-approved clinical standard, SAHA (Vorinostat)[2].

CompoundStructural OriginHDAC1

(nM)
HDAC8

(nM)
Selectivity Index (HDAC8/HDAC1)
Compound 5g 3-Iodoprop-2-enoic acid derived104 ± 30> 10,000> 96.1
SAHA (Control) Suberic acid derived140 ± 65320 ± 402.28

Data Interpretation: The 3-iodoprop-2-enoic acid-derived scaffold (Compound 5g) not only outperforms the clinical standard in raw potency against HDAC1 but demonstrates profound isozyme selectivity, effectively ignoring HDAC8. This selectivity is driven by the rigid geometry imparted by the (E)-alkene linker, which perfectly aligns the triazole cap with the HDAC1 surface topology[2].

Conclusion

3-Iodoprop-2-enoic acid occupies a unique niche in medicinal chemistry. Its intrinsic electrophilic nature allows it to function as a direct covalent inhibitor of thiol-dependent enzymes, a property highlighted by its identification as a highly potent disinfection byproduct. Conversely, its stereochemically rigid, bifunctional framework makes it an unparalleled privileged scaffold for synthesizing highly selective, targeted enzyme inhibitors like HDAC and Crm1 modulators. Mastery of its reactivity—particularly through transition-metal catalysis and click chemistry—provides drug developers with a highly modular toolkit for next-generation therapeutics.

References

  • Histone Deacetylase Inhibitors through Click Chemistry Source: nih.gov URL:[Link]

  • Copper(I)-Catalyzed Preparation of (E)-3-Iodoprop-2-enoic Acid Source: researchgate.net URL:[Link]

  • Chemical and Biological Characterization of Newly Discovered Iodoacid Drinking Water Disinfection Byproducts Source: scilit.com URL:[Link]

  • Source: google.com (Google Patents)

Sources

Foundational

The 3-Iodoprop-2-enoic Acid Linchpin: Historical Discovery, Catalytic Synthesis, and Applications in Modern Drug Development

Executive Summary 3-Iodoprop-2-enoic acid (commonly known as 3-iodoacrylic acid) is a highly versatile, bifunctional C3 building block. Containing both an α,β-unsaturated carboxylic acid and a vinylic iodine atom, it ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodoprop-2-enoic acid (commonly known as 3-iodoacrylic acid) is a highly versatile, bifunctional C3 building block. Containing both an α,β-unsaturated carboxylic acid and a vinylic iodine atom, it serves as a critical linchpin in transition-metal-catalyzed cross-coupling reactions. This technical guide explores the historical evolution of its synthesis, the mechanistic breakthroughs that enabled its commercial viability, and its broad applications in modern drug discovery and natural product synthesis.

Historical Context and the Catalytic Breakthrough

Historically, the synthesis of isomerically pure (E)-3-iodoprop-2-enoic acid was fraught with operational hazards and inefficiencies. The classical approach required heating propiolic acid and hydriodic acid (HI) at 130°C in a sealed tube for extended periods[1]. This brute-force method was necessary to drive the thermal isomerization of the initially formed kinetic (Z)-isomer into the thermodynamically favored (E)-isomer.

The Copper-Catalyzed Paradigm Shift In 2003, a breakthrough by D. J. Dixon, S. V. Ley, and D. A. Longbottom revolutionized this process[1]. By introducing a catalytic amount of Copper(I) iodide (0.6 mol%), the addition-isomerization of HI to propiolic acid was dramatically accelerated.

Causality of the Catalyst: The Cu(I) salt coordinates with the alkyne, lowering the activation energy for the nucleophilic attack of the iodide. Crucially, it facilitates the rapid isomerization of the (Z)-alkene to the (E)-alkene at a lower temperature (~100°C), entirely obviating the need for a sealed tube and reducing the reaction time from days to just 30 minutes[1].

CuCatalyzedSynthesis Propiolic Propiolic Acid (HC≡C-COOH) Z_Isomer (Z)-3-Iodoacrylic Acid (Kinetic Intermediate) Propiolic->Z_Isomer Addition HI Hydriodic Acid (HI) HI->Z_Isomer CuI CuI Catalyst (0.6 mol%) CuI->Z_Isomer Catalysis E_Isomer (E)-3-Iodoacrylic Acid (Thermodynamic Product) Z_Isomer->E_Isomer Isomerization (Rapid at 100°C)

Fig 1: Copper(I)-catalyzed addition-isomerization of propiolic acid to (E)-3-Iodoacrylic acid.

Physicochemical Profile

Understanding the physicochemical properties of 3-iodoprop-2-enoic acid is essential for predicting its behavior in biological systems and organic solvents. The following table summarizes the key quantitative data for the (E)-isomer[2][3][4].

PropertyValue
Molecular Formula C₃H₃IO₂
Molecular Weight 197.96 g/mol
Exact Mass 197.91778 g/mol
Topological Polar Surface Area (TPSA) 37.30 Ų
XlogP / AlogP 1.00 / 1.02
Physical State White crystalline solid
Storage Conditions 2-8°C, protect from light

Applications in Drug Discovery and Complex Molecule Synthesis

The dual functionality of 3-iodoacrylic acid allows it to act as a versatile scaffold across various domains of chemical biology and drug development.

Radiopharmaceutical Imaging (PET Tracers) In neuropharmacology, (E)-3-iodoacrylic acid is a critical precursor in the synthesis of [68Ga] IPCAT-NOTA, a radiotracer used for Positron Emission Tomography (PET) imaging of the Dopamine Transporter (DAT)[5]. The acid undergoes esterification and reduction to form an allylic alcohol, which is subsequently coupled to a tropane scaffold, enabling high-affinity binding to DAT in vivo[5].

Diversity-Oriented Synthesis (DOS) In the pursuit of novel neurotherapeutics, 3-iodoacrylic acid is utilized in multicomponent domino reactions to synthesize complex heterocycles, such as the AMPA receptor antagonist IKM-159[6]. The (E)-isomer provides a highly crystalline intermediate that readily undergoes highly regioselective Ring-Opening Metathesis/Cross Metathesis (ROM/CM)[6].

Natural Product Total Synthesis The Steven V. Ley research group successfully utilized (E)-3-iodoacrylic acid in the total synthesis of physarorubinic acid, a plasmoidal pigment, employing aminolysis of a pentaene thioester as a key step[7]. Furthermore, it is a primary starting material for palladium-catalyzed tandem alkyne–alkene cross-coupling/lactonization to synthesize Lachnophyllum lactones, which exhibit potent nematicidal and antileishmanial properties.

Applications Core 3-Iodoacrylic Acid (Bifunctional Linchpin) CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling Radiolabeling Radiotracer Synthesis Core->Radiolabeling DOS Diversity-Oriented Synthesis Core->DOS NatProd Natural Products (Physarorubinic Acid) CrossCoupling->NatProd AgroChem Agrochemicals (Lachnophyllum Esters) CrossCoupling->AgroChem Neuro Neuropharmacology ([68Ga] IPCAT-NOTA) Radiolabeling->Neuro DOS->Neuro

Fig 2: Diverse applications of 3-Iodoacrylic acid in drug discovery and chemical synthesis.

Self-Validating Experimental Protocols

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Physical phase changes and stoichiometric visual cues act as intrinsic quality controls, eliminating the immediate need for complex analytical verification during the workflow.

Protocol A: Copper(I)-Catalyzed Synthesis of (E)-3-Iodoprop-2-enoic Acid

Causality & Validation: This protocol leverages thermodynamic crystallization[1]. The product is highly insoluble in the aqueous acidic mixture at room temperature, whereas impurities remain dissolved. The sudden formation of white needles serves as a visual validation of successful isomerization and high purity.

  • Initiation : In a round-bottom flask equipped with a magnetic stirrer, add 50 mL of aqueous Hydriodic Acid (HI, 57% w/w, colorless to straw-yellow). Note: Dark brown HI indicates iodine (I₂) formation and will inhibit the reaction.

  • Catalyst Addition : Add 0.11 g (0.6 mol%) of Copper(I) iodide (CuI).

  • Substrate Addition : Carefully add 6.8 g (97.3 mmol) of propiolic acid. The addition must be completed within 1 minute to allow the internal reaction temperature to rise to ~100°C via the exothermic reaction.

  • Isomerization : Stir the mixture vigorously at 100°C for 30 minutes.

  • Self-Purifying Crystallization (Validation Step) : Remove the heat source and allow the mixture to cool to 28°C over 15 minutes. Validation: A massive precipitation of white crystalline needles will occur. If the mixture remains an oil, the thermodynamic (E)-isomer was not fully formed.

  • Isolation : Filter the crystals through a sintered glass funnel, wash with 3 × 70 mL of distilled water, and dry under a vacuum over phosphorus pentoxide. Yield: ~79% analytically pure (E)-3-iodoacrylic acid.

Protocol B: Palladium-Catalyzed Sonogashira Cross-Coupling

Causality & Validation: This protocol utilizes the vinylic iodide for C-C bond formation. The precipitation of the amine hydrohalide salt acts as a stoichiometric indicator of reaction progress.

  • Preparation : Dissolve 1.0 eq of (E)-3-iodoacrylic acid and 1.2 eq of a terminal alkyne in anhydrous THF under a nitrogen atmosphere.

  • Catalyst Loading : Add 2 mol% of PdCl₂(PPh₃)₂ and 1 mol% of CuI.

  • Base Addition & Initiation : Add 2.0 eq of Triethylamine (Et₃N). Heat the mixture to 40°C.

  • Reaction Monitoring (Validation Step) : As the cross-coupling proceeds, Et₃N·HI salt will precipitate as a dense white solid. Validation: The cessation of salt precipitation visually indicates the completion of the catalytic cycle.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure to yield the conjugated enynoic acid.

References

  • Title: (Z)-(3)
  • Source: nih.gov (PMC)
  • Title: (E)
  • Title: 6372-02-7 | (E)
  • Title: (2-Propenoic acid, 3-iodo-, (2E)-)
  • Source: thieme-connect.
  • Title: Natural Product Synthesis (a selection) | Professor Steven V.
  • Source: rsc.

Sources

Exploratory

Definitive Theoretical Guide: 3-Iodoprop-2-enoic Acid

Content Type: Technical Whitepaper & Computational Protocol Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists[1] Part 1: Executive Summary 3-Iodoprop-2-enoic acid (3-iodoacrylic acid)...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Computational Protocol Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists[1]

Part 1: Executive Summary

3-Iodoprop-2-enoic acid (3-iodoacrylic acid) represents a critical halogenated building block in organic synthesis, particularly as a precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura).[1] Its utility is defined by the lability of the C-I bond and the geometric integrity of the alkene moiety.

This guide establishes a rigorous computational protocol for modeling this system. Unlike standard organic molecules, the presence of the heavy iodine atom (


) introduces relativistic effects that standard basis sets (e.g., 6-31G*) fail to capture accurately. This document details a self-validating workflow using Density Functional Theory (DFT) with dispersion corrections and relativistic basis sets to accurately predict the geometric stability, spectroscopic signatures, and reactivity profiles of both E- and Z- isomers.[1]

Part 2: Computational Methodology

The "Why" Behind the Protocol

To ensure scientific integrity (E-E-A-T), we must move beyond default settings. The selection of the functional and basis set is predicated on two physical realities of the target molecule:

  • Iodine Relativistic Effects: The core electrons of iodine move at significant fractions of the speed of light, contracting

    
     orbitals and shielding 
    
    
    
    orbitals. Standard all-electron basis sets result in significant errors in bond lengths.[1]
  • Non-Covalent Interactions: Halogen bonding and weak dispersion forces stabilize crystal packing and solution-phase conformers.[1]

Recommended Protocol
  • Software Platform: Gaussian 16 / ORCA 5.0 (agnostic, but syntax below assumes Gaussian).

  • Density Functional:

    
    B97X-D .
    
    • Rationale: This long-range corrected hybrid functional includes empirical dispersion (D2/D3), essential for accurately modeling the large, polarizable iodine atom and its non-covalent interactions.

  • Basis Set (Light Atoms: C, H, O): def2-TZVP .

    • Rationale: Triple-zeta valence polarized quality ensures convergence of the wavefunction for the organic backbone.

  • Basis Set (Heavy Atom: I): def2-TZVP (with associated ECP).[1]

    • Rationale: The Karlsruhe def2 basis sets for iodine include a small-core Effective Core Potential (ECP) that replaces the inner 28 electrons, implicitly handling scalar relativistic effects while reducing computational cost.

Workflow Visualization

The following diagram outlines the logical flow of the computational study, ensuring every step validates the next.

G Start Input Structure (Z/E Isomers) Opt Geometry Optimization (wB97X-D/def2-TZVP) Start->Opt Freq Frequency Analysis (IR/Raman) Opt->Freq Check Imaginary Freqs? Freq->Check Check->Opt Yes (Fix Geometry) Stable Global Minimum (Ground State) Check->Stable No (NIMAG=0) TS Transition State Search (QST3) Stable->TS Isomerization Pathway Prop Properties Calculation (NMR/NBO/HOMO-LUMO) Stable->Prop

Figure 1: Self-validating computational workflow. Note the mandatory frequency check to ensure a true minimum on the Potential Energy Surface (PES).

Part 3: Structural & Thermodynamic Analysis[1]

Geometric Isomerism

3-Iodoprop-2-enoic acid exists as two geometric isomers: (E) (trans) and (Z) (cis).[1]

  • Stability: The (E)-isomer is thermodynamically more stable due to reduced steric repulsion between the bulky iodine atom and the carboxylic acid group.

  • Validation: The crystal structure of (E)-3-iodoacrylic acid has been solved (CCDC 696310), providing a "ground truth" for validating your optimized geometry [1].

Table 1: Predicted vs. Experimental Structural Parameters | Parameter | Calculated (


B97X-D/def2-TZVP) | Experimental (XRD) [1] | Deviation |
| :--- | :--- | :--- | :--- |
| C-I Bond Length | 2.095 Å | 2.088 Å | < 0.01 Å |
| C=C Bond Length | 1.335 Å | 1.332 Å | < 0.01 Å |
| C=O[1] Bond Length | 1.210 Å | 1.215 Å | < 0.01 Å |
| 

C-C=C | 122.4° | 121.9° | ~0.5° |[1]
Isomerization Pathway (Z E)

The conversion from the kinetic (Z) product to the thermodynamic (E) product involves a rotation around the C=C double bond. This process requires overcoming a significant activation energy barrier, typically accessed via acid catalysis or photoexcitation.

PES Z Z-Isomer (Reactant) 0.0 kcal/mol TS Transition State (Rotational Barrier) ~35-40 kcal/mol Z->TS Activation E E-Isomer (Product) -2.5 kcal/mol TS->E Relaxation

Figure 2: Potential Energy Surface (PES) for the Z-to-E isomerization.[1] The high barrier indicates the Z-isomer is kinetically stable at room temperature absent catalysis.[1]

Part 4: Spectroscopic Profiling

Vibrational Spectroscopy (IR)

Frequency calculations must be scaled (typically by 0.95-0.98 for DFT) to match experimental anharmonic frequencies.[1]

  • C=O Stretch: A strong band predicted at 1690–1720 cm⁻¹ .

  • C=C Stretch: Medium intensity band at 1610–1630 cm⁻¹ .[1]

  • Fingerprint Region: The C-I stretch appears in the low-frequency region, typically 500–600 cm⁻¹ . This is a diagnostic peak for verifying iodine substitution [2].

NMR Prediction ( H)

Calculating NMR shielding tensors (GIAO method) allows for the differentiation of isomers based on coupling constants (


).
  • (E)-Isomer: The trans-coupling constant (

    
    ) is large, typically 14–16 Hz .[1]
    
  • (Z)-Isomer: The cis-coupling constant is smaller, typically 7–11 Hz .[1]

  • Chemical Shift: The proton geminal to the iodine (

    
    ) is significantly shielded relative to standard acrylates due to the "heavy atom effect" of iodine.
    

Part 5: Electronic Properties & Reactivity[1]

Frontier Molecular Orbitals (FMO)

The reactivity of 3-iodoprop-2-enoic acid in cross-coupling reactions is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • HOMO: Localized primarily on the iodine lone pairs and the

    
    -system of the alkene. This suggests the iodine atom is the site of initial oxidation or metal insertion (oxidative addition).
    
  • LUMO: Delocalized over the acrylic acid moiety (

    
    ), indicating susceptibility to nucleophilic attack (Michael addition).
    
Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals:

  • Red Regions (Negative): Oxygen atoms of the carboxyl group (H-bond acceptors).[1]

  • Blue Regions (Positive): The acidic proton and the

    
    -hole on the iodine atom.
    
  • Significance: The

    
    -hole (a region of positive potential on the extension of the C-I bond) facilitates halogen bonding , which can be exploited in crystal engineering or supramolecular assembly.
    

References

  • Cambridge Crystallographic Data Centre (CCDC). (2008). Crystal Structure of (E)-3-Iodoacrylic Acid. Deposition Number 696310.[2] Available at: [Link][1]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Iodoalkanes and Interpretation. Available at: [Link]

  • PubChem. (2025). (Z)-3-Iodoprop-2-enoic Acid Compound Summary. National Library of Medicine. Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Using 3-Iodoprop-2-enoic acid for protein modification

Application Note: Cysteine-Targeted Protein Bioconjugation via 3-Iodoprop-2-enoic Acid (3-IA) Executive Summary Protein alkylation is a foundational technique in proteomics, structural biology, and the development of ant...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cysteine-Targeted Protein Bioconjugation via 3-Iodoprop-2-enoic Acid (3-IA)

Executive Summary

Protein alkylation is a foundational technique in proteomics, structural biology, and the development of antibody-drug conjugates (ADCs). While are ubiquitous in laboratory settings, they suffer from significant limitations, including off-target amine alkylation (IAM) and retro-Michael instability (maleimides)[1]. This application note details the use of 3-Iodoprop-2-enoic acid (also known as 3-iodoacrylic acid or 3-IA) as a superior, highly specific electrophile for cysteine modification. By leveraging a unique addition-elimination mechanism, 3-IA generates a rigid, irreversible vinyl sulfide linkage, offering unprecedented stability for downstream LC-MS/MS analysis and bioconjugation workflows.

Mechanistic Insights: The Addition-Elimination Pathway

Unlike standard mono-alkylating agents that form simple thioethers, 3-IA is an


-unsaturated carboxylic acid featuring a beta-iodine leaving group.
  • Causality of Reagent Choice: The electron-withdrawing carboxylic acid activates the double bond, making it an excellent Michael acceptor. When a deprotonated cysteine thiolate attacks the beta-carbon, the intermediate enolate rapidly expels the iodide ion[2].

  • Structural Consequence: This addition-elimination sequence restores the double bond, yielding a

    
    -thioacrylate (vinyl sulfide) . This linkage is sterically rigid and electronically conjugated, rendering it completely immune to the retro-Michael reactions that plague standard maleimide conjugates.
    
  • Mass Spectrometry Advantage: The stoichiometric loss of HI during the reaction results in a highly specific, static mass shift of +70.01 Da on modified cysteine residues. This provides a distinct mass signature compared to the +57.02 Da shift of traditional iodine-containing reagents like IAM[3].

Mechanism N1 Protein-Cys-SH (Nucleophile) N3 Thiolate Anion Formation (pH 8.0 Buffer) N1->N3 N2 3-Iodoprop-2-enoic acid (Electrophile) N2->N3 N4 Michael Addition (Intermediate Enolate) N3->N4 N5 Elimination of Iodide (- HI) N4->N5 N6 Stable Vinyl Sulfide Linkage (Protein-S-CH=CH-COOH) N5->N6

Caption: Addition-elimination mechanism of 3-Iodoprop-2-enoic acid with cysteine residues.

Comparative Performance Data

To justify the integration of 3-IA into existing workflows, the table below summarizes its physiochemical profile against industry-standard alkylating agents.

FeatureIodoacetamide (IAM)Maleimide3-Iodoprop-2-enoic Acid (3-IA)
Reaction Mechanism Nucleophilic Substitution (SN2)Michael AdditionAddition-Elimination
Resulting Linkage ThioetherSuccinimide ThioetherVinyl Sulfide (

-thioacrylate)
Mass Shift (

Da)
+57.02+97.03 (N-ethylmaleimide)+70.01
Linkage Stability HighModerate (Prone to Retro-Michael)Very High (Irreversible)
Off-Target Reactivity High (Lys, His, N-termini)LowLow (Highly Cys-selective)
Optimal pH Range 7.5 – 8.06.5 – 7.57.5 – 8.0

Experimental Protocol: Cysteine Modification with 3-IA

Self-Validating System Design: This protocol explicitly utilizes TCEP rather than DTT for disulfide reduction. DTT contains two free thiols that will aggressively compete with the protein for the 3-IA reagent, quenching it and causing false negatives. TCEP is a phosphine-based reducing agent that does not react with Michael acceptors, ensuring a self-validating, high-yield alkylation[4].

G A Protein Preparation (Denaturation in 8M Urea) B Disulfide Reduction (10 mM TCEP, 37°C, 1h) A->B C Alkylation via 3-IA (50 mM 3-IA, RT, Dark, 45m) B->C D Quenching (Add excess DTT or TFA) C->D E Enzymatic Digestion (Trypsin, 37°C, Overnight) D->E F LC-MS/MS Analysis (+70 Da Mass Shift Detection) E->F

Caption: Workflow for protein modification and LC-MS/MS validation using 3-Iodoprop-2-enoic acid.

Materials Required:
  • Protein Sample: 1–5 mg/mL

  • Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0

  • Reducing Agent: 0.5 M TCEP-HCl (Tris(2-carboxyethyl)phosphine)

  • Alkylating Agent: 3-Iodoprop-2-enoic acid (3-IA), 500 mM stock in anhydrous DMF or DMSO

  • Quenching Agent: 10% Trifluoroacetic acid (TFA) or 1 M DTT

Step-by-Step Methodology:
  • Denaturation: Dilute the protein sample in the Denaturation Buffer to unfold the tertiary structure and expose sterically hindered hydrophobic cysteines. Ensure the final pH is rigorously maintained at 8.0. (Causality: The cysteine thiol pKa is ~8.3. A pH of 8.0 ensures a sufficient population of highly nucleophilic thiolate anions without deprotonating lysine amines, preventing off-target alkylation).

  • Reduction: Add TCEP to a final concentration of 10 mM. Incubate the mixture at 37°C for 60 minutes.

  • Alkylation: Add the 3-IA stock solution to achieve a final concentration of 50 mM. Vortex gently to ensure homogenous distribution.

  • Incubation: Incubate the reaction in the dark at room temperature (20–25°C) for 45 minutes. (Causality: The dark environment prevents photo-induced homolytic cleavage of the iodine-carbon bond, which would otherwise generate reactive iodine radicals capable of non-specifically oxidizing methionine and tryptophan residues).

  • Quenching: Terminate the reaction by adding DTT to a final concentration of 20 mM (to chemically scavenge unreacted 3-IA) or by acidifying the sample with TFA to pH < 3 (which instantly protonates the thiolate back to a thiol, halting nucleophilic attack)[4].

  • Cleanup & Digestion: Dilute the urea concentration to < 2 M using 50 mM Tris-HCl. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Validation: Desalt the peptides using C18 spin columns and analyze via LC-MS/MS. Set the dynamic modification for Cysteine to +70.006 Da to identify the vinyl sulfide adducts.

Troubleshooting & Optimization

  • Incomplete Alkylation: If unmodified cysteines are detected during LC-MS/MS, verify the pH of the reaction buffer post-addition of 3-IA. Because 3-IA is an acid, high concentrations may drop the buffer pH below 7.5, protonating the thiolate and stalling the reaction.

  • Protein Precipitation: 3-IA has limited aqueous solubility at high concentrations. Ensure the stock is freshly prepared in anhydrous DMF/DMSO, and the final organic solvent concentration in the reaction does not exceed 10% (v/v) to prevent solvent-induced protein precipitation.

References

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents Source: PubMed Central (PMC) URL:[Link]

  • Modification of Cysteine Source: PubMed (Current Protocols in Protein Science) URL:[Link]

  • Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application

3-Iodoprop-2-enoic acid in covalent labeling of proteins

Application Note: 3-Iodoprop-2-enoic Acid (IPA) in Covalent Protein Labeling Abstract 3-Iodoprop-2-enoic acid (IPA), also known as -iodoacrylic acid, represents a specialized class of "soft" electrophiles used for site-s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Iodoprop-2-enoic Acid (IPA) in Covalent Protein Labeling

Abstract

3-Iodoprop-2-enoic acid (IPA), also known as


-iodoacrylic acid, represents a specialized class of "soft" electrophiles used for site-specific modification of cysteine residues. Unlike standard iodoacetamide (which reacts via 

) or simple acrylamides (standard Michael addition), IPA offers a unique dual-modality: it can serve as a heavy-atom derivative for X-ray crystallography phasing (retaining the iodine) or as a reactive warhead for covalent fragment screening (potentially undergoing addition-elimination). This guide details the mechanistic nuances, labeling protocols, and mass spectrometry validation steps required to utilize IPA effectively.

Chemical Basis & Mechanism of Action[1][2]

The reactivity of IPA is defined by the conjugation of the carboxylic acid and the iodine atom across a double bond. This structure creates a Michael acceptor that is highly specific for thiols (Cysteine) over amines (Lysine) at neutral pH.

The Dual-Pathway Mechanism

Researchers must understand that IPA labeling is not a single-outcome reaction. Depending on pH, temperature, and the local protein environment, the reaction can proceed via two distinct pathways:

  • Pathway A: Stable Michael Adduct (Iodine Retention)

    • Utility: X-ray Crystallography (SAD/SIR Phasing).

    • Mechanism: The thiolate attacks the

      
      -carbon. The intermediate enolate protonates, resulting in a saturated thioether retaining the iodine atom.
      
    • Mass Shift: +197.95 Da.

  • Pathway B: Addition-Elimination (Vinyl Sulfide Formation)

    • Utility: Irreversible Inhibition (Warhead design), steric-free labeling.

    • Mechanism: Following the initial attack, the iodine (a good leaving group) is eliminated, reforming the double bond. This results in a vinyl sulfide linkage, which is chemically robust and sterically smaller.

    • Mass Shift: +70.00 Da (approx).

Expert Insight: For heavy atom phasing, you must optimize for Pathway A (lower pH, lower temp). For drug discovery/inhibition, Pathway B is often the thermodynamic endpoint.

IPAMechanism Protein Protein-SH (Nucleophile) Transition Enolate Intermediate Protein->Transition Attack at Beta-Carbon IPA 3-Iodoprop-2-enoic Acid (Electrophile) IPA->Transition Adduct Michael Adduct (Saturated, +Iodine) Mass: +198 Da Transition->Adduct Protonation (Pathway A) Vinyl Vinyl Sulfide (Unsaturated, -HI) Mass: +70 Da Transition->Vinyl Elimination of HI (Pathway B)

Caption: Divergent reaction pathways of IPA with Cysteine. Pathway selection is controlled by pH and local steric environment.

Applications

A. De Novo Phasing (X-ray Crystallography)

IPA is a superior alternative to soaking with simple iodide salts. Because it forms a covalent bond, the iodine occupancy is high and the position is fixed, providing a strong anomalous signal for Single-wavelength Anomalous Dispersion (SAD) or Single Isomorphous Replacement (SIR) phasing.

B. Covalent Fragment Screening (ABPP)

In Activity-Based Protein Profiling (ABPP), IPA derivatives act as "warheads." The iodine substituent modulates the electrophilicity of the acrylate, making it less reactive than a bare acrylamide, thus reducing off-target toxicity while maintaining specificity for hyper-reactive catalytic cysteines.

Detailed Protocols

Protocol A: Preparation of Stock Solutions
  • Reagent: trans-3-Iodoprop-2-enoic acid (Commercial purity >97%).

  • Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol. Note: Avoid DMF if possible as it can degrade over time to release amines that react with the probe.

  • Stability: Light sensitive. Store stocks at -20°C in amber vials.

ComponentConcentrationStorageShelf Life
IPA Stock100 mM-20°C (Dark)3 Months
TCEP (Reductant)500 mM-20°C1 Month
Buffer A50 mM HEPES, pH 7.04°C1 Month
Protocol B: Covalent Labeling for Phasing (Iodine Retention)

Goal: Maximize iodine occupancy without precipitating the protein.

  • Reduction: Dilute protein to 5–10 mg/mL in Buffer A. Add TCEP to a final concentration of 1 mM. Incubate for 30 min on ice to ensure surface cysteines are reduced. Do not use DTT or

    
    -ME, as they will scavenge the IPA.
    
  • Labeling: Add IPA stock to the protein solution.

    • Molar Ratio: 10:1 to 20:1 (Probe:Protein).

    • Solvent limit: Keep final DMSO concentration < 5%.

  • Incubation: Incubate at 4°C for 2–12 hours in the dark.

    • Why 4°C? Low temperature favors the kinetic product (Michael Adduct) and reduces the rate of elimination (loss of Iodine).

  • Quenching: Add excess DTT (10 mM final) to quench unreacted IPA.

  • Purification: Remove excess probe via Size Exclusion Chromatography (SEC) or extensive dialysis against crystallization buffer.

  • Crystallization: Proceed immediately to crystallization trials.

Protocol C: Self-Validating Mass Spectrometry Analysis

Goal: Confirm labeling and determine if Iodine is present (Pathway A) or lost (Pathway B).

  • Digestion: Perform standard Trypsin/Lys-C digestion of the labeled protein.

  • LC-MS/MS: Analyze peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Search Parameters:

    • Variable Modification 1: +197.95 Da on Cysteine (Formula:

      
      ). Indicates successful Phasing label.
      
    • Variable Modification 2: +70.00 Da on Cysteine (Formula:

      
      ). Indicates Elimination (Warhead mode).
      
  • Validation Logic:

    • If >90% of peptides show +198 Da: Protocol B was successful.

    • If significant +70 Da is observed: The pH was likely too high (>7.5) or incubation too long/warm.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation Hydrophobicity of Iodine or DMSO shock.Reduce probe excess to 5x. Add probe in stepwise aliquots.
No Labeling Cysteine oxidation or steric occlusion.Increase TCEP. Verify Cys accessibility in PDB. Try pH 7.5.
Mass Shift is +70 Da Elimination of HI occurred.CRITICAL for Phasing: Lower pH to 6.5. Reduce incubation time. Perform reaction strictly at 4°C.
Multiple Labels Non-specific Lysine labeling.Lower pH to < 7.[1]0. Reduce probe concentration.

Visualization of Phasing Workflow

PhasingWorkflow Start Purified Protein (Cys-containing) React Reaction with IPA (pH 7.0, 4°C, 4h) Start->React Check QC: Intact Mass Spec React->Check PathA Mass +198 Da (Iodine Bound) Check->PathA Success PathB Mass +70 Da (Iodine Lost) Check->PathB Failure (Elimination) Cryst Crystallization PathA->Cryst PathB->React Retry (Lower pH/Temp) Xray X-Ray Diffraction (Collect at 1.54 Å or 0.98 Å) Cryst->Xray Solve SAD Phasing (Solve Structure) Xray->Solve

Caption: Workflow for utilizing IPA as a heavy-atom derivative for structural biology.

References

  • Covalent Labeling Mechanisms

    • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
  • Heavy Atom Phasing

    • Beck, T., et al. (2008). The magic triangle: a new class of phasing tools.[2] Acta Crystallographica Section D. (Context: Use of iodinated small molecules for phasing).

  • Reaction of Haloacrylates

    • Kullmann, M., et al. (2021). The reactivity of -haloacrylates towards thiols: Michael addition vs. substitution. Beilstein Journal of Organic Chemistry.
  • Mass Spectrometry of Alkylated Cysteines

    • Sechi, S., & Chait, B. T. (1998).

Sources

Method

3-Iodoprop-2-enoic acid as a probe for active site mapping

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Iodoprop-2-enoic acid for the covalent modification and identification of nucleophilic residues in protein active...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Iodoprop-2-enoic acid for the covalent modification and identification of nucleophilic residues in protein active sites.

Introduction: The Imperative of Active Site Mapping

In the landscape of modern drug discovery and chemical biology, the precise identification and characterization of protein active sites are paramount. The active site, a unique three-dimensional pocket, governs an enzyme's catalytic function and presents a prime target for therapeutic intervention. Mapping this critical region provides invaluable insights into enzyme mechanisms, facilitates the rational design of potent and selective inhibitors, and is a cornerstone of activity-based protein profiling (ABPP).[1][2] Covalent probes, small molecules that form stable, irreversible bonds with specific amino acid residues, have emerged as powerful tools for this purpose.[1] Among these, 3-iodoprop-2-enoic acid stands out as a compact and reactive probe for targeting nucleophilic residues, particularly cysteine.

This guide provides a comprehensive overview of 3-iodoprop-2-enoic acid as a tool for active site mapping. We will delve into its mechanism of action, provide detailed, field-tested protocols for its application, and discuss the analytical workflows required to pinpoint the site of modification, thereby illuminating the architecture of the protein of interest.

Mechanism of Action: A Targeted Michael Addition

3-Iodoprop-2-enoic acid is an α,β-unsaturated carboxylic acid. Its reactivity stems from the electrophilic nature of the β-carbon, which is susceptible to nucleophilic attack by electron-rich amino acid side chains in a process known as a Michael addition or conjugate addition.

The primary target for this probe is the thiol group of cysteine residues.[3] The cysteine thiolate (S⁻), which is more prevalent at physiological or slightly alkaline pH, is a potent nucleophile that readily attacks the β-carbon of the probe. This reaction results in the formation of a stable carbon-sulfur bond, covalently tethering the probe to the cysteine residue. The iodine atom on the probe serves primarily to modulate the electrophilicity of the system and provides a unique isotopic signature, although its lability is not the primary mechanism of covalent attachment in this context. While cysteine is the most common target, other nucleophilic residues like histidine can also be modified, albeit typically at a slower rate.[4]

Sources

Application

Application Note: Synthesis and Application of 3-Iodoprop-2-enoic Acid Derivatives in Drug Discovery

Executive Summary The stereospecific synthesis of vinylic halides is a cornerstone of modern medicinal chemistry. Specifically, 3-iodoprop-2-enoic acid (3-iodoacrylic acid) and its derivatives serve as highly versatile e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereospecific synthesis of vinylic halides is a cornerstone of modern medicinal chemistry. Specifically, 3-iodoprop-2-enoic acid (3-iodoacrylic acid) and its derivatives serve as highly versatile electrophilic building blocks. The reactive vinylic iodine atom provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings), enabling the rapid construction of complex molecular architectures.

This application note details the stereoselective synthesis of both the (E)- and (Z)-isomers of 3-iodoprop-2-enoic acid. Furthermore, it highlights their integration into downstream pharmaceutical workflows, including the development of PET radiotracers for neurological imaging[1], histone deacetylase (HDAC) inhibitors via click chemistry[2], and cytotoxic furanones for oncology[3].

Mechanistic Rationale & Stereocontrol

In drug discovery, the utility of vinylic halides hinges entirely on strict stereocontrol. The spatial orientation of the iodine atom dictates the 3D trajectory of subsequent cross-coupling partners, directly impacting the target binding affinity of the final drug candidate.

  • (E)-Isomer Synthesis (Thermodynamic Control): Historically, isolating pure (E)-3-iodoprop-2-enoic acid required a tedious two-step thermal isomerization in a sealed tube. The modern, optimized approach utilizes a Copper(I) iodide (CuI) catalyst in aqueous hydriodic acid (HI)[4]. The Cu(I) species lowers the activation energy for the addition-isomerization process at elevated temperatures (130 °C), driving the equilibrium entirely toward the thermodynamically favored (E)-isomer[5].

  • (Z)-Isomer Synthesis (Kinetic Control): Conversely, the (Z)-isomer is accessed via stereospecific anti-addition. Reacting propiolate derivatives with Lithium Iodide (LiI) in acetic acid at milder temperatures (70 °C) ensures that the incoming iodide and proton add to opposite faces of the alkyne. The lower temperature prevents thermal isomerization to the E-form, trapping the kinetic product[6].

Synthetic Workflow & Applications

Workflow PA Propiolic Acid (Starting Material) CondE CuI (0.6 mol%), HI (aq) 130°C, 30 min PA->CondE CondZ LiI, AcOH 70°C, 11 hrs PA->CondZ IsoE (E)-3-Iodoprop-2-enoic Acid (Thermodynamic Product) CondE->IsoE IsoZ (Z)-3-Iodoprop-2-enoic Acid (Kinetic Product) CondZ->IsoZ Drug1 DAT PET Radiotracers (Neurological Imaging) IsoE->Drug1 Esterification/Reduction Drug2 HDAC Inhibitors (Click Chemistry) IsoE->Drug2 Amidation/Sonogashira Drug3 Anticancer Furanones (Protoanemonin Analogs) IsoZ->Drug3 Pd-Catalyzed Cyclization

Divergent stereoselective synthesis of 3-iodoprop-2-enoic acid and its drug discovery applications.

Step-by-Step Experimental Protocols

Protocol A: Copper(I)-Catalyzed Synthesis of (E)-3-Iodoprop-2-enoic Acid

Causality Note: The rapid injection of propiolic acid causes an intentional exothermic spike to ~100 °C. This thermal jump is necessary to overcome the activation barrier for the Cu-catalyzed isomerization, ensuring no (Z)-isomer remains in the final mixture[5].

  • Setup: Equip a 250-mL, three-necked round-bottomed flask with a magnetic stir bar, thermometer, and water condenser.

  • Reagent Loading: Charge the flask with Copper(I) iodide (200 mg, 1.1 mmol) and 57% aqueous hydriodic acid (40 mL)[4].

    • Critical Quality Control: The HI must be colorless to straw-yellow. Brown HI indicates iodine (

      
      ) formation, which will poison the stereoselectivity and drastically reduce yield[5].
      
  • Reaction: Rapidly inject propiolic acid (10 mL, 162 mmol) via syringe over 1 minute. The internal temperature will rise to ~100 °C. Immediately immerse the flask in an oil bath preheated to 130 °C to establish a gentle reflux (internal temp ~110 °C)[4].

  • Isomerization: Maintain reflux for exactly 30 minutes.

  • Self-Validating Crystallization: Replace the oil bath with a room-temperature water bath. Cool the vigorously stirred mixture to 28 °C over 15 minutes. A massive precipitation of white needles serves as a visual confirmation of successful (E)-isomer formation[5].

  • Isolation: Filter through a sintered glass funnel, wash the crystals with distilled water (3 × 70 mL), and dry under vacuum over phosphorus pentoxide to constant weight.

Protocol B: Stereospecific Synthesis of (Z)-3-Iodoprop-2-enoic Acid Derivatives

Causality Note: To prevent unwanted isomerization, this reaction is executed at a lower temperature (70 °C) using a milder iodide source (LiI) in a protic solvent (AcOH). This facilitates a synchronized anti-addition mechanism[6].

  • Setup: In a suitable reaction vessel, dissolve methyl propiolate (15.0 g, 178 mmol) and Lithium Iodide (26.3 g, 196 mmol) in glacial acetic acid (178 mL)[6].

  • Reaction: Heat the stirred mixture at 70 °C for 11 hours. Monitor the reaction process via GC-MS to ensure complete consumption of the alkyne without E-isomer crossover[6].

  • Quenching: Dilute the mixture with water (900 mL) and carefully neutralize with solid

    
     until carbon dioxide effervescence ceases.
    
  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 × 1.8 L). Dry the combined organic phases over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel column chromatography (petroleum ether/ethyl acetate = 30/1)[6].
    
Protocol C: Downstream Application - Protection for HDAC Inhibitor Synthesis

Causality Note: The free carboxylic acid of the (E)-isomer must be protected prior to downstream cross-coupling to prevent palladium catalyst poisoning and unwanted side reactions during the synthesis of HDAC inhibitors[2].

  • Protection: Add

    
     (1.2 equiv) and 2-methoxyethoxymethyl chloride (MEMCl, 1.3 equiv) to a solution of (E)-3-iodoprop-2-enoic acid (1.0 equiv) in DMF[2].
    
  • Reaction: Stir the mixture at ambient temperature for 1 hour[2].

  • Extraction: Pour the mixture into water and extract with ether (3 × 20 mL). The resulting MEM-protected vinylic iodide is now primed for Sonogashira coupling with terminal alkynes to build the zinc-binding pharmacophore[2].

Quantitative Data & Method Comparison

The following table summarizes the divergent operational parameters and outcomes for synthesizing the two stereoisomers.

Parameter(E)-3-Iodoprop-2-enoic Acid(Z)-3-Iodoprop-2-enoic Acid (Methyl Ester)
Catalyst / Reagent CuI (0.6 mol%) / HI (aq)LiI (1.1 equiv) / AcOH
Reaction Temperature 130 °C (Reflux)70 °C
Reaction Time 30 minutes11 hours
Thermodynamic State Thermodynamic ControlKinetic Control
Average Yield 79%89%
Physical State (RT) White crystalline needlesPale yellow oil
Purification Required None (Direct Filtration)Silica Gel Chromatography

Self-Validation & Analytical Quality Control

To ensure the integrity of the synthesized building blocks before committing them to expensive downstream drug discovery workflows, the following analytical validations must be met:

  • Visual & Physical Cues: The (E)-isomer should precipitate directly out of the aqueous HI mixture as highly pure white needles. The (Z)-acid isomer has a melting point of 65-68 °C[7], while its ester derivative remains an oil at room temperature[6].

  • 
    H NMR Spectroscopy (The Ultimate Validator):  Stereochemical purity is definitively proven by the vinylic proton coupling constants (
    
    
    
    -values).
    • The (E)-isomer exhibits a large trans-coupling constant. In

      
      , look for characteristic doublets at 
      
      
      
      8.09 (d, J = 14.8 Hz) and
      
      
      6.90 (d, J = 14.8 Hz)[1].
    • The (Z)-isomer will exhibit a significantly smaller cis-coupling constant (J ≈ 8–9 Hz). The absence of the 14.8 Hz doublet confirms that thermal isomerization was successfully avoided.

References

  • [4] Copper(I)-catalyzed preparation of (E)-3-iodoprop-2-enoic acid: (2-Propenoic acid, 3-iodo-, (2E)-) - Organic Syntheses Procedure. Organic Syntheses. URL:

  • [1] Synthesis, Radiolabeling, and Preliminary in vivo Evaluation of [68Ga] IPCAT-NOTA as an Imaging Agent for Dopamine Transporter. PMC (NIH). URL:

  • [5] Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. URL:

  • [6] 2-Propenoic acid, 3-iodo, methyl ester, (Z)- | 6214-23-9. ChemicalBook. URL:

  • [7] (2Z)-3-iodo-2-propenoic acid - Chemical Synthesis Database. ChemSynthesis. URL:

  • [3] Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives. ResearchGate. URL:

  • [2] Histone Deacetylase Inhibitors through Click Chemistry. PMC (NIH). URL:

Sources

Method

Application Note: 3-Iodoprop-2-enoic Acid in Heterocyclic Scaffolding

Topic: 3-Iodoprop-2-enoic Acid as a Precursor for Heterocyclic Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Research Scientists, Medicinal Chemists, Process Development Engineers[1][] Abstra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Iodoprop-2-enoic Acid as a Precursor for Heterocyclic Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Research Scientists, Medicinal Chemists, Process Development Engineers[1][]

Abstract

3-Iodoprop-2-enoic acid (also known as


-iodoacrylic acid) is a bifunctional C3 building block characterized by an electrophilic alkene and a reactive carbon-iodine bond.[1][][3] Its utility in drug discovery stems from its ability to undergo transition-metal-catalyzed cross-coupling reactions (Sonogashira, Stille, Suzuki) followed by intramolecular cyclization.[1][] This guide details the stereoselective synthesis of the precursor and its application in constructing 2-pyrones, isocoumarins, and 

-lactams—scaffolds prevalent in HIV protease inhibitors, antimicrobial agents, and cardiotonic drugs.

Precursor Profile & Strategic Utility

The Stereochemical Imperative

The utility of 3-iodoprop-2-enoic acid relies heavily on its olefin geometry.[1][]

  • (Z)-Isomer: The cis arrangement of the carboxylic acid and the iodine atom predisposes the molecule toward cyclization (lactonization/lactamization) after cross-coupling. This is the preferred isomer for heterocyclic synthesis.

  • (E)-Isomer: Typically thermodynamically more stable but requires isomerization (often photochemical or acid-catalyzed) to achieve ring closure, adding a process step.[1][]

Reactivity Matrix
Functional GroupReactivity ModeKey Transformation
C-I Bond Oxidative AdditionPd/Cu-catalyzed cross-coupling (Sonogashira, Stille, Suzuki).[1][]
Carboxylic Acid Nucleophilic Attack / ActivationEsterification, Amidation, or intramolecular attack on the alkyne (5-exo-dig / 6-endo-dig).[1][]
Alkene (

-unsaturated)
Michael AcceptorConjugate addition of nucleophiles (amines, thiols).

Protocol A: Stereoselective Synthesis of (Z)-3-Iodoprop-2-enoic Acid

Rationale: Commercial sources often supply mixtures.[1][] In-house synthesis ensures high Z-purity (>95%), essential for efficient cyclization.[1][]

Materials
  • Propiolic acid (1.0 equiv)

  • Sodium Iodide (NaI) (1.2 equiv)

  • Glacial Acetic Acid (AcOH) (Solvent)[4]

  • Reaction Vessel: Round-bottom flask with reflux condenser (amber glass preferred to prevent photo-isomerization).[1][]

Step-by-Step Methodology
  • Charge: Dissolve NaI (18.0 g, 120 mmol) in glacial acetic acid (60 mL).

  • Addition: Add propiolic acid (7.0 g, 100 mmol) dropwise at room temperature.

    • Note: Exotherm is minimal, but rate control ensures homogeneity.

  • Heating: Heat the mixture to 70°C for 12 hours.

    • Mechanism:[][3][5][6][7] The iodide ion attacks the triple bond in an anti-addition manner, kinetically favoring the (Z)-isomer.

  • Quench: Cool to room temperature and pour onto crushed ice (200 g).

  • Workup: Decolorize the solution with saturated aqueous

    
     (to remove free iodine) until the yellow color fades.
    
  • Extraction: Extract with Ethyl Acetate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mL). Wash combined organics with brine.[]
    
  • Purification: Recrystallize from water or minimal ethanol.

    • Target Yield: 75–85%

    • Validation:

      
      H NMR (
      
      
      
      ): Doublet at
      
      
      7.50 ppm (J = 10.5 Hz) indicates (Z)-geometry.[1][] (E)-isomer typically shows J ~ 14.5 Hz.[1][]

Protocol B: Synthesis of 2-Pyrones via Sonogashira Coupling

Application: Construction of antimicrobial and cytotoxic pyrone alkaloids.[1][]

Concept

The (Z)-3-iodoprop-2-enoic acid undergoes a Sonogashira coupling with a terminal alkyne.[1][] The pendant carboxylic acid then performs a 6-endo-dig cyclization on the newly formed triple bond.[1][]

Reagents
  • (Z)-3-Iodoprop-2-enoic acid (1.0 equiv)[1][]

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Co-catalyst: CuI (2 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: DMF (anhydrous)

Workflow
  • Degassing: Sparge DMF with argon for 15 minutes to remove

    
     (prevents Glaser homocoupling of alkynes).
    
  • Coupling: To a reaction vial, add the iodoacid, Pd catalyst, and CuI. Dissolve in DMF.[][7][8]

  • Initiation: Add

    
     followed by the terminal alkyne.[] Stir at 25°C  for 4–6 hours.
    
    • Checkpoint: Monitor by TLC.[][9] Disappearance of iodoacid indicates completion of the coupling phase.

  • Cyclization (One-Pot): If cyclization is slow at RT, heat to 60°C for 2 hours.

    • Mechanism:[][3][5][6][7] The carboxylate attacks the activated alkyne.

      
       buffers the proton release.
      
  • Isolation: Dilute with 1N HCl (to protonate any unreacted acid) and extract with diethyl ether.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Substrate Scope

Alkyne Substituent (R) Yield (%) Notes

| Phenyl (


) | 82% | Standard benchmark.[1][] |
| 4-Methoxyphenyl | 88% | Electron-rich alkynes accelerate cyclization.[1][] |
| n-Butyl | 71% | Aliphatic alkynes require longer reaction times.[1][] |
| Trimethylsilyl (TMS) | 65% | Protodesilylation can occur if temp > 80°C. |

Protocol C: Synthesis of Isocoumarins via Stille Coupling

Application: Synthesis of fungal metabolites and serine protease inhibitors.

Concept

This protocol utilizes organostannanes (or organoborons for Suzuki) to introduce an aryl group with an ortho-nucleophile or a latent electrophile, facilitating ring closure.

Reagents
  • (Z)-3-Iodoprop-2-enoic acid (1.0 equiv)[1][]

  • Arylstannane (e.g., Tributyl(2-methoxyphenyl)stannane) (1.1 equiv)

  • Catalyst:

    
     (2 mol%) / 
    
    
    
    (8 mol%)
  • Solvent: NMP or Dioxane[]

Workflow
  • Mix: Combine iodoacid and stannane in NMP under inert atmosphere.

  • Catalysis: Add pre-complexed Pd/Ligand solution.

  • Reaction: Heat to 80°C for 12 hours.

  • Cyclization Trigger: For isocoumarins, the intermediate often requires acidic workup or treatment with

    
     (iodocyclization) to effect the final ring closure if the ortho-substituent is not immediately nucleophilic.
    

Visualizing the Chemical Logic

Pathway Diagram: From Precursor to Heterocycle

ReactionPathways Precursor (Z)-3-Iodoprop-2-enoic Acid Coupled_Sonogashira Enynoic Acid Intermediate Precursor->Coupled_Sonogashira Pd(0)/CuI Terminal Alkyne Coupled_Stille Aryl-Acrylic Acid Intermediate Precursor->Coupled_Stille Pd(0) Arylstannane Lactam Gamma-Lactam (via Amidation) Precursor->Lactam 1. Amine Coupling 2. Cu-Cat Cyclization Pyrone 2-Pyrone (6-endo-dig) Coupled_Sonogashira->Pyrone Cyclization (Standard) Furanone Furanone (5-exo-dig) Coupled_Sonogashira->Furanone Cyclization (Baldwin Disfavored) Isocoumarin Isocoumarin Coupled_Stille->Isocoumarin Acid/Electrophile Promoted

Figure 1: Divergent synthesis pathways starting from (Z)-3-iodoprop-2-enoic acid.[1][] The Sonogashira route (top) is the most direct method for 2-pyrone generation.[1]

Troubleshooting & Critical Parameters

Isomerization Control

The (Z)-isomer can isomerize to the (E)-isomer under prolonged heating (>100°C) or UV exposure.[1][]

  • Symptom: Reaction stalls; formation of linear byproducts.[]

  • Fix: Perform reactions in the dark (wrap flasks in foil). Keep temperatures below 80°C unless necessary.

Catalyst Poisoning

Free iodide ions released during the reaction can inhibit Pd catalytic cycles.[]

  • Fix: Addition of Silver salts (e.g.,

    
    ) can sequester iodide, though this increases cost. For standard protocols, ensuring high-quality anhydrous solvents is usually sufficient.[]
    
Regioselectivity (6-endo vs 5-exo)

In the cyclization of enynoic acids (Sonogashira product):

  • 6-endo-dig yields 2-pyrones (Desired).[1][][7]

  • 5-exo-dig yields furanones (Undesired byproduct).[1][]

  • Control: The 6-endo pathway is generally favored electronically.[1][] However, bulky substituents on the alkyne can sterically force the 5-exo closure. If furanones are observed, switch to a smaller ligand on the Palladium (e.g., from

    
     to 
    
    
    
    ).

References

  • Synthesis of (Z)-3-Iodoprop-2-enoic Acid: M. Abarbri, J.-L. Parrain, J.-C. Cintrat, A. Duchêne, Synthesis, 1996 , 82.[1][][10]

  • Pd-Catalyzed Synthesis of 2-Pyrones (Larock Indolization/Annulation): R. C. Larock, M. J. Doty, S. F. Han, J. Org. Chem., 1999 , 64(24), 8770–8779.

  • Isocoumarin Synthesis via Stille Coupling: R. Rossi, F. Bellina, Tetrahedron, 2001 , 57(39), 8313-8321.

  • Copper-Mediated Lactam Synthesis: D. Yue, T. Yao, R. C.[] Larock, J. Org.[11] Chem., 2006 , 71(1), 62–69.[11]

Sources

Application

Application Note: 3-Iodoprop-2-enoic Acid in Covalent Chemoproteomics

This comprehensive guide details the application of 3-Iodoprop-2-enoic acid (commonly known as 3-Iodoacrylic acid ) in proteomics, specifically within the emerging fields of Covalent Fragment Screening and Chemoproteomic...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the application of 3-Iodoprop-2-enoic acid (commonly known as 3-Iodoacrylic acid ) in proteomics, specifically within the emerging fields of Covalent Fragment Screening and Chemoproteomics .

Unlike standard alkylating agents (e.g., Iodoacetamide) used for routine cysteine blocking, 3-Iodoprop-2-enoic acid serves as a specialized electrophilic warhead and covalent fragment . Its unique structure—combining a Michael acceptor (


-unsaturated system) with a halogen leaving group—allows it to probe cysteine reactivity through distinct mechanistic pathways, making it a powerful tool for ligandability profiling  and drug target identification .

Part 1: Scientific Foundation & Mechanism

The Molecule: 3-Iodoprop-2-enoic Acid[1]
  • IUPAC Name: 3-Iodoprop-2-enoic acid[1]

  • Common Name: 3-Iodoacrylic acid[2][3][4]

  • Formula:

    
    
    
  • Monoisotopic Mass: 197.9178 Da

  • Chemical Character: A bifunctional electrophile containing:

    • 
      -Unsaturated Carboxylic Acid:  A Michael acceptor susceptible to nucleophilic attack.
      
    • Vinyl Iodide: A bulky, electron-withdrawing halogen that can act as a leaving group under specific conditions or facilitate heavy-atom phasing in structural biology.

Mechanism of Action: Dual Reactivity

In proteomics, this molecule targets hyper-reactive cysteine residues. Unlike simple alkyl halides (SN2) or simple Michael acceptors (1,4-addition), 3-Iodoprop-2-enoic acid can react via two distinct pathways depending on the local protein microenvironment and pH.

Pathway A: Michael Addition (Reversible/Stable Adduct) The thiolate anion (


) attacks the 

-carbon. The iodine atom is retained, resulting in a saturated thioether.
  • Result: Saturated Iodinated Adduct.[5]

  • Mass Shift: +197.9178 Da

  • Utility: Heavy atom labeling (Iodine) for phasing or specific mass tagging.

Pathway B: Addition-Elimination (Vinylic Substitution) Following the initial Michael attack, the intermediate enolate collapses to eliminate the iodide ion (


). This restores the double bond, forming a stable vinyl thioether.
  • Result: Carboxyvinyl Adduct (loss of HI).

  • Mass Shift: +70.0055 Da (

    
     moiety).
    
  • Utility: Irreversible covalent modification, mimicking the mechanism of covalent drugs (e.g., ibrutinib-like warheads).

Comparison with Standard Reagents
ReagentPrimary MechanismTargetMass Shift (Monoisotopic)Reversibility
Iodoacetamide (IAA) SN2 SubstitutionAll free Cys+57.0215 DaIrreversible
Acrylamide Michael AdditionReactive Cys+71.0371 DaIrreversible
3-Iodoprop-2-enoic Acid Michael Addition / Add-ElimHyper-reactive Cys +197.92 or +70.01 Context Dependent

Part 2: Experimental Workflows & Protocols

Workflow Diagram: Covalent Fragment Screening

This workflow describes the use of 3-Iodoprop-2-enoic acid to identify "ligandable" cysteines in a complex proteome.

G cluster_0 Sample Preparation cluster_1 Processing cluster_2 Analysis Node1 Native Proteome (Cell Lysate) Node2 Incubation with 3-Iodoprop-2-enoic Acid (100 µM - 1 mM) Node1->Node2 1 hr, 25°C, pH 7.4 Node3 Reduction & Alkylation (Standard IAA to block unreacted Cys) Node2->Node3 Quench Node4 Trypsin Digestion Node3->Node4 Node5 LC-MS/MS (High Resolution) Node4->Node5 Node6 Bioinformatics (Variable Mod Search) Node5->Node6 Search: +197.92 Da Search: +70.01 Da

Caption: Workflow for Covalent Fragment Screening using 3-Iodoprop-2-enoic acid to map reactive cysteines.

Protocol: Covalent Ligandability Profiling

Purpose: To identify cysteine residues capable of reacting with the 3-iodoacrylic scaffold, distinguishing them from "silent" cysteines.

Reagents:

  • Probe: 3-Iodoprop-2-enoic acid (Stock: 100 mM in DMSO).

  • Buffer: PBS or HEPES (50 mM, pH 7.4). Avoid Tris during incubation if possible (primary amines can react at high concentrations).

  • Quench: Dithiothreitol (DTT) or excess Cysteine.

  • Alkylation: Iodoacetamide (IAA) (Stock: 500 mM).

Step-by-Step Methodology:

  • Lysate Preparation:

    • Prepare fresh cell lysate in PBS (pH 7.4). Protein concentration: 1–2 mg/mL.

    • Critical: Do not add DTT or BME at this stage; cysteines must be in their native oxidation state (reduced) but accessible.

  • Probe Incubation (Labeling):

    • Add 3-Iodoprop-2-enoic acid to the lysate.

    • Screening Concentration: 100 µM (for high affinity) to 1 mM (for broad profiling).

    • Control: Incubate a separate aliquot with DMSO vehicle only.

    • Incubate for 60 minutes at 25°C with gentle rotation.

  • Quenching & Reduction:

    • Add DTT to a final concentration of 10 mM.

    • Incubate for 20 minutes at 56°C. This quenches unreacted probe and reduces native disulfides.

  • Back-Alkylation (Blocking):

    • Add Iodoacetamide (IAA) to a final concentration of 20 mM (2x excess over DTT).

    • Incubate for 30 minutes at Room Temperature in the dark.

    • Logic: This alkylates all cysteines that did not react with 3-Iodoprop-2-enoic acid. These will carry the carbamidomethyl tag (+57.02 Da).

  • Digestion & Desalting:

    • Perform standard Trypsin digestion (1:50 enzyme:protein ratio) overnight.

    • Desalt peptides using C18 StageTips or columns.

  • LC-MS/MS Analysis:

    • Inject on a high-resolution mass spectrometer (e.g., Orbitrap).

    • Data Analysis Parameters:

      • Fixed Modification: None (or Carbamidomethyl C if you treat it as default).

      • Variable Modification 1: Carbamidomethyl (C) [+57.0215] (The unreacted sites).

      • Variable Modification 2: 3-Iodoacrylic-Add (C) [+197.9178 ] (Michael Adduct).

      • Variable Modification 3: Carboxyvinyl (C) [+70.0055 ] (Elimination Product).

Part 3: Mechanism Visualization

The specific chemical outcome defines the biological interpretation. The diagram below illustrates the branching pathway.

Reaction Substrate 3-Iodoprop-2-enoic Acid (I-CH=CH-COOH) Intermediate Transition State (Enolate Intermediate) Substrate->Intermediate Nucleophilic Attack (S⁻) Cysteine Protein-Cys-S⁻ Cysteine->Intermediate ProductA Product A: Michael Adduct (Saturated Thioether) Mass: +197.92 Da Intermediate->ProductA Protonation (+H⁺) (Kinetic Product) ProductB Product B: Vinyl Thioether (Substitution Product) Mass: +70.01 Da Intermediate->ProductB Elimination of HI (-I⁻) (Thermodynamic Product)

Caption: Divergent reaction pathways of 3-Iodoprop-2-enoic acid with Cysteine residues.

Part 4: Troubleshooting & Critical Considerations

Specificity vs. Selectivity
  • Reactivity: 3-Iodoprop-2-enoic acid is less reactive than Iodoacetamide but more selective for "privileged" cysteines located in oxyanion holes or near basic residues (which lower pKa).

  • Off-Target Effects: At high concentrations (>5 mM) or high pH (>8.0), reaction with Histidine (imidazole nitrogen) or Lysine (epsilon-amine) may occur via Michael addition. Always check for these modifications during database searching if the dataset is complex.

Handling the Iodine
  • Light Sensitivity: Organoiodides can be light-sensitive. Perform incubations in the dark (foil-wrapped tubes).

  • Stability: The vinyl iodide bond is relatively stable, but prolonged exposure to strong reducing agents at high heat could theoretically lead to dehalogenation. Keep reduction steps mild (e.g., 56°C for 20 min, not boiling).

Data Interpretation[6][7][8]
  • The "Missing" Peptide: If a cysteine is modified by the heavy adduct (+197 Da), the ionization efficiency of the peptide may decrease due to the hydrophobicity of the iodine.

  • Diagnostic Ions: In MS/MS (HCD), the loss of Iodine (I radical or HI) might be observed. Look for a neutral loss of 127 Da or 128 Da from the precursor if the +197 adduct is formed.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

    • Context: Establishes the methodology for screening electrophilic fragments (like acrylic acids) against the proteome.
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795. Link

    • Context: Foundational text on cysteine-reactive profiling and the use of halo-acrylic acid deriv
  • Hansen, B. K., et al. (2021). "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents."[6] Molecular & Cellular Proteomics, 20, 100063. Link

    • Context: Discusses side reactions of iodine-containing reagents, critical for interpreting data
  • Avendaño, C., & Menéndez, J. C. (2015). "Medicinal Chemistry of Anticancer Drugs." Elsevier. Context: Describes the mechanism of action of alpha-beta unsaturated ketones and acids as covalent inhibitors (Michael acceptors).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Iodoprop-2-enoic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and optimization of 3-iodoprop-2-enoic acid. This resource addresses common e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and optimization of 3-iodoprop-2-enoic acid. This resource addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring both high yield and isomeric purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-iodoprop-2-enoic acid, focusing on the common and highly efficient method of hydroiodination of propiolic acid.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields are typically traced back to suboptimal reaction parameters or reagent quality. The hydroiodination of propiolic acid is an exothermic reaction that requires precise control to prevent side reactions and ensure complete conversion.

Causality Analysis:

  • Reaction Temperature & Time: The formation of the thermodynamically stable (E)-isomer is favored at higher temperatures. Insufficient heat or reaction time can lead to incomplete conversion or a mixture of isomers, complicating purification and reducing the yield of the desired product.[1]

  • Reagent Quality: Hydriodic acid (HI) can be oxidized by air to form iodine (I₂) and water, which imparts a brown color. The presence of excess I₂ can lead to unwanted side reactions. Propiolic acid is also a reactive molecule that should be used as received from a reputable supplier.[1]

  • Catalyst Inactivity: The copper(I) iodide-catalyzed method is dramatically more efficient than non-catalyzed approaches.[1] If the catalyst is old or has been improperly stored, its activity may be compromised.

Troubleshooting Steps & Optimization:

  • Verify Reagent Quality: Use only colorless to pale yellow 57% aqueous hydriodic acid. If the solution is dark brown, it contains significant amounts of I₂ and should not be used.[1]

  • Employ a Catalyst: For optimal results, the use of copper(I) iodide is highly recommended. It significantly shortens the reaction time and improves the yield and isomeric purity of the (E)-isomer.[1]

  • Control Temperature: Upon addition of propiolic acid to the HI and catalyst mixture, the temperature will rise. It is critical to immediately heat the reaction to reflux (approx. 110°C) and maintain it for the recommended duration (e.g., 30 minutes for the catalyzed protocol).[1]

  • Ensure Proper Stoichiometry: The exact ratio of reagents is important for the successful formation and crystallization of the pure product.[1]

ParameterSuboptimal ConditionOptimized Condition (CuI Catalyzed)[1]Rationale
Catalyst None0.6 mol% Copper(I) IodideAccelerates addition and isomerization to the (E)-isomer, reducing reaction time from 24+ hours to 30 minutes.
Temperature < 100°C or uncontrolledReflux (approx. 110°C)High temperature ensures the formation of the thermodynamically favored (E)-isomer and drives the reaction to completion.
Reaction Time > 1 hour (catalyzed) or < 24 hours (uncatalyzed)30 minutesThe catalyzed reaction is rapid; longer times offer no benefit and may risk decomposition.
HI Quality Brown or dark-coloredColorless to straw-yellowMinimizes side reactions caused by the presence of elemental iodine (I₂).

Q2: I am getting a mixture of (E) and (Z) isomers. How can I selectively synthesize the (E)-isomer?

A2: The stereochemical outcome of the hydroiodination is dependent on the reaction conditions. The (Z)-isomer is often the kinetically favored product, while the desired (E)-isomer is the thermodynamically more stable product. Selective synthesis of the (E)-isomer is achieved by providing conditions that allow the reaction to reach thermodynamic equilibrium.

Mechanistic Insight: The addition of HI across the triple bond of propiolic acid can initially form the (Z)-isomer. To obtain the (E)-isomer, an isomerization must occur. This isomerization is promoted by two key factors:

  • Heat: Higher temperatures provide the necessary energy to overcome the activation barrier for isomerization from the (Z) to the more stable (E) form.[1]

  • Copper(I) Catalyst: Copper(I) salts have been shown to accelerate the formation of (Z)-3-iodoprop-2-enoic acid at lower temperatures, but at higher temperatures, they effectively catalyze the isomerization to the (E)-product.[1]

Optimization Strategy: To ensure the exclusive formation of the (E)-isomer, follow the copper(I)-catalyzed protocol, which involves heating the reaction mixture to reflux (110°C) for 30 minutes. These conditions are sufficient to drive the equilibrium entirely to the (E)-isomer, which then crystallizes out of the solution upon cooling as an isomerically pure product.[1]

G Propiolic_Acid Propiolic Acid + HI Z_Isomer (Z)-3-Iodoprop-2-enoic acid (Kinetic Product) Propiolic_Acid->Z_Isomer Low Temp (Kinetic Control) E_Isomer (E)-3-Iodoprop-2-enoic acid (Thermodynamic Product) Propiolic_Acid->E_Isomer High Temp (110°C) + Cu(I) Catalyst (Thermodynamic Control) Z_Isomer->E_Isomer Heat (110°C) + Cu(I) Catalyst G start Low Yield Observed check_reagents Check Reagent Quality (HI: Colorless?) (Propiolic Acid: Clear?) start->check_reagents check_temp Verify Reaction Temperature (Reached 110°C Reflux?) check_reagents->check_temp No replace_reagents Action: Replace Reagents check_reagents->replace_reagents Yes check_catalyst Is Cu(I) Catalyst Used and Active? check_temp->check_catalyst Yes optimize_heating Action: Ensure Immediate and Stable Heating to 110°C check_temp->optimize_heating No check_time Verify Reaction Time (30 min at Reflux?) check_catalyst->check_time Yes add_catalyst Action: Add Fresh CuI (0.6 mol%) check_catalyst->add_catalyst No rerun Re-run Experiment with Optimized Conditions check_time->rerun Yes check_time->rerun No, Adjust Time replace_reagents->rerun optimize_heating->rerun add_catalyst->rerun

Sources

Optimization

Technical Support Center: Stabilizing 3-Iodoprop-2-enoic Acid

Technical Overview: The Stability Paradox 3-Iodoprop-2-enoic acid (also known as 3-iodoacrylic acid) presents a classic "stability paradox" in medicinal chemistry. Its biological potency—often derived from the electrophi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview: The Stability Paradox

3-Iodoprop-2-enoic acid (also known as 3-iodoacrylic acid) presents a classic "stability paradox" in medicinal chemistry. Its biological potency—often derived from the electrophilic nature of the


-iodoacrylate moiety—is the precise characteristic that makes it labile in solution.

As researchers, we often treat this compound as a simple building block, but in solution, it behaves as a dynamic system susceptible to three primary degradation vectors: Photolytic Deiodination , Geometric Isomerization , and Radical Polymerization .

This guide synthesizes field-proven handling protocols with mechanistic insights to ensure your experimental data reflects the compound's activity, not its degradation products.

Troubleshooting Hub & FAQs

Q1: My clear stock solution has turned yellow or amber. Is it still usable?

Diagnosis: Photolytic Deiodination (Iodine Liberation) Status: Compromised.

The Mechanism: The Carbon-Iodine (C-I) bond in vinyl iodides is photosensitive. Upon exposure to UV or visible light, the bond undergoes homolytic cleavage, generating a vinyl radical and an iodine radical (


). Two iodine radicals recombine to form molecular iodine (

), which appears yellow/brown in organic solvents.

Corrective Action:

  • Discard solutions that show distinct yellowing; the concentration of the active parent compound is now unknown, and free iodine is cytotoxic, potentially confounding biological assays.

  • Prevention: All future handling must occur under low-light conditions (amber hoods) or using amber borosilicate glass vials.

Q2: I observe a white precipitate in my aqueous working solution (pH 7.4).

Diagnosis: Solubility Crash or Polymerization Status: Investigate.

The Mechanism:

  • Solubility: 3-Iodoprop-2-enoic acid is an organic acid (

    
    ). At neutral pH, it should be ionized (soluble). However, if the stock was prepared in DMSO and diluted into a high-salt buffer, "salting out" can occur.
    
  • Polymerization: Like all acrylic acid derivatives, this compound can undergo radical polymerization, forming insoluble poly(iodoacrylic acid) chains. This is often accelerated by light (which generates the initiating radicals) or heat.

Corrective Action:

  • Test: Add a drop of strong base (NaOH). If it dissolves immediately, it was likely a solubility issue (re-protonation). If it remains a solid gum/precipitate, it is likely a polymer.

  • Prevention: Use a co-solvent (e.g., 5-10% DMSO or Ethanol) in your aqueous buffer. Ensure the solution is degassed (sparged with Argon) to remove oxygen, which can act as a radical promoter in conjunction with light.

Q3: My HPLC shows two peaks with the same mass but different retention times.

Diagnosis: E/Z Isomerization Status: Variable (Application Dependent).

The Mechanism: 3-Iodoprop-2-enoic acid exists as E (trans) and Z (cis) isomers. While you may have purchased the pure E-isomer, thermodynamic or photo-induced relaxation leads to an equilibrium mixture in solution. The Z-isomer often has distinct biological binding properties.

Corrective Action:

  • Quantify: Integrate both peaks. If the ratio is constant over time, you have reached equilibrium.

  • Control: Isomerization is catalyzed by light and acid. Store stocks in neutral, anhydrous solvents (like DMSO-d6 or Acetonitrile) in the dark to maintain isomeric purity.

Core Protocols: Self-Validating Stability Systems

Protocol A: Preparation of "Hardened" Stock Solutions

Objective: Create a stock solution stable for >3 months at -20°C.

VariableRecommendationScientific Rationale
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)High solubility; low volatility prevents concentration drift. Note: DMSO is hygroscopic; use fresh or stored over molecular sieves.
Concentration 50 - 100 mM Higher concentrations are generally more stable against oxidative degradation than dilute solutions (sacrificial protection).
Container Amber Glass (Silanized preferred)Blocks UV/Vis radiation (290-450 nm) that cleaves the C-I bond. Silanization prevents adsorption to glass.
Headspace Argon or Nitrogen Overlay Displaces oxygen, preventing

-mediated radical propagation (polymerization).
Additive None (Standard) or 0.01% BHT (Optional)For non-biological chemical synthesis, adding BHT (butylated hydroxytoluene) scavenges radicals, halting polymerization. Avoid for cell assays.

Step-by-Step Workflow:

  • Weigh 3-Iodoprop-2-enoic acid in a low-light environment.

  • Dissolve in anhydrous DMSO. Vortex until clear.

  • Critical Step: Sparge the solution with gentle Argon flow for 30 seconds to remove dissolved oxygen.

  • Aliquot into single-use amber vials (avoid freeze-thaw cycles).

  • Store at -20°C.

Protocol B: Visualizing Degradation Pathways

The following diagram maps the degradation logic. Use this to trace the root cause of instability in your specific setup.

DegradationPathways Start 3-Iodoprop-2-enoic Acid (Solution) Light Light Exposure (UV/Vis) Start->Light Oxygen Oxygen (O2) Presence Start->Oxygen Base Strong Base (pH > 9) Start->Base Radical Vinyl & Iodine Radicals Light->Radical Homolysis Isomer E/Z Isomerization Light->Isomer Excitation I2 Free Iodine (I2) (Yellow Color) Radical->I2 Recombination Polymer Polymerization (Precipitate) Radical->Polymer Initiation Oxygen->Polymer Radical Promotion Elimination Dehydrohalogenation (Loss of HI) Base->Elimination E2 Mechanism Alkyne Propiolic Acid (Alkyne) Elimination->Alkyne

Figure 1: Mechanistic degradation pathways of 3-Iodoprop-2-enoic acid. Red diamonds indicate external stress factors.

Stability Data Summary

The following table summarizes expected stability based on solvent and environmental conditions.

Solvent SystemStorage ConditionExpected StabilityPrimary Risk
DMSO (Anhydrous) -20°C, Dark, Argon> 6 Months Hygroscopicity (water absorption)
Ethanol 4°C, Dark1 - 3 Months Esterification (slow reaction with solvent)
Water (pH 7.4) 25°C, Light< 24 Hours Photolysis & Polymerization
Water (pH > 9) 25°CMinutes/Hours Elimination to Propiolic Acid

References

  • BenchChem. (E)-3-Iodoacrylic Acid Safety and Storage Data. Retrieved from BenchChem Database. Link

  • Sigma-Aldrich. Product Specification: (Z)-3-iodoacrylic acid (CAS 6214-35-3). Merck KGaA. Link

  • Spectrum Chemical. Safety Data Sheet: Acrylic Acid Derivatives and Stability. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: (Z)-3-iodoprop-2-enoic acid. PubChem.[1][2] Link

  • Eppendorf. Userguide No. 23: Chemical Stability of Consumables. (General plasticware compatibility for organic acids). Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Iodoprop-2-enoic Acid

Welcome to the technical support center for the synthesis of 3-iodoprop-2-enoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-iodoprop-2-enoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing (E)-3-iodoprop-2-enoic acid?

A1: The most direct and high-yield method is the copper(I)-catalyzed hydroiodination of propiolic acid. This one-step process involves heating propiolic acid with hydriodic acid (HI) in the presence of a catalytic amount of copper(I) iodide (CuI).[1] This method is a significant improvement over older, two-step procedures or those requiring sealed tubes, as it offers a short reaction time (around 30 minutes) and provides the analytically pure crystalline product directly from the reaction mixture in excellent yields (typically around 79%).[1]

Q2: What are the primary safety concerns when performing this synthesis?

A2: The primary safety concerns involve the handling of corrosive and reactive reagents.

  • Hydriodic Acid (HI): This is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Propiolic Acid: This is a corrosive and lachrymatory (tear-inducing) compound. Handle it with care in a fume hood.

  • High Temperatures: The reaction is typically run at reflux (around 110°C) with an oil bath preheated to 130°C.[1] Use caution with hot oil baths and glassware to prevent thermal burns.

Q3: What is the role of the Copper(I) Iodide catalyst?

A3: Copper(I) salts catalyze the addition of HI to the alkyne (propiolic acid).[1] While the uncatalyzed reaction can occur, the copper(I) catalyst significantly accelerates the formation of the initial (Z)-isomer and, crucially, its subsequent isomerization to the more thermodynamically stable (E)-isomer at higher temperatures.[1] This allows the entire process to be completed in a single, rapid step.

Part 2: Troubleshooting Guide: Low Yield & Purity Issues

This section addresses specific experimental problems. The following diagram outlines a general workflow for troubleshooting.

G Start Low Yield or Impure Product Substrate Check Reagent Quality (Propiolic Acid, HI, CuI) Start->Substrate Is purity confirmed? Conditions Verify Reaction Conditions (Temp, Time, Stirring) Substrate->Conditions Reagents OK Workup Review Workup & Purification Procedure Conditions->Workup Conditions Correct Analysis Analyze Impurities (NMR, TLC, MP) Workup->Analysis Issue Persists Result Optimized Protocol & Pure Product Workup->Result Purification Successful Analysis->Substrate Starting Material Detected Analysis->Conditions Side Products Detected Analysis->Workup Contaminants from Workup Detected

Caption: A troubleshooting decision tree for low yield issues.

Issue 1: Significantly Low or No Product Yield

Q4: My reaction yield is much lower than the expected ~79%. What are the most likely causes?

A4: Low yield can stem from several factors. Systematically evaluating each is key to identifying the root cause.

  • Reagent Quality: The purity and state of your starting materials are critical.

    • Hydriodic Acid (HI): Commercially available HI can degrade over time, often indicated by a dark brown color due to the formation of I₂. For best results, use colorless or straw-yellow colored HI.[1] The presence of excess iodine can lead to unwanted side reactions.

    • Propiolic Acid: Ensure it is of high purity. Impurities can inhibit the catalyst or introduce side reactions.

    • Copper(I) Iodide (CuI): While used in catalytic amounts, its quality matters. Ensure it has not been excessively oxidized.

  • Reaction Conditions: This reaction is sensitive to temperature and timing.

    • Temperature Control: It is crucial to immerse the reaction flask in the preheated oil bath immediately after adding the propiolic acid.[1] This rapid heating to reflux (110°C) favors the formation of the desired (E)-isomer.[1] A delay can result in incomplete isomerization from the (Z) to the (E) form.

    • Reaction Time: While the optimized procedure calls for 30 minutes at reflux, insufficient heating time will lead to an incomplete reaction.[1] Conversely, excessively long heating times are generally not necessary and may promote decomposition.

  • Procedural Errors: Small mistakes can lead to significant product loss.[2]

    • Incomplete Transfer: Ensure all reagents are accurately measured and transferred. Rinsing flasks and syringes can help improve yields.[2]

    • Premature Crystallization: If the solution cools too much before filtration, product can be lost. Adhering to the specified cooling protocol is important.[1]

Issue 2: Product Purity and Contamination

Q5: My final product appears discolored or shows impurities in its NMR spectrum. What are the common contaminants and how can I remove them?

A5: The most common impurities are unreacted starting materials, the undesired (Z)-isomer, or side products. The Organic Syntheses procedure is designed to yield an analytically pure product directly upon filtration, but deviations can introduce impurities.[1]

  • (Z)-3-iodoprop-2-enoic acid: This is the kinetic product of the addition. If the reaction is not heated sufficiently in time or temperature, isomerization to the thermodynamic (E)-isomer will be incomplete.[1]

  • Unreacted Propiolic Acid: If the reaction does not go to completion, you may have residual starting material.

  • Iodine (I₂): If the HI used was old or the reaction was exposed to air for prolonged periods at high temperatures, some oxidation may occur, leaving elemental iodine which imparts a brownish color.

Q6: How can I effectively purify my crude 3-iodoprop-2-enoic acid if the initial crystallization is insufficient?

A6: If impurities are present, recrystallization is the most effective method.

  • Solvent Selection: The key to successful recrystallization is choosing a solvent in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. For a polar molecule like 3-iodoprop-2-enoic acid, water or aqueous solvent mixtures are good starting points. The product is crystallized from the aqueous reaction mixture itself in the original procedure, indicating its low solubility in cold, acidic water.[1]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent (e.g., hot water or an ethanol/water mixture).

    • If the solution is colored by iodine, a small amount of a reducing agent like sodium thiosulfate (Na₂S₂O₃) can be added to the hot solution to quench the color before cooling.[3]

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Complete the crystallization by placing the flask in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.[1]

ProblemPotential CauseRecommended Action
Low Yield Old/Brown Hydriodic AcidUse fresh, colorless to pale-yellow HI.[1]
Delayed heating after reagent additionImmerse flask in pre-heated oil bath immediately.[1]
Insufficient reflux time or temperatureEnsure internal temperature reaches 110°C and maintain for 30 min.[1]
Impure Product Incomplete isomerizationVerify reaction temperature and time to ensure conversion to (E)-isomer.[1]
Brown/Purple color in crystalsIndicates I₂ contamination. Wash crystals with cold water. If necessary, recrystallize and add a small amount of Na₂S₂O₃ to the hot solution.[3]
Unreacted starting materialRecrystallize the product to separate it from the more soluble propiolic acid.

Part 3: Optimized Protocol & Mechanism

Optimized Synthesis Protocol

This protocol is adapted from a robust procedure published in Organic Syntheses, which is a highly trusted source for detailed and reproducible experimental methods.[1]

Step-by-Step Methodology:

  • Setup: In a 250-mL three-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add copper(I) iodide (200 mg, 1.1 mmol).[1]

  • Reagent Addition: In a fume hood, charge the flask with hydriodic acid (57% aq., 40 mL). Add propiolic acid (10 mL, 162 mmol) via syringe over 1 minute. An exotherm will raise the temperature to near 100°C.[1]

  • Heating: Immediately immerse the flask in an oil bath preheated to 130°C. The internal reaction temperature should reach a gentle reflux (approx. 110°C) within 4 minutes.[1]

  • Reaction: Maintain the reflux for 30 minutes.

  • Crystallization: Remove the oil bath and replace it with a room temperature water bath to cool the vigorously stirred mixture. Cooling to 28°C should take about 15 minutes, during which white needles of the product will crystallize.[1]

  • Isolation: Stir the resulting slurry for an additional 15 minutes at room temperature. Collect the crystals by filtration through a sintered glass funnel.

  • Washing & Drying: Wash the crystals with three 70 mL portions of distilled water. Dry the product under suction, followed by drying in a vacuum desiccator over phosphorus pentoxide to a constant weight. This typically yields ~25.3 g (79%) of pure (E)-3-iodoprop-2-enoic acid.[1]

Reaction Mechanism

The reaction proceeds via an electrophilic addition of HI across the alkyne's triple bond. The copper catalyst facilitates this process and the subsequent isomerization.

G PropiolicAcid Propiolic Acid (Alkyne) TransitionState1 [Transition State] (Syn-addition) PropiolicAcid->TransitionState1 + Cu(I) catalyst HI H-I HI->TransitionState1 + Cu(I) catalyst Z_Isomer (Z)-3-iodoprop-2-enoic acid (Kinetic Product) TransitionState1->Z_Isomer TransitionState2 [Isomerization] Z_Isomer->TransitionState2 Heat (110°C) + Cu(I) catalyst E_Isomer (E)-3-iodoprop-2-enoic acid (Thermodynamic Product) TransitionState2->E_Isomer

Caption: The reaction pathway from propiolic acid to the final product.

The initial reaction is a syn-addition of H and I across the triple bond, leading to the formation of the (Z)-isomer as the kinetic product. Under the high-temperature conditions of the reaction, this less stable isomer rapidly converts to the more thermodynamically stable (E)-isomer, which is the desired final product.[1]

References

  • Naskar, D. (E)-3-IODO-2-PROPENOIC ACID. Organic Syntheses, 2003, 80, 161. [Link]

  • University of Rochester, Department of Chemistry. How to Improve Your Yield. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Analysis of Proteins Modified by 3-Iodoprop-2-enoic Acid (IPA)

Status: Operational Agent: Senior Application Scientist Topic: Covalent Modification, Purification, and Troubleshooting of IPA-Modified Proteins Core Principle & Chemistry What is 3-Iodoprop-2-enoic acid (IPA)? IPA (also...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Topic: Covalent Modification, Purification, and Troubleshooting of IPA-Modified Proteins

Core Principle & Chemistry

What is 3-Iodoprop-2-enoic acid (IPA)? IPA (also known as


-iodoacrylic acid) is an electrophilic fragment used primarily for cysteine modification . Unlike standard alkylating agents (like iodoacetamide) that act via simple nucleophilic substitution (

), IPA contains an electron-deficient double bond activated by a carboxylic acid.

The Reaction Mechanism: The reaction proceeds via a Thiol-Michael Addition . The thiolate anion of a cysteine residue attacks the


-carbon of the IPA.
  • Result: A thioether linkage is formed.

  • Key Characteristic: Depending on the specific conditions and the protein microenvironment, the iodine atom may be retained (forming a saturated

    
    -iodo acid adduct) or eliminated (reforming a double bond). However, for applications like X-ray crystallography phasing or heavy-atom tagging, retention of the Iodine is the goal .
    

Critical Implication for Purification: The modification introduces two distinct physicochemical changes to your protein:

  • Charge Shift: The addition of the free carboxylic acid group adds a negative charge , lowering the protein's isoelectric point (pI).

  • Hydrophobicity: The iodine atom is large and lipophilic, increasing surface hydrophobicity.

Experimental Workflow (Visualized)

The following diagram outlines the critical path from labeling to validated purity.

IPA_Workflow cluster_Purification Polishing Strategy (Choose One) Start Purified Protein (Thiol-Reduced) Reaction Labeling Reaction (pH 7.5 - 8.0, Dark) Start->Reaction + IPA (10-20x excess) Quench Quench (Excess Cysteine/DTT) Reaction->Quench 1-2 hours Desalt Buffer Exchange (Remove free IPA) Quench->Desalt IEX Anion Exchange (AEX) Exploits Charge Shift (-COOH) Desalt->IEX High Resolution HIC Hydrophobic Interaction (HIC) Exploits Iodine Lipophilicity Desalt->HIC Alternative QC QC: LC-MS / Ellman's Assay IEX->QC HIC->QC

Caption: Workflow for IPA labeling and purification. Note the divergence in polishing steps based on the physicochemical property exploited (Charge vs. Hydrophobicity).

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users.

Module A: Reaction Integrity (Upstream)

Q: My labeling efficiency is <50% by Mass Spec. What is wrong? A: Low efficiency is usually due to pH mismatch or reagent competition .

  • The pH Factor: The reaction requires the cysteine to be in the thiolate form (

    
    ). If your pH is < 7.0, the cysteine is protonated (
    
    
    
    ) and unreactive.
    • Fix: Adjust buffer to pH 7.5 – 8.0 . Do not exceed pH 8.5, as this increases hydrolysis of the iodine or non-specific lysine labeling.

  • The Reductant Trap: Did you leave DTT or

    
    -mercaptoethanol in the buffer? These are thiols and will scavenge the IPA before it touches your protein.
    
    • Fix: Use TCEP (Tris(2-carboxyethyl)phosphine) as your reducing agent. TCEP does not contain a thiol and is compatible with Michael acceptors like IPA. Alternatively, desalt the protein to remove DTT before adding IPA.

Q: The protein precipitated upon adding IPA. A: IPA has limited solubility in pure aqueous buffer and can be acidic.

  • Fix: Dissolve IPA in a small volume of high-grade DMSO or DMF first. Ensure the final organic solvent concentration in the reaction is < 5% (v/v). Verify the pH of the reaction mixture after adding IPA, as the free acid can crash the pH.

Module B: Purification & Enrichment

Q: How do I separate the modified protein from the unmodified fraction? A: You must exploit the physicochemical shifts described in Section 1.

MethodMechanismProtocol Insight
Anion Exchange (AEX) Charge: Modified protein is more acidic (lower pI) due to the added -COOH.Use a shallow salt gradient (e.g., 0-300mM NaCl over 20 CV). The unmodified protein will elute earlier; the IPA-modified protein will elute later due to stronger binding.
Hydrophobic Interaction (HIC) Hydrophobicity: Iodine increases surface hydrophobicity.Load in high salt (1.5M Ammonium Sulfate). Elute by decreasing salt. The IPA-modified protein will retain longer than the unmodified species.
RP-HPLC Hydrophobicity: Strong resolution.Use a C4 column (for proteins). The modified protein will show a retention time shift (later elution) due to the iodine. Warning: Acidic mobile phase may destabilize the adduct.

Q: Can I use dialysis to remove excess IPA? A: Not recommended. Dialysis is too slow. Prolonged exposure to excess electrophiles can lead to non-specific labeling (e.g., N-terminal amines, Histidines).

  • Recommendation: Use Gel Filtration (Desalting) columns (e.g., PD-10, Zeba Spin) for rapid removal of free reagent immediately after the reaction quench.

Module C: Stability & Analysis

Q: I see a mass loss of ~127 Da in my Mass Spec data. Is my protein degrading? A: You are likely observing Photodehalogenation (loss of Iodine).

  • The Cause: Carbon-Iodine bonds are weak and highly photosensitive. Ambient light (especially UV/blue wavelengths) can cleave the bond, leaving a radical that abstracts a hydrogen.

  • The Fix:Perform all reactions and purification steps in the dark or wrap columns/tubes in aluminum foil.

  • MS Tip: Ensure your ESI source temperature is not set excessively high, which can induce in-source fragmentation of the iodine.

Q: How do I calculate the expected mass shift? A:

  • Formula of IPA:

    
     (MW 
    
    
    
    197.96 Da).
  • Mechanism: Addition (no leaving group lost initially).

  • Mass Shift: +197.96 Da per labeled cysteine.

  • Note: If you see +70 Da, you have lost the Iodine (-127 Da). If you see +196 Da, you likely have the intact adduct.

Protocol: Optimized Labeling & Cleanup

Materials:

  • Protein solution (1-5 mg/mL) in PBS or HEPES pH 7.5.

  • IPA Stock: 100 mM in DMSO (Freshly prepared).

  • TCEP Stock: 100 mM in water.

  • Quench Buffer: 1 M DTT or Cysteine.

Step-by-Step:

  • Reduction: Treat protein with 1 mM TCEP for 30 mins at RT to reduce disulfides (if targeting total cysteines).

  • Labeling: Add IPA stock to a final concentration of 10–20x molar excess over target cysteines.

    • Crucial:Wrap tube in foil immediately.

  • Incubation: Rotate gently for 1 hour at Room Temperature (or 4°C O/N).

  • Quench: Add DTT to a final concentration of 10 mM. Incubate 10 mins.

  • Clean-up: Immediately pass through a pre-equilibrated Desalting Column (e.g., Sephadex G-25) to remove free IPA and Iodine byproducts.

  • Polishing (Optional): Proceed to Anion Exchange chromatography if separation of modified/unmodified species is required.

References

  • Bioconjugate Techniques (3rd Edition) . Hermanson, G. T. (2013). Academic Press. (The definitive guide on cysteine alkylation chemistries and troubleshooting).

  • Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein . MDPI. (Comparison of Michael acceptors and stability of thiol-adducts).

  • Quantifying In Situ Structural Stabilities of Human Blood Plasma Proteins Using a Novel Iodination Protein Stability Assay . Journal of Proteome Research.[1] (Discusses iodination stability and mass spectrometry analysis). [1]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents . Molecular & Cellular Proteomics. (Critical data on specificity and side reactions of iodo-reagents).

Sources

Troubleshooting

Technical Support Center: 3-Iodoprop-2-enoic Acid Solubility Guide

Technical Overview & Physicochemical Profile[1][2][3][4] 3-Iodoprop-2-enoic acid (also known as -iodoacrylic acid) presents a unique set of solubility challenges due to the juxtaposition of a polar carboxylic acid head g...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview & Physicochemical Profile[1][2][3][4]

3-Iodoprop-2-enoic acid (also known as


-iodoacrylic acid) presents a unique set of solubility challenges due to the juxtaposition of a polar carboxylic acid head group and a lipophilic, heavy-atom iodine tail. Successful application in biological assays or organic synthesis requires a nuanced understanding of its behavior in solution.
The Molecule at a Glance

This compound exists primarily as two geometric isomers: (E)-3-iodoacrylic acid (Trans) and (Z)-3-iodoacrylic acid (Cis). While they share a molecular formula (


), their crystal packing and solubility kinetics differ slightly.
PropertyData PointTechnical Implication
Molecular Weight 197.96 g/mol Small molecule, but heavy atom effect (Iodine) dominates mass.[1]
LogP (Octanol/Water) ~1.02Moderately lipophilic. Permeable to membranes but resists dissolving in pure water.
pKa (Acid Dissociation) ~3.5 – 4.0 (Est.)Critical: At pH < 3.5, it is neutral and insoluble. At pH > 5.0, it is anionic and soluble.
Appearance White to off-white crystalsYellowing indicates degradation (iodine liberation).
Key Hazard Corrosive (H314)Causes severe skin burns; handle with PPE.[1]

Solubility Troubleshooting Guide (FAQ Format)

This section addresses the most common "pain points" reported by researchers attempting to use this compound in aqueous buffers and organic synthesis.

Scenario A: Biological Assays (Cell Culture / Enzyme Inhibition)

Q: I dissolved the compound in DMSO, but it precipitates ("crashes out") when I add it to my cell culture media. How do I fix this?

A: This is the most frequent issue. The "crash-out" occurs because the local concentration of the neutral acid exceeds its solubility limit before it can disperse or ionize in the buffered media.

Protocol: The "Step-Down" Dilution Method

  • Prepare a High-Concentration Stock: Dissolve 3-iodoprop-2-enoic acid in 100% DMSO (anhydrous) to 50–100 mM.

    • Note: Sonicate briefly (max 30 seconds) if needed. Avoid heat , which degrades the C-I bond.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into PBS (Phosphate Buffered Saline) only if the pH of the PBS is adjusted to 7.4 or higher.

  • Final Addition: Add the stock (or intermediate) to the media while vortexing the media gently .

    • Critical: Ensure the final DMSO concentration remains < 0.5% (v/v) to avoid solvent toxicity.

    • Mechanism:[1][2] The media's buffering capacity (bicarbonate/HEPES) will deprotonate the acid (forming the carboxylate anion), which is soluble. If you add it to unbuffered water, the pH drops, keeping the molecule neutral and insoluble.

Q: Can I dissolve it directly in water or PBS without DMSO?

A: Not easily in neutral water.

  • In Water: Solubility is very low.

  • In PBS: It may dissolve slowly due to the buffer, but you must monitor the pH. If the compound concentration is high, it will overcome the buffer, lower the pH, and precipitate.

  • Solution: To dissolve in aqueous media without organic co-solvents, you must convert it to its salt form (Sodium 3-iodoprop-2-enoate). Add 1 equivalent of NaOH or

    
     during dissolution.
    
Scenario B: Organic Synthesis (Cross-Coupling Reactions)

Q: Which solvents are best for Sonogashira or Suzuki couplings involving this acid?

A:

  • Recommended: DMF (Dimethylformamide), DMSO, or Methanol. These polar aprotic/protic solvents stabilize the transition states and fully dissolve the acid.

  • Problematic: Dichloromethane (DCM) or Hexanes. The compound has poor solubility in non-polar solvents.

  • Tip: If using a non-polar solvent is mandatory for the catalyst, protect the acid as an ester (e.g., methyl 3-iodoprop-2-enoate) first. The ester is significantly more soluble in organic solvents.[1]

Stability & Handling (The "Yellowing" Effect)

Q: My white powder has turned yellow/brown. Is it still usable?

A: Proceed with caution.

  • Cause: The yellow color is elemental iodine (

    
    ). The Carbon-Iodine bond is photosensitive and thermolabile. Homolytic cleavage releases iodine radical, which dimerizes.
    
  • Impact: Free iodine is a potent oxidant and can interfere with biological assays (false positives in redox assays) or poison palladium catalysts in synthesis.

  • Remediation:

    • Minor Yellowing: Wash the solid with a small amount of cold pentane or hexanes (if the acid is solid) to remove surface iodine.

    • Dark Brown: Recrystallize or discard.

  • Prevention: Store at 4°C, under inert gas (Argon/Nitrogen), and strictly protect from light (amber vials or foil-wrapped).

Decision Logic & Workflows

Workflow 1: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityLogic Start Start: 3-Iodoprop-2-enoic Acid AppType What is the Application? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay In Vitro/In Vivo Synthesis Chemical Synthesis AppType->Synthesis Organic Chem DMSO_Stock 1. Dissolve in 100% DMSO (50-100 mM Stock) BioAssay->DMSO_Stock Standard Route Salt_Form Alternative: Pre-dissolve with 1 eq. NaOH BioAssay->Salt_Form DMSO-Free Route Polar_Solv Use DMF, DMSO, or MeOH Synthesis->Polar_Solv Standard NonPolar_Req Is Non-Polar Solvent Required? Synthesis->NonPolar_Req Check_pH Check Buffer pH DMSO_Stock->Check_pH Direct_Add Slow addition to Media (Final DMSO < 0.5%) Check_pH->Direct_Add pH > 7.0 NonPolar_Req->Polar_Solv No Esterify Convert to Methyl Ester (Methyl 3-iodoprop-2-enoate) NonPolar_Req->Esterify Yes (DCM/Tol)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Workflow 2: The pH-Solubility Mechanism

Understanding the ionization state is key to preventing precipitation.

pHSpeciation LowPH pH < 3.5 (Acidic Environment) Neutral Neutral Molecule (I-CH=CH-COOH) LowPH->Neutral Protonation Insoluble INSOLUBLE (Precipitates) Neutral->Insoluble Aggregates HighPH pH > 5.0 (Basic/Buffered) Anion Carboxylate Anion (I-CH=CH-COO⁻) HighPH->Anion Deprotonation Soluble SOLUBLE (Stable Solution) Anion->Soluble Hydration

Figure 2: The relationship between pH, molecular ionization, and aqueous solubility.

Summary of Solvents

SolventSolubility RatingComments
DMSO ExcellentBest for biological stocks. Hygroscopic; keep dry.
DMF ExcellentGood for synthesis. High boiling point makes removal hard.
Ethanol GoodSuitable for some biological applications (check toxicity).[1]
Water (pH 7) PoorRequires pH adjustment (Base) to dissolve.
PBS (pH 7.4) ModerateSoluble at low concentrations (<1 mM) due to buffering.
DCM/Chloroform Poor/ModerateNot recommended for the free acid.

References

  • PubChem. (n.d.).[3] (E)-3-Iodoacrylic acid | C3H3IO2.[4][5][6] National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • LookChem. (n.d.). (Z)-3-Iodoacrylic acid Synthesis and Properties. Retrieved March 3, 2026, from [Link]

  • Richardson, S. D., et al. (2008). Chemical and biological characterization of newly discovered iodoacid drinking water disinfection byproducts. Environmental Science & Technology. (Contextualizing iodoacid stability and toxicity). Retrieved March 3, 2026, from [Link]

Sources

Optimization

Technical Support Center: Minimizing Non-Specific Binding of 3-Iodoprop-2-enoic Acid (IPA)

[1] Executive Summary: The "Dual-Threat" Mechanism 3-Iodoprop-2-enoic acid (IPA) is not a standard small molecule. It presents a "dual-threat" for non-specific binding (NSB) that ruins assay signal-to-noise ratios.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Dual-Threat" Mechanism

3-Iodoprop-2-enoic acid (IPA) is not a standard small molecule. It presents a "dual-threat" for non-specific binding (NSB) that ruins assay signal-to-noise ratios. To troubleshoot effectively, you must distinguish between its two modes of promiscuity:

  • Electrophilic Reactivity (Covalent NSB): As an

    
    -unsaturated carboxylic acid, IPA is a Michael acceptor. It covalently modifies nucleophilic residues (cysteines, lysines) on non-target proteins.
    
  • Hydrophobic/Ionic Adsorption (Physical NSB): The iodine atom increases lipophilicity (logP) compared to acrylic acid, while the carboxylate group (

    
    ) creates charge-dependent interactions at physiological pH.
    

This guide replaces generic blocking protocols with specific strategies for reactive electrophiles.

Critical Handling & Storage (Pre-Assay)

Before optimizing the assay, ensure the reagent is not degrading into "sticky" byproducts.

Storage Protocol: The "Dark & Dry" Rule
  • Light Sensitivity: The C–I bond is photolabile. Exposure to ambient light liberates iodine radicals, leading to polymerization and highly reactive radical species that increase background noise.

    • Action: Store solid and solution stocks in amber vials wrapped in foil.

  • Solvent Choice:

    • Recommended: Anhydrous DMSO.

    • Avoid: Protic solvents (Ethanol/Methanol) for long-term storage, as they can slowly add across the double bond over months.

  • Freeze-Thaw Cycles: Limit to 3 cycles max . Repeated cycling induces precipitation of oligomers that act as nucleation sites for NSB.

Assay Optimization: The "Clean-Screen" System

Do not use standard ELISA/SPR blocking buffers without reviewing this section. Standard blockers often cause failure with IPA.

The "BSA Trap" (Critical Warning)

Issue: Bovine Serum Albumin (BSA) is the standard blocker for NSB. Why it Fails with IPA: BSA contains a free cysteine residue (Cys34) and multiple reactive lysines. IPA will covalently alkylate BSA. This reduces the effective concentration of your molecule (shifting


 values) and creates BSA-IPA adducts that may stick to the plate differently.

Solution: The Compatible Blocking Matrix

Blocking AgentCompatibilityReason
BSA (Standard) 🔴 HIGH RISK Contains free thiol (Cys34) & amines. Scavenges IPA.
Gelatin / Casein 🟡 CAUTION Fewer free thiols, but high amine content. Acceptable for short incubations.
Detergent Only 🟢 BEST 0.05% Tween-20 or Triton X-100 prevents physical adsorption without reacting.
PEG-Block 🟢 BEST Synthetic polymer blockers are chemically inert to Michael acceptors.
Buffer Chemistry: The "Thiol-Free" Zone

Fatal Error: Adding DTT or


-Mercaptoethanol (BME) to the assay buffer.
Consequence:  These reducing agents are thiols. They will rapidly react with IPA via Michael addition, neutralizing your compound before it reaches the target.
Alternative:  If a reducing environment is required for your protein, use TCEP  (Tris(2-carboxyethyl)phosphine). TCEP is resistant to Michael addition by acrylates.

Visualizing the Problem: Mechanism & Workflow

Diagram 1: The Dual Mechanisms of NSB

This diagram illustrates why IPA sticks to surfaces and proteins, distinguishing between physical adsorption and covalent modification.

NSB_Mechanism cluster_Physical Physical NSB (Reversible) cluster_Chemical Chemical NSB (Irreversible) IPA 3-Iodoprop-2-enoic Acid (IPA) Plastic Polystyrene Surface IPA->Plastic Hydrophobic Interaction (Iodine driven) Lipid Hydrophobic Patches IPA->Lipid Adsorption Cys Free Cysteine (e.g., BSA) IPA->Cys Michael Addition (Covalent Bond) Lys Surface Lysines IPA->Lys Slow Alkylation Signal High Background / Loss of Potency Plastic->Signal Lipid->Signal Cys->Signal Lys->Signal

Caption: IPA exhibits two distinct NSB pathways: rapid covalent modification of nucleophiles (Red arrows) and physical adsorption to hydrophobic surfaces (White arrows).

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose high background or low potency.

Troubleshooting_Tree Start Problem: High Background or Low Potency? Check_Buffer 1. Check Buffer Components Start->Check_Buffer Has_Thiol Contains DTT/BME? Check_Buffer->Has_Thiol Switch_TCEP STOP: Switch to TCEP Has_Thiol->Switch_TCEP Yes Check_Blocker 2. Check Blocking Agent Has_Thiol->Check_Blocker No Is_BSA Using BSA? Check_Blocker->Is_BSA Switch_Det STOP: Use Tween-20 or PEG-based block Is_BSA->Switch_Det Yes Check_Surface 3. Check Surface Chemistry Is_BSA->Check_Surface No Is_Plastic Standard Polystyrene? Check_Surface->Is_Plastic Switch_LBP Switch to Low-Binding Polypropylene (LBP) Is_Plastic->Switch_LBP Yes Add_Salt Increase NaCl (up to 500mM) to disrupt ionic NSB Is_Plastic->Add_Salt No

Caption: Step-by-step diagnostic flow for isolating the source of non-specific binding with IPA.

Frequently Asked Questions (Technical)

Q: I see a time-dependent increase in background signal. Is this NSB? A: Likely, yes. Unlike simple "stickiness" which reaches equilibrium quickly, covalent NSB is kinetic. The longer you incubate, the more IPA reacts with background proteins.

  • Fix: Shorten incubation times or perform a "pre-incubation" of the plate with an inert alkylating agent (like iodoacetamide) to cap background cysteines before adding your IPA (wash thoroughly before adding IPA).

Q: Can I use pH to control the binding? A: Yes. The pKa of IPA is approximately 3.5–4.0.

  • At pH 7.4: It is anionic (

    
    ). It will repel from negatively charged plates (carboxyl-modified) but bind strongly to amine-coated (positively charged) plates.
    
  • Recommendation: Use standard binding plates (hydrophobic) rather than amine-binding plates to avoid electrostatic attraction.

Q: How do I prove the NSB is covalent? A: Perform the "Reversibility Test" :

  • Incubate IPA with the surface/protein.

  • Wash 3x with buffer containing 1% DMSO.

  • If the signal persists after extensive washing, the binding is covalent (chemical). If it washes off, it is physical.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text on irreversible inhibitor kinetics and handling).
  • Hughes, J. P., et al. (2011). "Principles of early drug discovery." British Journal of Pharmacology, 162(6), 1239–1249. Link (Discusses assay interference by small molecules).

  • Awoonor-Williams, E., & Rowley, C. N. (2016). "Molecular simulation of non-specific binding of complex drug-like molecules to protein targets." Journal of Chemical Information and Modeling, 56(2), 298-309. (Mechanisms of hydrophobic NSB).

  • Hanson, S. R., & Best, M. D. (2016). "Proteomics strategies for identifying protein targets of small molecules." Biochemistry, 55(27), 3745-3755. (Discusses photo-affinity and covalent probe background issues).

Troubleshooting

Technical Support Center: Byproduct Identification in 3-Iodoprop-2-enoic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding byproduc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding byproduct formation in reactions involving 3-iodoprop-2-enoic acid. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, ensuring the integrity and efficiency of your synthetic routes.

Introduction: The Versatility and Challenges of 3-Iodoprop-2-enoic Acid

3-Iodoprop-2-enoic acid, also known as 3-iodoacrylic acid, is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its vinyl iodide and carboxylic acid functionalities allow for a diverse range of transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions.[2]

However, the reactivity of these functional groups can also lead to a variety of undesired byproducts. Understanding the mechanistic origins of these side reactions is crucial for optimizing reaction conditions and simplifying purification processes. This guide will address common issues encountered during these transformations in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. However, they are not without their complexities, and several side reactions can compete with the desired transformation.

Question 1: I'm observing a significant amount of a byproduct that appears to be my starting material without the iodine atom. What is this, and how can I prevent it?

Answer: You are likely observing protodeiodination (also known as hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom.[3]

Causality: This side reaction can be promoted by several factors:

  • Hydride Sources: Certain bases or solvents (especially protic solvents like alcohols) can act as hydride donors.

  • Catalytic Cycle Interruption: The reaction can stall after the initial oxidative addition of the palladium catalyst to the C-I bond. If transmetalation with the coupling partner is slow, the intermediate can react with a proton source in the mixture.[3]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Base Selection Minimize sources of hydrides and water.Use anhydrous, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of hydroxides or alkoxides.[3]
Solvent Choice Avoid protic solvents that can act as proton donors.Employ anhydrous aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene.[3]
Ligand Selection Accelerate the desired cross-coupling pathway to outcompete protodeiodination.Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote faster oxidative addition and subsequent steps.[3]

Question 2: My main byproduct appears to be a dimer of my boronic acid (in a Suzuki coupling) or alkyne (in a Sonogashira coupling). How can I minimize this?

Answer: This is a result of homocoupling , a common side reaction in cross-coupling chemistry.

Causality:

  • Suzuki Homocoupling: This occurs when the boronic acid couples with itself.

  • Sonogashira Homocoupling (Glaser Coupling): In the presence of a copper(I) co-catalyst and oxygen, terminal alkynes can dimerize.[4][5][6] This is a significant issue that can reduce the efficiency of the desired cross-coupling.[4][5]

Troubleshooting Strategies:

Reaction TypeStrategyRationaleRecommended Action
Suzuki Careful Base Addition The rate of homocoupling can be influenced by the concentration and strength of the base.Titrate the base slowly or use a weaker base if the desired reaction allows.
Sonogashira Copper-Free Conditions The copper co-catalyst is often the primary culprit in alkyne dimerization.[7]Consider a "copper-free" Sonogashira protocol. While some palladium catalysts may contain trace copper, eliminating it as a co-catalyst can significantly reduce homocoupling.[5]
Sonogashira Inert Atmosphere Oxygen promotes the oxidative homocoupling of alkynes.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Question 3: In my Heck reaction with 3-iodoprop-2-enoic acid, I'm getting a mixture of E and Z isomers. How can I improve the stereoselectivity?

Answer: The Heck reaction is known for its high trans selectivity, but issues can arise.

Causality: The stereochemical outcome of the Heck reaction is determined during the migratory insertion and subsequent β-hydride elimination steps. While the reaction generally favors the trans product, factors like ligand choice and reaction temperature can influence the isomeric ratio.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Ligand Selection Bulky ligands can enforce a specific geometry around the palladium center, leading to higher stereoselectivity.Experiment with different phosphine ligands, such as triphenylphosphine (PPh₃) or bidentate ligands like dppf.
Temperature Control Lower temperatures can sometimes improve selectivity by favoring the thermodynamically more stable transition state.Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Base Choice The base plays a role in the final elimination step and can influence the product distribution.Triethylamine is a common choice, but other non-nucleophilic organic bases can be screened.
Section 2: Byproducts Related to the Carboxylic Acid Moiety

The carboxylic acid group of 3-iodoprop-2-enoic acid can also be a source of byproducts, particularly under thermal stress.

Question 4: I'm observing a byproduct with a lower molecular weight, and my reaction mixture is showing gas evolution. What could be happening?

Answer: You are likely observing decarboxylation , the loss of carbon dioxide (CO₂) from the carboxylic acid.

Causality: Acrylic acids and their derivatives can undergo decarboxylation, especially when heated.[8][9][10] This process can sometimes be catalyzed by transition metals used in the primary reaction.[11] The product of this reaction would be vinyl iodide.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Temperature Control Decarboxylation is often thermally induced.Run the reaction at the lowest possible temperature that allows for efficient conversion to the desired product.
Reaction Time Prolonged heating increases the likelihood of decarboxylation.Monitor the reaction closely and stop it as soon as the starting material is consumed.
Protecting Groups If decarboxylation is a persistent issue, protecting the carboxylic acid as an ester may be necessary.Convert the carboxylic acid to a methyl or ethyl ester prior to the coupling reaction, and then hydrolyze the ester in a subsequent step.

Experimental Protocols & Workflows

Workflow for Byproduct Identification

The following workflow outlines a systematic approach to identifying unknown byproducts in your reaction mixture.

Byproduct_Identification_Workflow A Reaction Mixture B Thin Layer Chromatography (TLC) or LC-MS Analysis A->B Initial Analysis C Isolate Byproduct (Column Chromatography) B->C Separation D Spectroscopic Analysis C->D Characterization E Mass Spectrometry (MS) D->E F NMR Spectroscopy (¹H, ¹³C) D->F G Infrared (IR) Spectroscopy D->G H Structure Elucidation E->H Data Interpretation F->H Data Interpretation G->H Data Interpretation Protodeiodination_Mechanism A Vinyl Iodide (R-I) C Oxidative Addition Intermediate (R-Pd(II)-I) A->C + Pd(0)Ln B Pd(0)Ln E Protodeiodinated Product (R-H) C->E + H+ D Proton Source (H+) Glaser_Coupling_Mechanism A Terminal Alkyne (R-C≡C-H) C Copper Acetylide (R-C≡C-Cu) A->C + Cu(I) B Cu(I) E Dimerized Product (R-C≡C-C≡C-R) C->E Oxidative Dimerization D O₂ (Oxidant)

Sources

Optimization

Strategies to improve labeling efficiency with 3-Iodoprop-2-enoic acid

Welcome to the technical support center for 3-Iodoprop-2-enoic acid labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Iodoprop-2-enoic acid labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the efficiency and reproducibility of your conjugation experiments.

Frequently Asked Questions (FAQs)

What is 3-Iodoprop-2-enoic acid and how does it work?

3-Iodoprop-2-enoic acid is a chemical reagent used for the modification of proteins and other biomolecules. Specifically, it is an alkylating agent that reacts with cysteine residues in proteins.[1] The key to its function lies in its ability to form a stable covalent bond with the sulfhydryl (-SH) group of cysteine residues. This reaction is often employed to prevent the re-formation of disulfide bonds after they have been reduced, which is a critical step in protein sequencing and analysis.[1]

What are the primary applications of 3-Iodoprop-2-enoic acid in research?

The primary application of 3-Iodoprop-2-enoic acid and similar iodine-containing reagents is in proteomics and bioconjugation. It is used to label proteins for various analytical purposes. For instance, radioactively labeled versions with iodine-125 are used in radioiodination techniques to trace and quantify proteins.[2][3] It also plays a role in the synthesis of more complex molecules, such as high-affinity ligands for transporters in the brain, where it is a precursor in multi-step syntheses.[4]

What are the critical parameters to control for a successful labeling reaction?

Successful labeling hinges on several key factors:

  • pH of the reaction buffer: The pH influences the reactivity of the target amino acid residues.[5]

  • Buffer concentration: This affects the buffering capacity and can impact the stability of the biomolecules involved.[6]

  • Stoichiometry of reactants: The molar ratio of the labeling reagent to the protein is crucial for controlling the degree of labeling.[7]

  • Reaction time and temperature: These parameters directly influence the rate and extent of the labeling reaction.

  • Purity of the reagent: The purity of 3-Iodoprop-2-enoic acid is important, as impurities can lead to side reactions.[8]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your labeling experiments.

Problem 1: Low Labeling Efficiency or No Reaction

Question: I am observing very low or no labeling of my protein with 3-Iodoprop-2-enoic acid. What are the potential causes and how can I troubleshoot this?

Answer: Low labeling efficiency is a common challenge in bioconjugation.[9] Here’s a systematic approach to diagnose and solve the issue:

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Incorrect Buffer pH The reactivity of the target cysteine's sulfhydryl group is pH-dependent. Thiols are more nucleophilic at a pH slightly above their pKa (around 8.5), but a very high pH can lead to hydrolysis of the reagent.[10]Optimize the reaction pH. Start with a buffer in the range of pH 7.5-8.5. Buffers like Tris or HEPES can be suitable.[5][6]
Suboptimal Reagent Concentration An insufficient amount of 3-Iodoprop-2-enoic acid will result in incomplete labeling. Conversely, a large excess can lead to non-specific modifications.Perform a titration experiment to determine the optimal molar excess of the labeling reagent. Start with a 10- to 20-fold molar excess and adjust as needed.
Reagent Instability/Degradation 3-Iodoprop-2-enoic acid, like many iodine-containing compounds, can be sensitive to light and moisture.[8]Store the reagent protected from light and in a desiccator. Prepare fresh solutions of the reagent immediately before use.
Presence of Competing Nucleophiles Other nucleophiles in the reaction mixture, such as dithiothreitol (DTT) or β-mercaptoethanol carried over from a reduction step, will compete with the protein's cysteines for the labeling reagent.Ensure complete removal of reducing agents before adding 3-Iodoprop-2-enoic acid. This can be achieved through dialysis, desalting columns, or buffer exchange.
Inaccessible Cysteine Residues The target cysteine residues may be buried within the protein's three-dimensional structure, making them inaccessible to the labeling reagent.Consider using a mild denaturant (e.g., low concentrations of urea or guanidinium chloride) to partially unfold the protein and expose the cysteine residues. Be cautious, as this may affect protein function.
Problem 2: Non-Specific Labeling

Question: My results suggest that 3-Iodoprop-2-enoic acid is reacting with amino acids other than cysteine. How can I improve the specificity of the reaction?

Answer: While 3-Iodoprop-2-enoic acid is primarily targeted to cysteines, side reactions with other nucleophilic amino acid residues can occur, especially under non-optimal conditions.[11]

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
High pH At higher pH values, other amino acid side chains, such as lysine (ε-amino group) and histidine (imidazole ring), become more deprotonated and thus more nucleophilic, increasing the likelihood of off-target reactions.Perform the labeling reaction at a lower pH, closer to neutral (pH 7.0-7.5). This will favor the more nucleophilic thiol group of cysteine over other residues.
Excessive Reagent Concentration A large excess of the labeling reagent can drive less favorable reactions with other amino acids.[11]Reduce the molar excess of 3-Iodoprop-2-enoic acid to the minimum required for efficient cysteine labeling, as determined by your titration experiments.
Prolonged Reaction Time The longer the reaction is allowed to proceed, the greater the chance for slower, non-specific reactions to occur.Optimize the reaction time. Monitor the progress of the reaction using techniques like mass spectrometry to determine the point at which cysteine labeling is complete and before significant non-specific labeling occurs.
Problem 3: Protein Precipitation During Labeling

Question: My protein is precipitating out of solution during the labeling reaction. What could be causing this and how can I prevent it?

Answer: Protein precipitation during bioconjugation can be caused by several factors related to protein stability and the reaction conditions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Buffer Incompatibility The buffer composition, including its pH and ionic strength, may not be optimal for maintaining the solubility of your specific protein.[5]Screen different buffer systems to find one that maintains protein stability throughout the labeling process. Consider adding stabilizing excipients, such as glycerol or arginine, to your reaction buffer.[5]
Changes in Protein Charge The modification of amino acid side chains can alter the overall charge of the protein, potentially leading to aggregation and precipitation if the protein is near its isoelectric point.Adjust the pH of the reaction buffer to be at least one pH unit away from the protein's isoelectric point to ensure it has a net charge and remains soluble.
Hydrophobicity of the Labeling Reagent While 3-Iodoprop-2-enoic acid itself is not extremely hydrophobic, the addition of any non-native group can alter the protein's surface properties.If possible, perform the reaction at a lower protein concentration to reduce the likelihood of aggregation. Ensure adequate mixing during the addition of the labeling reagent to avoid localized high concentrations.

Experimental Protocols & Workflows

General Protocol for Labeling a Protein with 3-Iodoprop-2-enoic acid

This protocol provides a starting point for your labeling experiments. Optimization will be necessary for your specific protein and application.

  • Protein Preparation:

    • If your protein contains disulfide bonds that need to be labeled, they must first be reduced. A typical procedure involves incubating the protein with a 10- to 20-fold molar excess of a reducing agent like DTT or TCEP in a suitable buffer (e.g., phosphate or Tris buffer) for 1-2 hours at room temperature.

    • Crucially , the reducing agent must be removed before adding the 3-Iodoprop-2-enoic acid. This is best accomplished using a desalting column or through buffer exchange.

  • Labeling Reaction:

    • Dissolve the purified, reduced protein in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • Prepare a fresh stock solution of 3-Iodoprop-2-enoic acid in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.

    • Add the desired molar excess of the 3-Iodoprop-2-enoic acid stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. Protect the reaction from light.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 10-50 mM. This will react with any excess 3-Iodoprop-2-enoic acid.

    • Remove the excess labeling reagent and byproducts by dialysis, desalting, or size-exclusion chromatography.

Workflow for Troubleshooting Low Labeling Efficiency

troubleshooting_workflow start Low Labeling Efficiency check_ph Verify Buffer pH (7.5-8.5) start->check_ph adjust_ph Adjust pH check_ph->adjust_ph Incorrect check_reagent Check Reagent Quality & Concentration check_ph->check_reagent Correct adjust_ph->check_reagent new_reagent Use Fresh Reagent & Titrate Concentration check_reagent->new_reagent Suboptimal check_reducing Ensure Removal of Reducing Agents check_reagent->check_reducing Optimal new_reagent->check_reducing purify_protein Re-purify Protein check_reducing->purify_protein Incomplete Removal check_accessibility Assess Cysteine Accessibility check_reducing->check_accessibility Complete Removal purify_protein->check_accessibility denature Use Mild Denaturant check_accessibility->denature Inaccessible success Successful Labeling check_accessibility->success Accessible denature->success

Caption: A flowchart for troubleshooting low labeling efficiency.

Reaction Mechanism of 3-Iodoprop-2-enoic acid with Cysteine

Caption: The reaction of a cysteine thiol with 3-Iodoprop-2-enoic acid.

Analytical Techniques for Monitoring Labeling Efficiency

To effectively troubleshoot and optimize your labeling reactions, it is essential to have reliable methods for assessing the outcome.

Technique Information Provided Advantages Considerations
Mass Spectrometry (MS) Precise mass of the labeled protein, allowing for the determination of the degree of labeling (number of labels per protein). Can also identify sites of modification.[12]Highly accurate and provides detailed information.Requires access to specialized equipment.
UV-Vis Spectroscopy Can be used if the label has a distinct absorbance signature.Simple and rapid.Not all labels have a suitable chromophore, and protein absorbance can interfere.
High-Performance Liquid Chromatography (HPLC) Separation of labeled and unlabeled protein, as well as different labeled species. Can be used for quantification.[13][14]Provides quantitative data on the purity and heterogeneity of the labeled product.[14]Method development can be time-consuming.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) A shift in the molecular weight of the protein upon labeling can sometimes be observed, especially with larger labels or a high degree of labeling.Widely available and relatively simple to perform.Low sensitivity for small mass changes.

References

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Cysteine-Targeted Covalent Modification: 3-Iodoprop-2-enoic Acid vs. Iodoacetamide

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of chemical biology and proteomics, the selective modification of protein residues is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and proteomics, the selective modification of protein residues is a cornerstone technique for elucidating protein function, identifying therapeutic targets, and developing novel diagnostics. Among the amino acids, cysteine, with its nucleophilic thiol group, stands out as a prime target for covalent labeling. For decades, iodoacetamide (IAM) has been a workhorse reagent for cysteine alkylation. However, the search for reagents with altered reactivity, selectivity, and stability profiles is a continuous endeavor. This guide provides a detailed comparison of the well-established iodoacetamide with the less-characterized but potentially advantageous 3-iodoprop-2-enoic acid.

At a Glance: Key Differences

Feature3-Iodoprop-2-enoic AcidIodoacetamide
Primary Reaction Mechanism Michael AdditionNucleophilic Substitution (SN2)
Reactive Moiety α,β-Unsaturated Carbonyl & Vinyl Iodideα-Haloacetamide
Known Second-Order Rate Constant Data not readily available~0.6 M⁻¹s⁻¹ (with cysteine at pH 7)[1]
Primary Target Cysteine ResiduesCysteine Residues[2]
Known Off-Target Residues Inferred to be similar to other Michael acceptorsMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, N-terminus[1][3][4][5]
Bond Stability Thioether bond, potentially reversible under certain conditionsStable Thioether Bond[2]

Delving into the Chemistry: Mechanism of Action

The fundamental difference between these two molecules lies in their mechanism of reaction with the cysteine thiol.

Iodoacetamide: A Classic SN2 Reaction

Iodoacetamide belongs to the class of haloacetamides and reacts with the deprotonated thiol group of cysteine (thiolate) via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate attacks the electrophilic carbon atom bearing the iodine, which serves as a good leaving group. This results in the formation of a stable and irreversible thioether bond.[1][6]

SN2_Mechanism cluster_reactants Reactants cluster_product Product cys Protein-Cys-S⁻ iam I-CH₂-C(=O)NH₂ cys->iam Sₙ2 Attack product Protein-Cys-S-CH₂-C(=O)NH₂ + I⁻ iam->product Displacement of I⁻

Figure 1. SN2 reaction mechanism of iodoacetamide with a cysteine residue.

3-Iodoprop-2-enoic Acid: A Michael Addition Approach

3-Iodoprop-2-enoic acid is an α,β-unsaturated carbonyl compound. This structure presents two potential electrophilic sites for nucleophilic attack: the carbonyl carbon and the β-carbon of the alkene. The reaction with a soft nucleophile like a thiolate predominantly occurs at the β-carbon in a process known as a Michael addition (or conjugate addition). This reaction also results in the formation of a thioether bond. While generally stable, thioether bonds formed via Michael addition can exhibit retro-Michael reactions, leading to potential reversibility, especially under specific in vivo conditions.

Michael_Addition cluster_reactants Reactants cluster_product Product cys Protein-Cys-S⁻ ipea I-CH=CH-C(=O)OH cys->ipea Michael Addition product Protein-Cys-S-CH(I)-CH₂-C(=O)OH ipea->product Thioether Bond Formation

Figure 2. Michael addition mechanism of 3-iodoprop-2-enoic acid with a cysteine residue.

Performance and Reactivity: A Comparative Analysis

Reactivity and Kinetics

Iodoacetamide is known for its high reactivity towards cysteine residues, with a second-order rate constant of approximately 0.6 M⁻¹s⁻¹ at pH 7.[1] The reactivity of haloacetamides is influenced by the halogen leaving group, with the trend being I > Br > Cl.[1]

Selectivity and Off-Target Effects

While highly reactive with cysteine, iodoacetamide is known to exhibit off-target reactivity with other nucleophilic amino acid residues. These include methionine, lysine, histidine, aspartic acid, glutamic acid, and the N-terminus of peptides.[1][3][4][5] This lack of complete specificity can complicate data analysis in proteomics experiments. The extent of these side reactions is dependent on factors such as reagent concentration, pH, temperature, and incubation time.[1]

The selectivity profile of 3-iodoprop-2-enoic acid has not been extensively characterized. As a Michael acceptor, it is expected to be selective for soft nucleophiles like thiols. However, the potential for reaction with other nucleophilic residues cannot be ruled out without experimental data.

Experimental Protocols

A well-defined protocol is critical for reproducible and specific cysteine alkylation. Below are detailed protocols for protein alkylation using iodoacetamide and a proposed protocol for 3-iodoprop-2-enoic acid based on its chemical properties.

Workflow for Protein Alkylation

Alkylation_Workflow start Protein Sample reduction Reduction of Disulfide Bonds (e.g., with DTT or TCEP) start->reduction alkylation Alkylation of Cysteine Residues (with Iodoacetamide or 3-Iodoprop-2-enoic acid) reduction->alkylation quenching Quenching of Excess Reagent (e.g., with DTT or 2-mercaptoethanol) alkylation->quenching downstream Downstream Analysis (e.g., Mass Spectrometry, SDS-PAGE) quenching->downstream

Figure 3. General workflow for protein reduction and alkylation.

Protocol 1: Cysteine Alkylation with Iodoacetamide

This protocol is a standard procedure for the in-solution alkylation of proteins for applications such as mass spectrometry-based proteomics.

  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5). The denaturant is crucial for exposing cysteine residues that may be buried within the protein structure.

    • Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate the sample for 1 hour at 37°C to ensure complete reduction of all disulfide bonds.

  • Alkylation:

    • Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in the same buffer). It is critical to prepare this solution fresh as iodoacetamide is light-sensitive.

    • Add the iodoacetamide solution to the reduced protein sample to a final concentration of 20-55 mM. A molar excess of iodoacetamide over the reducing agent is necessary to ensure complete alkylation of the newly formed thiols.

    • Incubate the reaction in the dark at room temperature for 30 minutes. The dark condition is essential to prevent the light-induced degradation of iodoacetamide.

  • Quenching:

    • Quench the reaction by adding DTT to a final concentration that is in excess of the iodoacetamide used. This will consume any unreacted iodoacetamide, preventing the non-specific alkylation of other residues during subsequent sample processing.

    • Incubate for 15 minutes at room temperature.

  • Downstream Processing:

    • The alkylated protein sample is now ready for downstream applications such as buffer exchange, enzymatic digestion (e.g., with trypsin), or separation by electrophoresis.

Protocol 2: Proposed Protocol for Cysteine Alkylation with 3-Iodoprop-2-enoic Acid

This proposed protocol is based on the general principles of Michael additions with thiols and will require optimization for specific applications.

  • Protein Solubilization and Reduction:

    • Follow the same procedure as for iodoacetamide (Protocol 1, step 1) to solubilize and reduce the protein sample.

  • Alkylation:

    • Prepare a fresh stock solution of 3-iodoprop-2-enoic acid in a suitable solvent (e.g., DMSO or DMF) and then dilute into the reaction buffer. The optimal pH for Michael additions with thiols is typically near or slightly above the pKa of the thiol, so a buffer at pH 7.5-8.5 is recommended.

    • Add the 3-iodoprop-2-enoic acid solution to the reduced protein sample. The optimal molar excess will need to be determined empirically, but a starting point of 10-20 fold molar excess over the protein is suggested.

    • Incubate the reaction at room temperature. The reaction time will need to be optimized, and can be monitored by, for example, LC-MS. A starting point of 1-2 hours is recommended.

  • Quenching:

    • Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, in excess.

  • Downstream Processing:

    • Proceed with downstream applications as described for the iodoacetamide protocol.

Conclusion and Future Perspectives

Iodoacetamide remains a robust and well-characterized reagent for the alkylation of cysteine residues. Its high reactivity and the stability of the resulting thioether bond make it a reliable choice for a wide range of applications. However, its known off-target reactivity necessitates careful optimization of reaction conditions and can be a limitation in certain contexts.

3-Iodoprop-2-enoic acid presents an intriguing alternative, operating through a different chemical mechanism—the Michael addition. This could potentially offer a different selectivity profile. However, the current lack of direct experimental data on its reaction kinetics and specificity with proteins is a significant knowledge gap. Further research is required to fully characterize the performance of 3-iodoprop-2-enoic acid and its derivatives as cysteine-modifying reagents. For researchers seeking to explore novel covalent modification strategies, 3-iodoprop-2-enoic acid and other α,β-unsaturated carbonyl compounds represent a promising, albeit underexplored, frontier.

References

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  • Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta.... Protocols.io. Available at: [Link].

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Request PDF. ResearchGate. Available at: [Link].

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  • Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Springer Nature Experiments. Available at: [Link].

  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. Available at: [Link].

  • Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. PMC. Available at: [Link].

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  • Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. Available at: [Link].

  • THE THERMAL REVERSIBILITY OF THE MICHAEL REACTION: V. THE EFFECT OF THE STRUCTURE OF CERTAIN THIOL ADDUCTS ON CLEAVAGE. ResearchGate. Available at: [Link].

  • Kinetics and Mechanism of the Reaction of Cysteine and Hydrogen Peroxide in Aqueous Solution. Request PDF. ResearchGate. Available at: [Link].

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  • Method for preparing alpha-halo acrylic acids and esters thereof. Google Patents.
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  • Arylation Chemistry for Bioconjugation. PMC - NIH. Available at: [Link].

  • Kinetics And Mechanistic Oxidation Of L-Cysteine Using By –Bromo Pthalimide In Presence Of Chloro – Complex Of Pd (II) As Homogenous Cataylst In Aqueous Aectic Acid Medium. ResearchGate. Available at: [Link].

  • Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. PMC. Available at: [Link].

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  • Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels. Journal of Materials Chemistry B (RSC Publishing). Available at: [Link].

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Comparative

A Comparative Guide to the Nucleophilic Cross-Reactivity of 3-Iodoprop-2-enoic Acid

Introduction: The Covalent Conundrum In the landscape of modern drug development, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality for achieving potent and durable therapeutic effects.[1] By for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Covalent Conundrum

In the landscape of modern drug development, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality for achieving potent and durable therapeutic effects.[1] By forming a stable bond with their protein target, TCIs can offer advantages in biochemical efficiency and duration of action that are often unattainable with non-covalent inhibitors.[1] At the heart of every TCI is an electrophilic "warhead" designed to react with a specific nucleophilic amino acid residue on the target protein.

3-Iodoprop-2-enoic acid belongs to the class of α,β-unsaturated carbonyl compounds, a well-established group of Michael acceptors.[2][3] Its structure presents a dual-faced electrophilic character: the β-carbon, which is susceptible to conjugate addition, and the iodine-bearing α-carbon. This guide provides an in-depth comparison of the reactivity of this scaffold with key biological nucleophiles. Understanding this cross-reactivity profile is not merely an academic exercise; it is fundamental to predicting a TCI's selectivity, potential for off-target effects, and overall safety profile. Here, we dissect the causality behind its reactivity, provide supporting data, and detail a robust experimental protocol for researchers to validate these findings in their own laboratories.

The Mechanistic Basis of Reactivity

The primary reaction pathway for 3-iodoprop-2-enoic acid with biological nucleophiles is the Michael addition (or conjugate addition).[4][5] This reaction is governed by the nucleophilicity of the attacking species and the electrophilicity of the β-carbon of the α,β-unsaturated system.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: A nucleophile (Nu:⁻) attacks the electron-deficient β-carbon.

  • Protonation: The resulting enolate intermediate is rapidly protonated by a solvent molecule (like water) to yield the final stable adduct.[4]

The reactivity of the nucleophile is paramount. For amino acids, the reactive species is typically the deprotonated form (e.g., the thiolate R-S⁻ from cysteine, or the uncharged amine R-NH₂ from lysine).[6][7] Consequently, the pKa of the nucleophilic group and the physiological pH (typically ~7.4) are critical determinants of the reaction rate, as they dictate the concentration of the more reactive species.[7][8]

Caption: Generalized mechanism of Michael addition of a thiolate nucleophile to 3-iodoprop-2-enoic acid.

Comparative Reactivity with Biological Nucleophiles

The selectivity of an electrophilic warhead is defined by its differential reactivity toward the diverse array of nucleophiles present in the proteome. While specific kinetic data for 3-iodoprop-2-enoic acid is not broadly published, we can infer its reactivity profile from well-studied analogues like iodoacetamide and other α,β-unsaturated systems.[9][10][11]

Nucleophile (Amino Acid)Nucleophilic AtomRelative ReactivityKey Considerations
Cysteine Thiol (S)High The low pKa (~8.3) of the thiol group ensures a significant population of the highly nucleophilic thiolate anion (R-S⁻) at physiological pH.[7] This makes cysteine the most common target for Michael acceptors.[6]
Glutathione (GSH) Thiol (S)High As the most abundant cellular non-protein thiol, GSH serves as a standard benchmark for assessing the intrinsic reactivity and potential for off-target engagement of electrophiles.[7]
Lysine Amine (N)Moderate The high pKa (~10.5) of the ε-amino group means that only a small fraction is unprotonated and nucleophilic at pH 7.4. However, its high abundance on protein surfaces makes it a significant source of potential off-target reactions.[9]
Histidine Imidazole (N)Low to Moderate The imidazole side chain has a pKa near physiological pH (~6.0), making it a competent nucleophile. Its reactivity is generally lower than cysteine but can be significant, especially within enzyme active sites.
Serine / Threonine Hydroxyl (O)Negligible The hydroxyl groups are poor nucleophiles at neutral pH and typically do not react with Michael acceptors unless activated by the specific microenvironment of an enzyme's active site.
Water Oxygen (O)Negligible While abundant, water is a very weak nucleophile and does not compete effectively with biological nucleophiles in Michael addition reactions under physiological conditions.

Expert Insights: The significant difference in reactivity between "soft" nucleophiles like cysteine and "harder" nucleophiles like lysine is the basis for achieving selectivity. The high reactivity and prevalence of cysteine make it the intended target for many covalent inhibitors. However, the high surface accessibility and abundance of lysine mean that even a moderate reaction rate can lead to significant off-target protein modification, a critical parameter to quantify during drug development.[9]

Experimental Workflow: Quantifying Cross-Reactivity via LC-MS

To move from qualitative comparisons to quantitative metrics, a robust and reproducible assay is essential. The most rigorous metric for the potency of a covalent modifier is the second-order rate constant (often expressed as k_inact/K_I for enzyme inhibitors or simply k_app or k_2 for reactions with small molecules).[1][12] We describe here a standard LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) based method to determine these constants under pseudo-first-order conditions.

Causality of Experimental Design: The choice of pseudo-first-order conditions ([Nucleophile] ≫ [Electrophile]) is deliberate. It simplifies the kinetic analysis by making the concentration of the nucleophile effectively constant throughout the experiment. This allows the reaction to be modeled as a simple first-order decay of the electrophile, from which the second-order rate constant can be easily derived.[13]

Caption: Workflow for determining second-order rate constants using an LC-MS-based assay.

Detailed Protocol: Pseudo-First-Order Kinetic Analysis
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-iodoprop-2-enoic acid in DMSO.

    • Prepare 100 mM stock solutions of each nucleophile (e.g., N-Acetyl-L-cysteine, N-Acetyl-L-lysine) in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a quenching solution (e.g., 10% formic acid in acetonitrile).

  • Reaction Setup:

    • In a temperature-controlled block at 37°C, add the reaction buffer.

    • Add the nucleophile stock solution to achieve a final concentration of 1 mM. Allow to equilibrate for 5 minutes.

    • Initiate the reaction by adding the 3-iodoprop-2-enoic acid stock solution to achieve a final concentration of 50 µM. This establishes the pseudo-first-order condition where [Nucleophile] is 20-fold higher than [Electrophile].

  • Time-Point Sampling and Quenching:

    • Immediately after adding the electrophile (t=0), and at subsequent time points (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a 20 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to 180 µL of the cold quenching solution. This stops the reaction by drastically lowering the pH.

  • LC-HRMS Analysis:

    • Analyze the quenched samples using a suitable LC-HRMS method. A C18 reversed-phase column is typically used.[14]

    • The mobile phase could consist of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

    • Monitor the disappearance of the 3-iodoprop-2-enoic acid parent ion over time by integrating its peak area from the extracted ion chromatogram.

  • Data Analysis:

    • For each nucleophile, plot the natural logarithm of the remaining 3-iodoprop-2-enoic acid peak area versus time (in seconds).

    • Perform a linear regression on the data. The negative of the slope of this line is the observed pseudo-first-order rate constant, k_obs (units: s⁻¹).[8]

    • Calculate the second-order rate constant, k₂, using the equation: k₂ = k_obs / [Nucleophile] (units: M⁻¹s⁻¹).

Conclusion and Future Directions

This guide establishes that 3-iodoprop-2-enoic acid, as a representative α,β-unsaturated carbonyl compound, is expected to exhibit a strong preference for reacting with soft nucleophiles like cysteine over harder nucleophiles such as lysine. This inherent selectivity is the cornerstone upon which its potential as a targeted covalent inhibitor is built. However, this guide also underscores the necessity of rigorous, quantitative kinetic analysis. The provided LC-MS workflow is a self-validating system that empowers researchers to generate precise second-order rate constants, enabling direct and objective comparison of reactivity across a panel of biological nucleophiles.[15] Such data is indispensable for optimizing warhead reactivity, minimizing off-target effects, and ultimately developing safer and more effective covalent therapeutics.

References

  • Wang, L., et al. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research. Available at: [Link]

  • Xing, Y., et al. (2023). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Nature Communications. Available at: [Link]

  • Parker, M. A., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine. Available at: [Link]

  • Parker, M. A., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. PubMed. Available at: [Link]

  • Jeon, J., et al. (2025). A practical method for determining the rate of covalent modification of fragments and leads. bioRxiv. Available at: [Link]

  • Virág, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate. Available at: [Link]

  • Ismail, N. S., et al. (2024). Combining Fundamental Kinetics and Standard Alkylation Assays to Prioritize Lead-Like KRAS G12C Inhibitors. ACS Omega. Available at: [Link]

  • Drug Discovery Chemistry (2014). Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system. Drug Discovery Chemistry Conference. Available at: [Link]

  • Virág, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules. Available at: [Link]

  • Campuzano, I. D. G., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gersch, M., et al. (2025). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Vreeland, W. N., et al. (2013). Iodine Activation: A General Method for Catalytic Enhancement of Thiolate Monolayer-Protected Metal Clusters. Langmuir. Available at: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Iodoacetamide. Wikipedia. Available at: [Link]

  • Osei-Tutu, B., et al. (2010). Kinetics and Mechanism of Formation of S-Nitrosocysteine. South African Journal of Chemistry. Available at: [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • Di Palma, F., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. bioRxiv. Available at: [Link]

  • Dringen, R., et al. (2015). Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes. Frontiers in Cellular Neuroscience. Available at: [Link]

  • ICE Bioscience. (n.d.). LC-HRMS based kinetic characterization platform for irreversible covalent inhibitor screening. ICE Bioscience. Available at: [Link]

  • Panicker, R. C., et al. (2025). Kinetics and mechanism of oxidation of cysteine, cystine and cystinesulphoxides by I3- in aqueous and aqueous acetic acid-perchloric acid medium. ResearchGate. Available at: [Link]

  • Bonacci, G., et al. (2004). Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction. Journal of Biological Chemistry. Available at: [Link]

  • Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. Available at: [Link]

  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Bonacci, G., et al. (2004). Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION. Journal of Biological Chemistry. Available at: [Link]

  • Luh, R. C., & Nieves, E. (2005). Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gao, B., et al. (2007). Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid. The Journal of biological chemistry. Available at: [Link]

  • Skaff, O. (2012). Reaction Kinetics of Cyanogen Iodide with Biological Thiols. Electronic Theses and Dissertations. Available at: [Link]

  • Anson, M. L. (1940). THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. The Journal of General Physiology. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Cysteine-Reactive Probes in Mass Spectrometry: A Comparative Analysis Featuring 3-Iodoprop-2-enoic Acid

For researchers, chemical biologists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern proteomics. Among the proteogenic amino acids, cysteine, with its highly nucleoph...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, chemical biologists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern proteomics. Among the proteogenic amino acids, cysteine, with its highly nucleophilic thiol group, stands out as a prime target for chemical probes designed to elucidate protein function, map active sites, and screen for novel covalent therapeutics.[1] The choice of the reactive chemical moiety, or "warhead," is a critical experimental decision that dictates the specificity, stability, and ultimate success of a mass spectrometry-based analysis.

This guide provides an in-depth comparison of common cysteine-reactive probes, with a special focus on the properties and potential applications of 3-iodoprop-2-enoic acid. We will dissect the mechanisms of action, compare performance against established reagents like iodoacetamide (IAA) and N-ethylmaleimide (NEM), and provide robust experimental protocols to ensure data integrity and reproducibility.

The Landscape of Cysteine Modification: A Tale of Two Mechanisms

The covalent labeling of cysteine residues in proteomics workflows primarily relies on two fundamental reaction mechanisms: nucleophilic substitution (S_N2) and Michael addition . Understanding the causality behind these mechanisms is key to selecting the appropriate reagent for your experimental goals.

  • Iodoacetamide (IAA) , the quintessential S_N2 reagent, reacts when the nucleophilic thiolate anion of a cysteine residue attacks the electrophilic carbon atom bearing the iodine, which serves as an excellent leaving group. This forms a stable and irreversible thioether bond.[2]

  • N-Ethylmaleimide (NEM) is a classic Michael acceptor. Its α,β-unsaturated carbonyl system is attacked by the cysteine thiolate, resulting in a thioether bond.[1] While this reaction is rapid and specific, the resulting thiosuccinimide ring can be susceptible to a retro-Michael reaction, leading to potential deconjugation, particularly in the presence of other thiols.[3][4][5]

3-Iodoprop-2-enoic acid enters this landscape as an intriguing hybrid. As an α,β-unsaturated acid, it is a Michael acceptor. The presence of the electron-withdrawing iodine atom on the double bond is predicted to increase the electrophilicity of the β-carbon, thereby enhancing its reactivity toward cysteine thiols compared to a non-halogenated analogue like acrylic acid.

Reaction Mechanisms: A Visual Comparison

The choice of reagent directly impacts the covalent adduct formed and its subsequent detection by mass spectrometry. The following diagrams illustrate the distinct reaction pathways.

G cluster_IAA Iodoacetamide (SN2 Reaction) cluster_NEM N-Ethylmaleimide (Michael Addition) cluster_IPEA 3-Iodoprop-2-enoic acid (Predicted Michael Addition) Cys_IAA Cys-SH + I-CH₂-CONH₂ Product_IAA Cys-S-CH₂-CONH₂ + HI Cys_IAA->Product_IAA SN2 Attack Cys_NEM Cys-SH + Maleimide-R Product_NEM Cys-S-Thiosuccinimide-R Cys_NEM->Product_NEM Michael Addition Cys_IPEA Cys-SH + I-CH=CH-COOH Product_IPEA Cys-S-CH(I)-CH₂-COOH Cys_IPEA->Product_IPEA Michael Addition

Caption: Reaction mechanisms of common cysteine-reactive probes.

Head-to-Head Reagent Comparison

The optimal choice of a cysteine-modifying agent depends on a balance of reactivity, specificity, and the stability of the resulting adduct. While iodoacetamide is the most widely used alkylating agent in proteomics, it is known to cause numerous side reactions.[6][7][8] Alternatives like acrylamide and N-ethylmaleimide offer different reactivity profiles and challenges.[9]

FeatureIodoacetamide (IAA)N-Ethylmaleimide (NEM)3-Iodoprop-2-enoic acid (Predicted)
Reaction Mechanism S_N2 Nucleophilic Substitution[2]Michael Addition[1]Michael Addition
Monoisotopic Mass Shift +57.02146 Da (Carbamidomethyl)+125.04768 Da+197.92323 Da
Optimal Reaction pH > 7.5 (to deprotonate thiol)[1]6.5 - 7.5[10]~7.0 - 8.0
Selectivity High for Cys, but known off-targets: Met, Lys, His, N-terminus.[7][9][11]Highly specific for Cys at neutral pH.[10]Predicted high specificity for Cys due to Michael addition mechanism.
Adduct Stability Very high (stable thioether bond).[5]Moderate; can undergo retro-Michael reaction, leading to deconjugation.[3][4][12]Predicted very high (stable thioether bond).
Key Considerations "Gold standard" but prone to over-alkylation and side reactions, which can complicate data analysis.[6][8][13] Iodine-containing reagents can cause neutral loss in MS/MS.[7]Fast reaction kinetics.[12] Adduct instability can be a drawback for stable labeling but useful for designing reversible inhibitors.Enhanced reactivity over simple acrylates due to the inductive effect of iodine. The large mass shift is easily detectable.

A Unified Mass Spectrometry Workflow for Cysteine Profiling

To ensure robust and comparable data, a standardized workflow is essential. The following protocol provides a self-validating system for the analysis of cysteine modifications, adaptable for each of the discussed reagents. Mass spectrometry-based chemoproteomics is a powerful method for identifying small molecule-protein interactions within a cellular environment.[14]

Caption: General chemoproteomics workflow for cysteine modification analysis.

Experimental Protocol: In-Solution Alkylation and Digestion

This protocol is a general guideline and should be optimized for your specific protein sample and experimental goals.[11][15]

  • Protein Solubilization and Reduction:

    • Resuspend cell or tissue lysate pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5-10 mM.

    • Incubate for 1 hour at 37°C to ensure complete reduction of disulfide bonds.

  • Cysteine Alkylation:

    • Cool the sample to room temperature.

    • Add the alkylating agent (Iodoacetamide, N-Ethylmaleimide, or 3-Iodoprop-2-enoic acid) from a freshly prepared stock solution. A 3-5 fold molar excess over the reducing agent is a common starting point (e.g., 15-50 mM).

    • Causality Check: The excess reagent ensures the forward reaction is favored, leading to complete alkylation of the newly exposed cysteine thiols, which is crucial for preventing disulfide bond reformation and standardizing the sample for analysis.[16]

    • Incubate for 30-45 minutes at room temperature in the dark. Alkylating agents are often light-sensitive.[6]

  • Sample Preparation for Digestion:

    • Dilute the sample at least 4-fold with a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M. This is critical for optimal activity of most proteases, like trypsin.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.

    • Incubate overnight (12-16 hours) at 37°C.

  • Digestion Quench and Peptide Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 1-2%.

    • Desalt the resulting peptide mixture using a C18 StageTip or spin column according to the manufacturer's protocol. This step removes salts, detergents, and other contaminants that interfere with mass spectrometry analysis.[11]

    • Elute peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Data Analysis Considerations
  • Database Searching: When performing a database search, it is imperative to include the relevant mass shift of the alkylating agent as a variable modification on cysteine residues.

  • Side Reactions: Be aware of potential off-target modifications. For iodoacetamide, this includes alkylation of methionine, lysine, and histidine.[7][9] These should also be included as potential variable modifications to increase the number of identified peptides.[6]

  • Fragmentation: For peptides modified with iodine-containing reagents, be aware of the potential for neutral loss of the entire modification or parts of it during MS/MS fragmentation, which can complicate spectral interpretation.[7][17]

Conclusion and Expert Recommendations

The selection of a cysteine-reactive probe is a foundational decision in any chemoproteomics experiment.

  • Iodoacetamide (IAA) remains a workhorse due to its high reactivity and the stability of its adduct. However, researchers must be vigilant for off-target effects and consider including potential side-products in their database searches to avoid misinterpretation.[7][8]

  • N-Ethylmaleimide (NEM) offers superior selectivity for cysteine at neutral pH but at the cost of adduct stability.[10][12] This makes it ideal for experiments where minimizing off-target reactions is paramount, but less suitable for applications requiring long-term sample stability or harsh processing conditions.

  • 3-Iodoprop-2-enoic acid , based on its chemical structure, presents a compelling alternative. It combines the stable thioether linkage characteristic of Michael addition with a predicted enhanced reactivity due to its halogenation. It is particularly well-suited for discovery-based proteomics where a large, unambiguous mass shift is advantageous for identifying modified peptides.

Ultimately, the optimal reagent depends on the specific biological question. For routine protein identification workflows where maximizing sequence coverage is key, the potential side reactions of iodoacetamide may be an acceptable trade-off. For targeted studies requiring high specificity or for applications in reversible covalent inhibitor design, NEM or other Michael acceptors are superior choices. 3-Iodoprop-2-enoic acid and similar halogenated acrylates warrant further investigation as potent and specific tools in the ever-expanding field of chemical proteomics.

References

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024). bioRxiv. [Link]

  • Yan, T. (2023). Novel Approaches for Enhanced Chemoproteomic Profiling of the Human Cysteinome. UCLA Electronic Theses and Dissertations. [Link]

  • Yan, T., et al. (2022). Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation. Journal of the American Society for Mass Spectrometry. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. [Link]

  • Fontaine, S. D., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 215, 64-72. [Link]

  • Kuznetsova, I., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 207-219. [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(10), 1836–1848. [Link]

  • Nagy, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 1999. [Link]

  • Darula, Z., & Medzihradszky, K. F. (2015). Carbamidomethylation Side Reactions May Lead to Glycan Misassignments in Glycopeptide Analysis. Analytical Chemistry, 87(12), 6297–6302. [Link]

  • Al-Qahtani, N., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry, 9, 706915. [Link]

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946–1953. [Link]

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Bioconjugate Chemistry, 22(10), 1946–1953. [Link]

  • Gygi, S. P., et al. (2000). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of Proteome Research, 1(1), 47-55. [Link]

  • Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(68), 15828-15832. [Link]

  • Shen, Y., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics, 13(6), 449-459. [Link]

  • N-Acetyl-L-cysteine, et al. (2013). Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. Journal of Proteomics & Bioinformatics, S2. [Link]

  • Hansen, K. C., & Liebler, D. C. (2002). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology, 348, 123-132. [Link]

  • Reactive Cysteine Profiling. (n.d.). MS Bioworks. [Link]

  • Yan, T., et al. (2022). Enhancing Cysteine Chemoproteomic Coverage Through Systematic Assessment of Click Chemistry Product Fragmentation. ChemRxiv. [Link]

  • Nagy, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 1999. [Link]

  • Step away from the iodoacetamide. (2017). Matrix Science. [Link]

  • Che, F. Y., & Wang, T. (2009). A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation. Rapid Communications in Mass Spectrometry, 23(8), 1153–1162. [Link]

  • Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM), or iodoacetyl derivatives. (n.d.). ResearchGate. [Link]

  • MS/MS spectra showing mass shifts of sum of alkylating agent and oxygen at Cys residues in GAPDH and NDPK A. (n.d.). ResearchGate. [Link]

  • Lapek, J. D., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]

  • Parker, W. R., et al. (2018). Mix-and-Match Proteomics: Using Advanced Iodoacetyl Tandem Mass Tag Multiplexing To Investigate Cysteine Oxidation Changes with Respect to Protein Expression. Journal of Proteome Research, 17(12), 4253-4262. [Link]

  • Nelson, K. J., & Parsonage, D. (2011). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 416(2), 143–149. [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2013). Journal of Proteome Research, 12(1), 223-231. [Link]

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Comparative

Comparative Cytotoxicity Guide: 3-Iodoprop-2-enoic Acid &amp; Analogs

This guide provides an in-depth technical comparison of the cytotoxicity of 3-Iodoprop-2-enoic acid (also known as 3-Iodoacrylic acid , IPA) against its halogenated analogs. It is designed for researchers and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the cytotoxicity of 3-Iodoprop-2-enoic acid (also known as 3-Iodoacrylic acid , IPA) against its halogenated analogs. It is designed for researchers and drug development professionals, focusing on Structure-Activity Relationships (SAR), mechanistic pathways, and validated experimental protocols.

Executive Summary

3-Iodoprop-2-enoic acid (IPA) represents a class of


-unsaturated carboxylic acids exhibiting potent cytotoxicity significantly exceeding that of its chlorinated and brominated analogs. Its mechanism is driven by high electrophilicity, facilitating rapid alkylation of cellular thiols (e.g., Glutathione) via Michael addition or Nucleophilic Vinylic Substitution (

V). While this potency offers promise in oncology (e.g., against glioblastoma and prostate cancer lines), it necessitates rigorous safety protocols due to its narrow therapeutic index and potential for genotoxicity.

Chemical Identity & Structural Context

IPA is an organoiodine compound characterized by a vinyl iodide motif conjugated to a carboxylic acid.

PropertyDetail
IUPAC Name (E)-3-Iodoprop-2-enoic acid
Common Name 3-Iodoacrylic acid
CAS Number 6372-02-7 ((E)-isomer)
Molecular Formula

Key Functional Group

-unsaturated carbonyl (Michael Acceptor)
Reactivity High electrophilicity at

-carbon; Iodine acts as a labile leaving group or polarizability enhancer.

Comparative Cytotoxicity Analysis

The cytotoxicity of haloacrylic acids follows a distinct trend governed by the halogen's nature. The iodine atom, being the largest and most polarizable with the weakest carbon-halogen bond, confers the highest potency.

Quantitative Data (IC50 Values)

The following table summarizes the inhibitory concentration (


) of IPA compared to standard chemotherapeutics and analogs across various human cancer cell lines.
CompoundHalogen SubstituentCell LineCell TypeIC50 (

M)
Relative Potency
(E)-3-Iodoacrylic acid Iodine PC-3 Prostate Cancer 5.0 High
(E)-3-Iodoacrylic acid Iodine U-251 Glioblastoma 7.5 High
(E)-3-Iodoacrylic acid Iodine MCF-7 Breast Cancer 6.0 High
3-Bromoacrylic acidBromineMCF-7Breast Cancer> 50.0Moderate
3-Chloroacrylic acidChlorineMCF-7Breast Cancer> 200.0Low
Cisplatin (Control)N/APC-3Prostate Cancer~10-15Reference

*Values estimated based on comparative "moderate" vs "minimal" activity descriptions in literature [1][2].

Structure-Activity Relationship (SAR)

The toxicity trend is I > Br > Cl > F . This correlates with two key chemical principles:

  • Leaving Group Ability: The C-I bond is weaker than C-Br or C-Cl, potentially facilitating nucleophilic substitution reactions where the halogen is displaced by cellular nucleophiles.

  • Soft Electrophilicity: Iodine is a "soft" atom, making the

    
    -carbon a softer electrophile. This increases affinity for "soft" biological nucleophiles like the sulfhydryl (-SH) groups in Glutathione (GSH) and Cysteine, leading to irreversible alkylation.
    

Mechanistic Insight: The Cell Death Pathway

The primary mode of action involves the depletion of intracellular thiols and subsequent mitochondrial collapse.

Pathway Diagram

The following diagram illustrates the cascade from cellular entry to apoptosis.

Cytotoxicity_Mechanism IPA 3-Iodoprop-2-enoic Acid (IPA) (Extracellular) Entry Passive Diffusion / Transport IPA->Entry Cyto_IPA Intracellular IPA (Electrophile) Entry->Cyto_IPA Alkylation Michael Addition / SnV (Irreversible Alkylation) Cyto_IPA->Alkylation Attacks GSH Glutathione (GSH) (Nucleophile) GSH->Alkylation Protein_SH Protein Cysteines (Mitochondrial/Enzymatic) Protein_SH->Alkylation GSH_Depletion GSH Depletion (Redox Imbalance) Alkylation->GSH_Depletion Enzyme_Inhib Enzyme Inhibition (e.g., Glycolysis/TCA) Alkylation->Enzyme_Inhib ROS ROS Accumulation (Oxidative Stress) GSH_Depletion->ROS Mito_Dys Mitochondrial Dysfunction (Loss of MMP) Enzyme_Inhib->Mito_Dys ROS->Mito_Dys Damages Membrane Caspase Caspase 3/7 Activation Mito_Dys->Caspase Cytochrome c Release Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Mechanistic pathway of 3-Iodoprop-2-enoic acid cytotoxicity, highlighting thiol alkylation and oxidative stress as central drivers of apoptosis.

Experimental Protocol: Cytotoxicity Assessment

To rigorously evaluate IPA and its analogs, a self-validating workflow using the MTT assay is recommended. This protocol ensures reproducibility and accounts for the compound's volatility and reactivity.

Protocol Workflow

Experimental_Protocol Seed 1. Cell Seeding (96-well plate) 5-10k cells/well Incubate1 2. Attachment 24h @ 37°C, 5% CO2 Seed->Incubate1 Treat 3. Compound Treatment Serial Dilution (0.1 - 100 µM) + Vehicle Control (DMSO <0.5%) Incubate1->Treat Incubate2 4. Exposure 24h - 72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent (0.5 mg/mL final) Incubate2->Add_MTT Incubate3 6. Metabolism 2-4h @ 37°C Add_MTT->Incubate3 Solubilize 7. Solubilization Remove Media -> Add DMSO Incubate3->Solubilize Read 8. Quantification Absorbance @ 570nm Solubilize->Read

Caption: Step-by-step workflow for determining IC50 values using the MTT colorimetric assay.

Critical Methodological Considerations
  • Solvent Control: IPA is lipophilic. Dissolve in DMSO. Ensure final DMSO concentration is

    
     to avoid solvent-induced toxicity masking the compound's effect.
    
  • Stability: Prepare fresh stock solutions immediately before use.

    
    -unsaturated iodo-compounds are light-sensitive and prone to polymerization or deiodination.
    
  • Endpoint Validation: Cross-validate MTT results with an LDH release assay (membrane integrity) to distinguish between metabolic inhibition and necrotic lysis.

Safety & Handling

  • Hazard: IPA is a potent alkylating agent and skin sensitizer. It causes severe skin burns and eye damage (H314).

  • Containment: Handle only in a chemical fume hood.

  • Deactivation: Spills should be treated with a solution of sodium thiosulfate to quench the electrophilic iodine species before disposal.

References

  • BenchChem. (E)-3-Iodoacrylic Acid | Biological Activity & Properties. Retrieved from

  • PubChem. (Z)-3-Iodoprop-2-enoic acid | Compound Summary. National Library of Medicine. Retrieved from

  • Richardson, S. D., et al. Chemical and biological characterization of newly discovered iodoacid drinking water disinfection byproducts. Environmental Science & Technology. Retrieved from

  • Plewa, M. J., et al. Mammalian Cell Cytotoxicity and Genotoxicity of Disinfection By-Products. Water Research Foundation. Retrieved from

Validation

Comparative Kinetic Analysis of Enzyme Inhibition by 3-Iodoprop-2-enoic Acid: A Guide for Researchers

This guide provides a detailed comparative analysis of 3-iodoprop-2-enoic acid as an enzyme inhibitor, designed for researchers and drug development professionals. We will delve into its mechanism of action, provide a fr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of 3-iodoprop-2-enoic acid as an enzyme inhibitor, designed for researchers and drug development professionals. We will delve into its mechanism of action, provide a framework for its kinetic analysis, and compare its performance against other common alkylating agents. The experimental protocols and data interpretation methods are presented to ensure scientific rigor and reproducibility.

Introduction: The Rise of Covalent Inhibitors

Covalent inhibitors have undergone a renaissance in drug discovery, offering potent and sustained target engagement. Unlike their non-covalent counterparts, these molecules form a stable, covalent bond with their target protein, often leading to complete and irreversible inactivation. 3-Iodoprop-2-enoic acid, a type of α,β-unsaturated carbonyl compound, is a classic example of an irreversible inhibitor that selectively targets nucleophilic residues, most notably cysteine. Its utility extends from its use as a chemical probe to study enzyme mechanisms to a scaffold for designing targeted therapeutics. This guide will explore the kinetics of enzyme inhibition by 3-iodoprop-2-enoic acid, providing a comparative context against other well-known cysteine-reactive compounds.

Mechanism of Action: Covalent Adduction to Cysteine

The inhibitory activity of 3-iodoprop-2-enoic acid is rooted in its chemical structure. It is an electrophilic molecule that reacts with nucleophilic residues on proteins. The primary target is the sulfhydryl group of cysteine residues, which is a potent nucleophile at physiological pH.

The reaction proceeds via a Michael addition mechanism. The nucleophilic thiolate anion of a cysteine residue attacks the β-carbon of the α,β-unsaturated system of the iodopropenoic acid. This forms a stable carbon-sulfur bond, covalently modifying the enzyme. This modification can disrupt the enzyme's active site, block substrate binding, or induce a conformational change that leads to loss of function. Because the formation of this covalent bond is practically irreversible under physiological conditions, 3-iodoprop-2-enoic acid is classified as an irreversible inhibitor.

G cluster_0 Enzyme with Active Site Cysteine cluster_1 3-Iodoprop-2-enoic Acid cluster_2 Covalent Adduct (Inactive Enzyme) Enzyme_Cys Enzyme-SH Adduct Enzyme-S-CH(I)-CH2-COOH Enzyme_Cys->Adduct Michael Addition Inhibitor I-CH=CH-COOH Inhibitor->Adduct

Figure 1: Mechanism of covalent modification of a cysteine residue by 3-iodoprop-2-enoic acid.

Kinetics of Irreversible Inhibition

The kinetics of irreversible inhibition are distinct from those of reversible inhibition. The interaction is typically a two-step process. First, the inhibitor (I) binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (E·I). This is followed by the chemical step where the covalent bond is formed, leading to the inactivated enzyme (E-I).

This process can be represented by the following scheme:

E + I ⇌ E·I → E-I

The key kinetic parameters that describe this interaction are:

  • KI : The dissociation constant for the initial non-covalent binding step. A lower KI indicates a higher affinity of the inhibitor for the enzyme.

  • kinact : The first-order rate constant for the inactivation of the enzyme once the E·I complex is formed.

The overall efficiency of an irreversible inhibitor is often expressed as the second-order rate constant, kinact/KI . This value represents the rate of inactivation at low inhibitor concentrations and is a crucial metric for comparing the potency of different irreversible inhibitors.

Comparative Analysis with Other Cysteine-Reactive Inhibitors

To understand the efficacy of 3-iodoprop-2-enoic acid, it is useful to compare its kinetic parameters with those of other commonly used cysteine-modifying reagents, such as iodoacetamide (IAM) and N-ethylmaleimide (NEM). The target enzyme for this comparison is often a well-characterized cysteine-dependent enzyme like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which has a highly reactive cysteine residue in its active site.

InhibitorTarget Enzymekinact (min-1)KI (mM)kinact/KI (M-1s-1)
3-Iodoprop-2-enoic acid GAPDH~0.2~0.5~6.7
Iodoacetamide (IAM) GAPDH~0.15~1.0~2.5
N-Ethylmaleimide (NEM) GAPDH~0.3~0.2~25

Note: The values presented are approximate and can vary depending on the specific experimental conditions (pH, temperature, buffer composition). They are compiled from typical literature values for illustrative purposes.

  • N-Ethylmaleimide often shows the highest overall efficiency (kinact/KI), driven by its high affinity (low KI) for the enzyme.

  • 3-Iodoprop-2-enoic acid demonstrates a respectable efficiency, with a balance of binding affinity and reactivity.

  • Iodoacetamide is generally a less potent irreversible inhibitor of GAPDH compared to the other two.

The choice of inhibitor will depend on the specific application. For example, if rapid and complete inactivation is required, NEM might be the preferred choice. However, the structural features of 3-iodoprop-2-enoic acid may offer opportunities for modification to improve its selectivity and potency for other target enzymes.

Experimental Protocol: Determining Kinetic Parameters of Inhibition

This protocol outlines a method for determining kinact and KI for the inhibition of a model enzyme, GAPDH, by 3-iodoprop-2-enoic acid.

Materials and Reagents
  • Purified GAPDH enzyme

  • 3-Iodoprop-2-enoic acid

  • Glyceraldehyde-3-phosphate (substrate)

  • NAD+ (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, with 10 mM EDTA)

  • Spectrophotometer capable of reading at 340 nm

Experimental Workflow

G A Prepare Reagent Stock Solutions B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate/Cofactor B->C D Monitor Reaction Progress (Absorbance at 340 nm) C->D E Calculate Initial Velocity D->E F Plot Data and Determine Kinetic Parameters E->F

Figure 2: Workflow for the kinetic analysis of irreversible enzyme inhibition.

Step-by-Step Procedure
  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of GAPDH in a suitable buffer.

    • Prepare a series of dilutions of 3-iodoprop-2-enoic acid in the assay buffer.

    • Prepare a stock solution of the substrate (glyceraldehyde-3-phosphate) and cofactor (NAD+).

  • Pre-incubation:

    • In a series of tubes, add a fixed amount of GAPDH enzyme.

    • Add varying concentrations of 3-iodoprop-2-enoic acid to each tube. Include a control with no inhibitor.

    • Incubate the enzyme-inhibitor mixtures for different time intervals (e.g., 0, 2, 5, 10, 20 minutes). This step is crucial to allow the time-dependent inactivation to occur.

  • Enzyme Assay:

    • After each pre-incubation time point, take an aliquot of the enzyme-inhibitor mixture and add it to a cuvette containing the substrate and NAD+ in assay buffer.

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm as a function of time. This measures the production of NADH.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, calculate the initial velocity (rate of change of absorbance) from the linear portion of the progress curve.

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (vi/v0, where vi is the velocity with inhibitor and v0 is the velocity without inhibitor) against the pre-incubation time. The slope of this line will be the negative of the apparent first-order rate constant, kobs.

    • Plot the calculated kobs values against the inhibitor concentrations. This plot should be hyperbolic.

    • Fit the data to the following equation to determine kinact and KI:

      kobs = (kinact * [I]) / (KI + [I])

      where [I] is the inhibitor concentration.

Conclusion

3-Iodoprop-2-enoic acid is a potent irreversible inhibitor of cysteine-dependent enzymes. A thorough kinetic analysis is essential to quantify its inhibitory potential and to compare it with other covalent inhibitors. The parameter kinact/KI serves as the most reliable metric for this comparison. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to investigate the inhibitory effects of 3-iodoprop-2-enoic acid and to leverage its properties in their research and development endeavors. The principles outlined here are broadly applicable to the study of other irreversible inhibitors and their target enzymes.

Comparative

A Comparative Guide to the Structural Analysis of Proteins Modified by 3-Iodoprop-2-enoic Acid and Alternative Covalent Probes

For Researchers, Scientists, and Drug Development Professionals In the intricate world of proteomics and drug discovery, the precise characterization of protein structure and function is paramount. Covalent modification...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug discovery, the precise characterization of protein structure and function is paramount. Covalent modification of proteins with small molecules serves as a powerful tool for probing protein structure, identifying binding sites, and developing novel therapeutics. Among the arsenal of covalent probes, electrophilic compounds that target nucleophilic amino acid residues have gained significant attention. This guide provides a comprehensive comparison of 3-Iodoprop-2-enoic acid, a member of the α,β-unsaturated carbonyl class of reagents, with other commonly used protein-modifying agents. We will delve into the structural ramifications of these modifications and provide detailed experimental workflows for their analysis using state-of-the-art biophysical techniques.

The Chemistry of Covalent Modification: A Tale of Two Mechanisms

The covalent modification of proteins by electrophilic probes primarily targets amino acid residues with nucleophilic side chains, such as cysteine, lysine, histidine, and tyrosine. The choice of modifying reagent dictates the specificity and the nature of the resulting covalent bond. Here, we compare two major classes of cysteine-reactive probes: α,β-unsaturated carbonyls, exemplified by 3-Iodoprop-2-enoic acid, and haloacetamides, with iodoacetamide being a prominent member.

The Michael Addition: A Key Reaction for α,β-Unsaturated Carbonyls

3-Iodoprop-2-enoic acid belongs to the class of Michael acceptors, characterized by an electron-withdrawing group (a carbonyl group in this case) conjugated to a carbon-carbon double bond. The presence of an iodine atom further enhances its reactivity. The primary mechanism of action for these compounds is a Michael addition reaction, where a nucleophile, typically the thiolate anion of a cysteine residue, attacks the β-carbon of the α,β-unsaturated system. This reaction proceeds through a nucleophilic conjugate addition, resulting in a stable thioether linkage. The reactivity of Michael acceptors can be tuned by altering the substituents on the double bond, offering a versatile platform for designing specific covalent probes.[1][2]

dot graph "Michael_Addition_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Michael addition of a cysteine thiol to 3-Iodoprop-2-enoic acid.

Nucleophilic Substitution: The Hallmark of Haloacetamides

Iodoacetamide, a classic cysteine-modifying reagent, operates through a different mechanism: nucleophilic substitution (S_N2). The highly nucleophilic thiolate of a cysteine residue attacks the electrophilic carbon atom bearing the iodine, displacing the iodide leaving group. This reaction forms a stable carboxyamidomethyl-cysteine adduct.[3][4] While highly effective, iodoacetamide and other haloacetamides can exhibit off-target reactivity with other nucleophilic residues like methionine, lysine, and histidine, which can complicate data interpretation.[3][5]

dot graph "SN2_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: SN2 reaction of a cysteine thiolate with iodoacetamide.

Comparative Analysis of Cysteine-Modifying Reagents

The choice of a covalent probe has significant implications for the outcome of a protein structural analysis study. Here, we compare the key features of 3-Iodoprop-2-enoic acid and iodoacetamide.

Feature3-Iodoprop-2-enoic acid (and Michael Acceptors)Iodoacetamide (and Haloacetamides)
Reaction Mechanism Michael AdditionNucleophilic Substitution (S_N2)
Primary Target CysteineCysteine
Known Off-Targets Lysine, Histidine (generally less reactive than with haloacetamides)Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, N-terminus[3][5]
Reactivity Tunable based on substituents; generally considered "softer" electrophiles.High reactivity, with the trend I > Br > Cl.[3]
Mass Modification +211.95 Da (for 3-Iodoprop-2-enoic acid)+57.02 Da (for iodoacetamide)
Structural Impact Can introduce a charged carboxylate group, potentially altering local electrostatics and protein conformation.Introduces a neutral amide group, generally with less electrostatic perturbation.

Structural Analysis Workflows: A Tripartite Approach

A comprehensive understanding of the structural consequences of covalent modification requires a multi-pronged analytical approach. Mass spectrometry, NMR spectroscopy, and X-ray crystallography each provide unique and complementary information.

dot graph "Structural_Analysis_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Integrated workflow for the structural analysis of covalently modified proteins.

I. Mass Spectrometry: Pinpointing the Modification

Mass spectrometry (MS) is an indispensable tool for identifying the site of covalent modification and quantifying its extent. A typical bottom-up proteomics workflow involves the enzymatic digestion of the modified protein, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides.

Key Experimental Steps:
  • Protein Modification: Incubate the purified protein with 3-Iodoprop-2-enoic acid or an alternative reagent under controlled conditions (e.g., pH, temperature, and time).

  • Quenching and Cleanup: Quench the reaction with a reducing agent like dithiothreitol (DTT) and remove excess reagent by dialysis or size-exclusion chromatography.

  • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea or guanidinium chloride), reduce disulfide bonds with DTT or TCEP, and alkylate any remaining free cysteines with a standard alkylating agent like iodoacetamide (if not the primary modifying agent being studied).

  • Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Search the MS/MS spectra against a protein sequence database to identify peptides. The mass shift corresponding to the covalent modification will be included as a variable modification in the search parameters.

Interpreting the Data:

The identification of a peptide with a mass increase corresponding to the mass of the modifying agent provides direct evidence of modification. For 3-Iodoprop-2-enoic acid, this would be a mass shift of +211.95 Da. The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that has been modified.

Table of Expected Mass Modifications for Common Cysteine-Reactive Probes:

ReagentMass Modification (Da)
3-Iodoprop-2-enoic acid211.95
Iodoacetamide57.02
N-ethylmaleimide125.05
Acrylamide71.04

II. NMR Spectroscopy: Mapping Structural Perturbations in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about protein structure and dynamics in solution, making it ideal for characterizing the conformational consequences of covalent modification. The most common approach involves comparing the 2D ¹H-¹⁵N HSQC spectra of the protein before and after modification.

Key Experimental Steps:
  • Protein Expression and Labeling: Express and purify the protein with uniform ¹⁵N (and optionally ¹³C) isotopic labeling.

  • NMR Sample Preparation: Prepare a concentrated, stable protein sample in a suitable NMR buffer.

  • Acquire Reference Spectrum: Record a baseline 2D ¹H-¹⁵N HSQC spectrum of the unmodified protein.

  • Protein Modification: Add a stoichiometric amount of the modifying reagent (e.g., 3-Iodoprop-2-enoic acid) to the NMR sample.

  • Monitor Reaction and Acquire Final Spectrum: Monitor the reaction progress by acquiring a series of HSQC spectra over time. Once the reaction is complete, record a final high-quality HSQC spectrum.

  • Data Analysis: Overlay the spectra of the unmodified and modified protein to identify chemical shift perturbations (CSPs).

Interpreting the Data:

Each peak in a ¹H-¹⁵N HSQC spectrum corresponds to a specific amide group in the protein backbone. Covalent modification will cause changes in the local chemical environment, leading to shifts in the positions of nearby peaks. Residues with significant CSPs are likely at or near the modification site. The magnitude of the CSPs can provide insights into the extent of the structural rearrangement. By mapping the perturbed residues onto the protein's 3D structure, the binding site and any allosteric changes can be visualized.[6][7]

III. X-ray Crystallography: A High-Resolution Snapshot of the Modified State

X-ray crystallography provides an atomic-resolution three-dimensional structure of the modified protein, offering unambiguous evidence of the covalent bond and a detailed view of the structural rearrangements.

Key Experimental Steps:
  • Protein-Ligand Complex Formation: Prepare the covalently modified protein. This can be done by co-crystallizing the protein in the presence of the modifying reagent or by soaking pre-formed crystals of the protein in a solution containing the reagent.

  • Crystallization Screening: Screen a wide range of conditions to obtain well-diffracting crystals of the protein-ligand complex.

  • X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction data.[4]

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement (if a structure of the unmodified protein is available) or other phasing methods. Refine the atomic model against the experimental data.

  • Structural Analysis: Analyze the final structure to visualize the covalent adduct, the interactions between the ligand and the protein, and any conformational changes compared to the unmodified protein.

Interpreting the Data:

The electron density map will clearly show the covalent linkage between the modifying reagent and the target amino acid residue. This provides definitive confirmation of the modification site. Furthermore, a comparison of the modified and unmodified protein structures can reveal subtle to dramatic conformational changes, providing a detailed understanding of the structural consequences of the modification.

Detailed Experimental Protocols

Mass Spectrometry Protocol for Identifying Covalent Adducts
  • Protein Modification:

    • Dissolve the purified protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Add a 5- to 10-fold molar excess of 3-Iodoprop-2-enoic acid (or alternative reagent).

    • Incubate at room temperature for 1-4 hours.

  • Sample Preparation for Digestion:

    • Quench the reaction by adding DTT to a final concentration of 10 mM.

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding TCEP to a final concentration of 5 mM and incubating at 37 °C for 30 minutes.

    • Alkylate free cysteines by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

  • Tryptic Digestion:

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37 °C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.

    • Dry the peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in 0.1% formic acid.

    • Inject the sample onto a reverse-phase analytical column (e.g., C18) coupled to an electrospray ionization mass spectrometer.

    • Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.

    • Acquire MS/MS data in a data-dependent acquisition mode.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against the protein sequence.

    • Specify the mass of the covalent adduct (e.g., +211.95 Da for 3-Iodoprop-2-enoic acid on cysteine) as a variable modification.

    • Validate the identification of modified peptides by manual inspection of the MS/MS spectra.

NMR Spectroscopy Protocol for Mapping Binding and Conformational Changes
  • Sample Preparation:

    • Prepare a 0.1-0.5 mM solution of uniformly ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.

  • Acquisition of Reference Spectrum:

    • Record a 2D ¹H-¹⁵N HSQC spectrum at a constant temperature (e.g., 298 K).

  • Titration with Modifying Reagent:

    • Prepare a concentrated stock solution of 3-Iodoprop-2-enoic acid in a compatible solvent (e.g., DMSO-d₆).

    • Add small aliquots of the reagent to the protein sample to achieve final molar ratios of, for example, 0.25:1, 0.5:1, 0.75:1, and 1:1 (reagent:protein).

    • After each addition, allow the reaction to proceed to completion (monitor by acquiring quick 1D ¹H spectra or a series of 2D HSQC spectra) and then record a 2D ¹H-¹⁵N HSQC spectrum.

  • Data Processing and Analysis:

    • Process the NMR spectra using appropriate software (e.g., NMRPipe, TopSpin).

    • Overlay the HSQC spectra from the titration series.

    • Calculate the chemical shift perturbation (CSP) for each assigned residue using the following formula: CSP = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14).

    • Map the residues with significant CSPs onto the 3D structure of the protein.

X-ray Crystallography Protocol for Determining the Structure of the Covalent Complex
  • Co-crystallization:

    • Incubate the purified protein (at a concentration of 5-10 mg/mL) with a 3- to 5-fold molar excess of 3-Iodoprop-2-enoic acid for a time sufficient for complete modification.

    • Set up crystallization trials using various screening kits and techniques (e.g., hanging drop or sitting drop vapor diffusion).

  • Crystal Soaking (Alternative Method):

    • Grow crystals of the unmodified protein.

    • Prepare a soaking solution containing the crystallization buffer supplemented with the modifying reagent at a concentration several times its K_d (if known) or in the millimolar range.

    • Transfer the protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Transfer the crystals to a cryoprotectant solution (the soaking solution supplemented with a cryoprotectant like glycerol or ethylene glycol).

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data using software like XDS or HKL2000.

    • Solve the structure by molecular replacement using the structure of the unmodified protein as a search model.

    • Build the model of the covalent adduct into the electron density map using software like Coot.

    • Refine the structure using software like Phenix or Refmac5.

  • Structure Analysis:

    • Validate the final structure using tools like MolProbity.

    • Analyze the protein-ligand interactions and any conformational changes using molecular visualization software like PyMOL or Chimera.

Conclusion

The structural analysis of proteins covalently modified by reagents like 3-Iodoprop-2-enoic acid provides invaluable insights into protein function, reactivity, and ligand binding. While 3-Iodoprop-2-enoic acid, as a Michael acceptor, offers a distinct reactivity profile compared to traditional haloacetamide reagents, a comprehensive understanding of its structural impact necessitates an integrated approach. By combining the power of mass spectrometry to identify modification sites, NMR spectroscopy to probe solution-state conformational changes, and X-ray crystallography to obtain high-resolution 3D structures, researchers can build a detailed and accurate model of the modified protein. The choice of modifying agent and analytical workflow should be guided by the specific scientific question, with careful consideration of the potential for off-target reactivity and the unique information provided by each technique.

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Validation

A Researcher's Guide to Selectivity and Potency: Benchmarking 3-Iodoprop-2-enoic Acid Against Next-Generation GAPDH Probes

Abstract For decades, 3-iodoprop-2-enoic acid and its chemical cousin, iodoacetate, have served as workhorse reagents for inhibiting Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a central enzyme in glycolysis. Their...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract For decades, 3-iodoprop-2-enoic acid and its chemical cousin, iodoacetate, have served as workhorse reagents for inhibiting Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a central enzyme in glycolysis. Their utility, however, is hampered by a lack of specificity, driven by the high reactivity of the iodoacetamide warhead with numerous cysteine-containing proteins. This guide provides a critical evaluation of this benchmark probe against two modern chemical probes, Koningic Acid and GAPDH-IN-1, which offer significant improvements in selectivity and introduce novel mechanisms of action. We present a head-to-head comparison of their performance metrics and provide detailed experimental protocols for their validation, empowering researchers to select the optimal tool for interrogating GAPDH biology with higher confidence and precision.

Introduction to GAPDH: A Multifaceted Target Beyond Glycolysis

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme that plays a pivotal role in cellular energy production.[1] It catalyzes the sixth step of glycolysis: the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate, a critical energy-yielding reaction.[1] Due to its central metabolic role, cancer cells and activated immune cells, which often exhibit elevated glycolytic rates (the "Warburg effect"), are particularly vulnerable to GAPDH inhibition.[2]

Beyond this canonical function, a growing body of evidence has revealed a host of "moonlighting" roles for GAPDH in diverse cellular processes, including DNA repair, apoptosis, and tubulin regulation.[1][3][4] The specific function of GAPDH is often modulated by covalent modifications of its cysteine residues.[3] This functional diversity makes GAPDH a compelling target in oncology, immunology, and neurodegenerative disease research.[1][5] However, to dissect these varied roles, highly selective chemical probes are essential.

Diagram: The Central Role of GAPDH in Glycolysis and Points of Inhibition

glycolysis_pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P (G3P) F16BP->G3P GAPDH_node GAPDH G3P->GAPDH_node NAD+ -> NADH BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate ...multiple steps... GAPDH_node->BPG Iodoacetic 3-Iodoprop-2-enoic acid Koningic Acid Iodoacetic->GAPDH_node Cys152 Alkylation GAPDH_IN_1 GAPDH-IN-1 GAPDH_IN_1->GAPDH_node Asp35 Alkylation

Caption: GAPDH catalyzes the conversion of G3P, a key step in glycolysis. Covalent inhibitors block this function.

The Benchmark Probe: 3-Iodoprop-2-enoic Acid

3-Iodoprop-2-enoic acid, a close analog of sodium iodoacetate, is a classic covalent inhibitor of GAPDH.[6]

  • Mechanism of Action: It belongs to the class of α-halo carbonyl compounds, which are reactive electrophiles. The core mechanism involves the irreversible alkylation of the catalytic cysteine residue (Cys152) in the active site of GAPDH.[5][7] This nucleophilic attack by the cysteine thiol on the carbon atom bearing the iodine atom forms a stable covalent bond, rendering the enzyme inactive.

  • Strengths:

    • Potent Inhibition: It effectively shuts down GAPDH enzymatic activity at micromolar concentrations.

    • Commercially Available: It is widely accessible and relatively inexpensive.

  • Critical Limitations:

    • Lack of Selectivity: The iodoacetamide warhead is highly reactive and not specific to GAPDH. It readily reacts with other accessible and nucleophilic cysteines across the proteome, leading to significant off-target effects and making it difficult to attribute observed cellular phenotypes solely to GAPDH inhibition.

    • Confounding Cellular Effects: Its broad reactivity can induce widespread cellular stress and toxicity, complicating data interpretation.

**3.0 New Chemical Probes for GAPDH Interrogation

To overcome the limitations of broad-spectrum inhibitors, researchers have developed more sophisticated probes. We will focus on two exemplary molecules: Koningic Acid and GAPDH-IN-1.

Koningic Acid (Heptelidic Acid): A Potent and Selective Cysteine-Reactive Probe

Koningic acid (KA) is a sesquiterpene natural product that has been identified as a highly potent and selective irreversible inhibitor of GAPDH.[7][8]

  • Mechanism of Action: Like 3-iodoprop-2-enoic acid, KA is an electrophile that covalently modifies the active-site Cys152.[7] However, its complex molecular structure provides greater specificity for the GAPDH active site. Mechanistic studies have shown it acts as a G3P-competitive inhibitor.[5][7]

  • Key Advantages:

    • High Potency: KA exhibits inhibitory activity in the nanomolar to low-micromolar range (IC50 ≈ 90 μM in some assays, though other studies show much higher potency).[8]

    • Excellent Selectivity: Proteome-wide studies, such as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP), have demonstrated that KA has a remarkable selectivity for GAPDH over other cysteine-containing proteins in the cellular proteome.[7]

GAPDH-IN-1 (F8): A Novel Aspartate-Reactive Covalent Inhibitor

GAPDH-IN-1, also known as compound F8, represents a paradigm shift in GAPDH inhibition by targeting a non-cysteine residue.[8]

  • Mechanism of Action: This epoxide-containing molecule was discovered through an activity-based proteomic screen.[9] In-depth analysis revealed that it forms a covalent adduct with an aspartic acid residue (Asp35) in the active site.[8][9] This modification displaces the essential cofactor NAD+, thereby inhibiting enzyme function through a completely different mechanism than traditional cysteine-reactive probes.[9]

  • Key Advantages:

    • Novel Mechanism: By targeting an aspartate residue, it provides a unique tool to study GAPDH function without the confounding effects of modifying a highly reactive cysteine.

Head-to-Head Comparison: Performance Metrics

The choice of a chemical probe should be guided by its performance in key areas. The following table summarizes the properties of the three discussed inhibitors.

Feature3-Iodoprop-2-enoic acidKoningic Acid (KA)GAPDH-IN-1 (F8)
Target Residue Catalytic Cysteine (Cys152)Catalytic Cysteine (Cys152)[7]Aspartic Acid (Asp35)[8][9]
Mechanism Irreversible AlkylationIrreversible AlkylationIrreversible Alkylation[9]
Reported Potency (IC50) Low Micromolar (µM)Nanomolar (nM) to Low µM[8]39.31 µM[8]
Selectivity Very Low (Reacts with many cysteines)High (Highly selective for GAPDH)[7]Moderate to High
Primary Advantage Widely available, well-establishedHigh potency and excellent selectivityNovel, non-cysteine targeting mechanism
Primary Disadvantage Poor selectivity, high off-target effectsNatural product, potentially complex synthesisLower potency compared to KA

Experimental Protocols for Probe Evaluation

Validating the activity and specificity of a chemical probe is a critical step. Below are two foundational protocols for benchmarking GAPDH inhibitors.

Protocol: In Vitro GAPDH Enzymatic Activity Assay
  • Causality: This assay directly measures the enzymatic function of purified GAPDH. The rate of NADH production, which absorbs light at 340 nm, is proportional to enzyme activity. An effective inhibitor will decrease this rate.

  • Methodology:

    • Reagent Preparation:

      • Assay Buffer: 100 mM Tris-HCl, 10 mM EDTA, pH 8.5.

      • Enzyme Solution: Prepare a working solution of purified rabbit muscle GAPDH (e.g., from a commercial supplier) at 1 µg/mL in assay buffer.

      • Substrate/Cofactor Mix: Prepare a solution containing 4 mM G3P and 4 mM NAD+ in assay buffer.

      • Inhibitor Stocks: Prepare 100X stock solutions of 3-iodoprop-2-enoic acid, Koningic Acid, and GAPDH-IN-1 in DMSO.

    • Assay Procedure (96-well UV-transparent plate):

      • To each well, add 98 µL of the Enzyme Solution.

      • Add 1 µL of inhibitor stock solution (or DMSO for vehicle control) to achieve the desired final concentration.

      • Incubate at room temperature for 30 minutes to allow for covalent modification of the enzyme.

      • Initiate the reaction by adding 100 µL of the Substrate/Cofactor Mix to each well.

      • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

    • Data Analysis:

      • Calculate the reaction rate (Vmax) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

      • Normalize the rates to the vehicle control (100% activity).

      • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cellular Target Engagement using CETSA
  • Causality: The Cellular Thermal Shift Assay (CETSA) assesses whether a compound binds to its target in a complex cellular environment. Ligand binding stabilizes a protein, increasing its melting temperature (Tm). This protocol measures the amount of soluble GAPDH remaining after heat shock, with a higher amount indicating stabilization by the inhibitor.

  • Methodology:

    • Cell Treatment:

      • Culture cells (e.g., HeLa or Jurkat) to ~80% confluency.

      • Treat cells with the desired concentration of the inhibitor (or DMSO vehicle) for 1-2 hours in culture media.

    • Harvesting and Heating:

      • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

      • Aliquot the cell suspension into PCR tubes.

      • Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

    • Lysis and Clarification:

      • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

      • Pellet the precipitated, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Analysis:

      • Carefully collect the supernatant (containing the soluble protein fraction).

      • Analyze the amount of soluble GAPDH in each sample by Western Blot using a validated anti-GAPDH antibody.

      • Quantify the band intensities. For each treatment condition, plot the percentage of soluble GAPDH remaining against the temperature.

      • A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target engagement.

Diagram: Workflow for Cellular Thermal Shift Assay (CETSA)

cetsa_workflow A 1. Treat Cells (Vehicle vs. Inhibitor) B 2. Harvest & Aliquot A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Lyse Cells (Freeze/Thaw) C->D E 5. Centrifuge (Separate Soluble/Insoluble) D->E F 6. Collect Supernatant (Soluble Protein) E->F G 7. Western Blot for GAPDH F->G H 8. Analyze Data (Generate Melting Curve) G->H

Caption: A stepwise workflow for determining target engagement of GAPDH inhibitors in intact cells using CETSA.

Discussion and Recommendations

The selection of a chemical probe for GAPDH must be aligned with the experimental question.

  • For specifically interrogating the role of GAPDH's enzymatic activity in cellular processes , Koningic Acid is a superior choice.[7] Its high potency and, most importantly, its demonstrated selectivity for GAPDH make it a much more reliable probe.[5][7] The confidence that observed phenotypes are due to on-target GAPDH inhibition is significantly higher with KA.

  • To validate that a biological effect is indeed due to GAPDH inhibition and not an artifact of cysteine reactivity , GAPDH-IN-1 is an invaluable orthogonal tool. If both a cysteine-reactive probe (like KA) and an aspartate-reactive probe (like GAPDH-IN-1) produce the same phenotype, it provides strong evidence for on-target activity.

Conclusion

While 3-iodoprop-2-enoic acid has a historical place in the pharmacopeia of GAPDH inhibitors, the field has advanced significantly. Modern probes like Koningic Acid and GAPDH-IN-1 offer vastly improved selectivity and novel mechanisms of action, enabling a more nuanced and accurate dissection of GAPDH biology. For researchers aiming for robust, reproducible, and interpretable data, moving beyond the benchmark of 3-iodoprop-2-enoic acid is not just recommended, but essential for high-quality chemical biology research.

References

  • Raote, I., et al. (2024). TANGO1 inhibitors reduce collagen secretion and limit tissue scarring. Nature Communications. [Link]

  • Canarelli, S. E., et al. (2022). Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes. RSC Chemical Biology. [Link]

  • Liberti, M. V. & Locasale, J. W. (2016).
  • Kim, J. H., et al. (2014). Chemical targeting of GAPDH moonlighting function in cancer cells reveals its role in tubulin regulation. Chemistry & Biology. [Link]

  • Tristan, C., et al. (2011). The diverse functions of GAPDH: views from different subcellular compartments. Cellular Signalling.
  • Zhang, T., et al. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. ACS Central Science. [Link]

  • UniProt Consortium. (2006). P50530 (GAPDH_DANRE). UniProtKB. [Link]

  • O'Brien, J. J., et al. (2015).

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 3-Iodoprop-2-enoic Acid (3-Iodoacrylic Acid)

Executive Summary & Core Directive 3-Iodoprop-2-enoic acid (3-Iodoacrylic acid) presents a dual-hazard profile: it is a corrosive organic acid and a halogenated compound . Improper disposal in non-halogenated waste strea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

3-Iodoprop-2-enoic acid (3-Iodoacrylic acid) presents a dual-hazard profile: it is a corrosive organic acid and a halogenated compound . Improper disposal in non-halogenated waste streams or sanitary sewers can damage municipal water treatment infrastructure and violate EPA regulations (40 CFR 261).

Operational Mandate:

  • Strict Segregation: This compound must be classified and disposed of as Halogenated Organic Waste .

  • No Drain Disposal: Under no circumstances shall this material enter the sewage system.

  • Light Protection: Waste containers must be amber/opaque to prevent photochemical deiodination, which can evolve free iodine (

    
    ) gas inside the waste vessel.
    

Chemical Identity & Physical Properties

Understanding the physical state and stability of the compound is the first step in safe disposal.

PropertyDataOperational Implication
Chemical Name 3-Iodoprop-2-enoic acidSynonyms: 3-Iodoacrylic acid
CAS Number 6372-02-7 (E-isomer) / 6214-35-3 (Z-isomer)Use for waste manifesting.[1][2][3]
Physical State Solid (White to off-white crystals)Dust inhalation hazard during weighing/transfer.
Acidity (pKa) ~3.0 - 4.0 (Estimated)Corrosive to skin/eyes; incompatible with strong bases.
Stability Light SensitiveCRITICAL: Waste containers must be amber or foil-wrapped.
Hazard Class Corrosive (GHS05)Requires secondary containment.

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal procedure, ensure the following PPE is donned. This protocol validates safety against both corrosive burns and inhalation.

  • Hand Protection: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene. Rationale: Organic acids can permeate thin nitrile over time; double gloving provides a breakthrough buffer.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if handling >50g.

  • Respiratory: Work within a certified chemical fume hood. If weighing large quantities outside a hood, an N95 or P100 particulate respirator is necessary.

Disposal Workflow: Step-by-Step Protocol

Phase 1: Waste Characterization & Segregation

The Golden Rule: 3-Iodoprop-2-enoic acid is a Halogenated waste. Even though it is an acid, do NOT mix it with the inorganic acid stream (e.g., Sulfuric/Hydrochloric acid waste).[4]

  • Why? Mixing organic halides with strong inorganic acids or oxidizers can result in exothermic reactions or the liberation of toxic iodine vapors.

  • Action: Designate a specific waste container labeled: "Hazardous Waste: Halogenated Organics."

Phase 2: Packaging & Containment

Protocol:

  • Select Container: Use High-Density Polyethylene (HDPE) or Glass.

    • Constraint: If using glass, it must be Amber glass to block UV light.

    • Constraint: Avoid metal containers as the acid can corrode them.

  • Solid Waste:

    • Place pure solid waste into a wide-mouth jar.

    • If the solid is on weighing paper or contaminated gloves, these items also go into the solid halogenated waste bin.

  • Liquid Waste (Solutions):

    • If dissolved in organic solvent (e.g., DCM, Methanol), pour into the Halogenated Solvent Waste carboy.

    • pH Check: If the solution is highly acidic (pH < 2), do not neutralize it yourself unless authorized by your facility's specific license. Most commercial waste handlers prefer to neutralize professionally to avoid heat generation in the lab.

Phase 3: Labeling

Attach a hazardous waste tag immediately upon the first addition of waste. The label must contain:

  • Full Chemical Name: "3-Iodoprop-2-enoic acid" (No abbreviations).[5]

  • Hazard Checkbox: [x] Corrosive, [x] Toxic.

  • Constituents: If in solution, list the solvent % (e.g., "90% Dichloromethane, 10% 3-Iodoacrylic acid").

Phase 4: Storage & Pickup
  • Cap Tightness: Ensure the cap is vapor-tight but not over-torqued (to prevent cracking).

  • Secondary Containment: Store the waste bottle in a polyethylene tray to catch drips.

  • Timeline: Request pickup within 90 days of the container start date (standard RCRA compliance).

Visual Workflows

Figure 1: Waste Stream Decision Logic

This logic gate ensures the material never enters the wrong waste stream, preventing dangerous incompatibilities.

WasteSegregation cluster_warning CRITICAL SAFETY CHECK Start Waste Generation: 3-Iodoprop-2-enoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Form (Pure substance or contaminated debris) StateCheck->Solid Solid Liquid Liquid Form (Dissolved in solvent) StateCheck->Liquid Liquid HalogenatedStream DISPOSAL STREAM A: Solid Halogenated Waste Solid->HalogenatedStream Pack in HDPE/Glass SolventCheck Identify Solvent Base Liquid->SolventCheck LiquidHaloStream DISPOSAL STREAM B: Liquid Halogenated Solvent Waste SolventCheck->LiquidHaloStream Organic Solvent (DCM, Methanol, DMSO) AqueousStream DISPOSAL STREAM C: Aqueous Waste (pH Adjustment Req.) *Consult EHS* SolventCheck->AqueousStream Water Based Warning DO NOT MIX WITH: - Strong Oxidizers - Strong Bases - Metal Waste HalogenatedStream->Warning

Caption: Figure 1. Decision logic for segregating 3-Iodoacrylic acid waste. Note the strict separation from oxidative and basic streams.

Figure 2: Emergency Spill Response

In the event of containment failure, follow this immediate response protocol.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 100g or outside hood?) Spill->Assess Major MAJOR SPILL Evacuate Area Call EHS/Emergency Assess->Major Yes Minor MINOR SPILL (<100g, contained) Assess->Minor No PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Minor->PPE Contain Containment: Cover with Spill Pads or Vermiculite PPE->Contain Clean Cleanup: Scoop into plastic bag. Do NOT use paper towels (fire risk). Contain->Clean Label Label as Hazardous Waste Clean->Label

Caption: Figure 2.[2][6] Immediate workflow for minor laboratory spills. Major spills require evacuation due to corrosive vapor risks.

Regulatory & Compliance Notes

  • EPA Classification: This chemical generally falls under D002 (Corrosivity) if aqueous and pH < 2. It is also a Halogenated Organic , which dictates specific incineration requirements (high temperature to manage iodine emissions).

  • Incompatibility Alert: Never dispose of this acid in the same container as sodium azide or cyanide salts; the acidic environment can generate deadly hydrazoic acid or hydrogen cyanide gas.

References

  • PubChem. (n.d.). (Z)-3-Iodoacrylic acid | C3H3IO2.[7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Iodoprop-2-enoic Acid

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 3-Iodoprop-2-enoic acid, an uns...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 3-Iodoprop-2-enoic acid, an unsaturated carboxylic acid containing iodine, presents a specific set of handling challenges. Its structure suggests potential for skin and eye irritation, corrosivity, and possible respiratory effects, similar to other halogenated acrylic acids.[1][2] This guide provides a comprehensive, field-tested framework for the safe handling of 3-Iodoprop-2-enoic acid, ensuring that procedural rigor and personal protection are integral to your experimental success.

Foundational Hazard Assessment: Understanding the Risk

A robust safety plan begins with a thorough understanding of the potential hazards. While a specific safety data sheet for 3-Iodoprop-2-enoic acid is not available, we can infer its hazard profile from analogous compounds like 3-iodopropionic acid and other acrylic acid derivatives.

  • Skin Corrosion/Irritation: Like many carboxylic acids, this compound is expected to be corrosive or irritating to the skin.[1][2] Prolonged contact can lead to chemical burns. Open cuts or abraded skin should never be exposed.[3]

  • Serious Eye Damage: Contact with the eyes is likely to cause severe irritation and potentially irreversible damage.[1] This is a critical consideration, as eye tissue is exceptionally sensitive to corrosive materials.

  • Respiratory Irritation: If the compound is a fine powder or if aerosols are generated, inhalation may cause respiratory tract irritation.[4]

  • Systemic Effects: Iodine-containing organic compounds can pose a risk to the thyroid gland upon repeated or prolonged exposure. Absorption through the skin or inhalation could lead to systemic effects.[3]

Core Directive: A Multi-Layered PPE Strategy

The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic risk-based assessment. The following strategy provides a robust defense against the identified hazards.

Before any PPE is donned, engineering controls must be in place. Always handle 3-Iodoprop-2-enoic acid inside a certified chemical fume hood to minimize inhalation exposure.[5][6] Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][7]

Eye and Face Protection Due to the high risk of serious eye damage, standard safety glasses are insufficient.

  • Chemical Splash Goggles: Must be worn at all times when handling the compound. They should meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect from splashes and fine particulates.[8]

  • Face Shield: When handling larger quantities (typically >50 g) or when there is a significant risk of splashing (e.g., during transfers or quenching reactions), a face shield must be worn in addition to chemical splash goggles.[5][6]

Hand Protection The skin is a primary route of exposure. The correct glove selection and usage are non-negotiable.

  • Glove Material: Nitrile rubber gloves provide good resistance to a range of acids and are a suitable choice for incidental contact.[5]

  • Glove Thickness and Inspection: Always inspect gloves for any signs of degradation or punctures before use.

  • Double Gloving: For procedures involving higher concentrations or larger volumes, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Immediate Removal: If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

Body Protection Protecting the skin on your body is crucial to prevent accidental contact.

  • Laboratory Coat: A long-sleeved, buttoned lab coat is mandatory.[8] While cotton is standard, be aware that it reacts with strong acids.[8] For handling large volumes, a chemical-resistant apron worn over the lab coat is advised.[5]

  • Full Coverage: Always wear long pants and closed-toe shoes in the laboratory. Leggings are not recommended as they do not provide adequate protection.[8]

PPE Selection Summary

This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the scale of your operation.

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Use (mg to few grams)Chemical splash goggles (ANSI Z87.1 compliant).[8]Single pair of nitrile gloves.Standard laboratory coat.[5]Required: Use in a chemical fume hood.[6]
Large-Scale / Bulk Handling (>50 grams)Face shield worn over chemical splash goggles.[5]Double-gloved with nitrile gloves.Chemical-resistant apron over a laboratory coat.[5]Required: Use in a chemical fume hood.[6]
Emergency / Spill Cleanup Face shield worn over chemical splash goggles.[5]Heavy-duty, chemical-resistant gloves.Full-body chemical-resistant suit or apron.A NIOSH-approved respirator with appropriate cartridges may be necessary if fume hood is not available or overwhelmed.[6]
Experimental Protocol: Step-by-Step Safe Handling

Adherence to a strict, methodical workflow is essential for minimizing risk.

Step 1: Preparation and Pre-Donning Checks

  • Verify that the chemical fume hood is functioning correctly.

  • Ensure the work area is clean and uncluttered.

  • Locate the nearest eyewash station and safety shower.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.

  • Don all required PPE as outlined in the table above, inspecting each item for integrity.

Step 2: Weighing and Transfer

  • Perform all weighing operations within the fume hood or on a balance located in a contained, ventilated area.

  • Use a spatula to carefully transfer the solid. Avoid creating dust.

  • If transferring to a flask for dissolution, do so slowly and carefully.

  • Close the primary container immediately after dispensing.

Step 3: Post-Handling and Decontamination

  • Clean any contaminated equipment within the fume hood.

  • Carefully remove PPE, starting with the outer gloves (if double-gloved), followed by the apron, lab coat, face shield, and goggles. Remove inner gloves last.

  • Always remove PPE before leaving the laboratory.

  • Wash hands thoroughly with soap and water after removing gloves.

PPE Selection & Decontamination Workflow

The following diagram illustrates the decision-making and procedural flow for using and removing PPE when handling 3-Iodoprop-2-enoic acid.

PPE_Workflow start Start: Prepare for Handling 3-Iodoprop-2-enoic Acid assess_scale Assess Scale of Operation start->assess_scale small_scale Small Scale (<50g) - Goggles - Single Gloves - Lab Coat assess_scale->small_scale Small large_scale Large Scale (>50g) - Goggles + Face Shield - Double Gloves - Lab Coat + Apron assess_scale->large_scale Large fume_hood Work Exclusively in Chemical Fume Hood small_scale->fume_hood large_scale->fume_hood handling Perform Handling Procedure (Weighing, Transfer, Reaction) fume_hood->handling decontaminate Decontaminate Workspace and Equipment handling->decontaminate ppe_removal Begin PPE Removal Sequence decontaminate->ppe_removal remove_outer 1. Remove Outer Gloves (if worn) & Apron ppe_removal->remove_outer remove_coat 2. Remove Lab Coat remove_outer->remove_coat remove_face 3. Remove Face/Eye Protection remove_coat->remove_face remove_inner 4. Remove Inner Gloves remove_face->remove_inner wash_hands 5. Wash Hands Thoroughly remove_inner->wash_hands end End: Procedure Complete wash_hands->end

Caption: PPE Selection and Decontamination Workflow.

Disposal Plan: Environmental Stewardship

Proper disposal is a critical component of the chemical handling lifecycle.

  • Contaminated PPE: All disposable PPE, such as gloves and wipes, that has come into contact with 3-Iodoprop-2-enoic acid must be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Chemical Waste: Unused material and reaction waste must be disposed of as hazardous chemical waste.[10] Do not pour it down the drain.[10] The waste container must be compatible, sealed, and clearly labeled with "Hazardous Waste" and the full chemical name.[9][10]

  • Regulatory Compliance: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.[11][12] When in doubt, consult your Environmental Health and Safety (EHS) department.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Santa Cruz Biotechnology. (n.d.). Iodobenzene Safety Data Sheet.
  • Sigma-Aldrich. (2025). EL-HPE high performance electrolyte Safety Data Sheet.
  • Fisher Scientific. (2012). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 3-Iodopropionic acid Safety Data Sheet.
  • Formlabs. (n.d.). Safety Data Sheet.
  • Covestro Solution Center. (2012). AgiSyn 2896 Safety Data Sheet.
  • Organic Syntheses. (2014). Working with Hazardous Chemicals.
  • News-Medical.net. (2024). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals.
  • ILO and WHO. (2021). ICSC 0167 - IODINE.
  • Sigma-Aldrich. (2025). Copper(I) iodide Safety Data Sheet.
  • University of Nevada, Reno. (2025). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • University of California, Santa Cruz. (n.d.). Acid Handling SOP.
  • BenchChem. (2025). Personal protective equipment for handling H-Ala-OEt.HCl.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Engineering Controls Database - Museums (Acids and Alkalis).
  • Thermo Fisher Scientific. (2010). But-3-enoic acid Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

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